molecular formula C28H48N8O13 B15601728 N-(Nhs ester-peg2)-N-bis(peg3-azide)

N-(Nhs ester-peg2)-N-bis(peg3-azide)

Cat. No.: B15601728
M. Wt: 704.7 g/mol
InChI Key: FUOVKFQBDGABNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Nhs ester-peg2)-N-bis(peg3-azide) is a useful research compound. Its molecular formula is C28H48N8O13 and its molecular weight is 704.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Nhs ester-peg2)-N-bis(peg3-azide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Nhs ester-peg2)-N-bis(peg3-azide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H48N8O13

Molecular Weight

704.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoate

InChI

InChI=1S/C28H48N8O13/c29-33-31-5-11-43-17-21-47-23-19-45-13-7-35(8-14-46-20-24-48-22-18-44-12-6-32-34-30)25(37)3-9-41-15-16-42-10-4-28(40)49-36-26(38)1-2-27(36)39/h1-24H2

InChI Key

FUOVKFQBDGABNK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(Nhs ester-peg2)-N-bis(peg3-azide): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Nhs ester-peg2)-N-bis(peg3-azide). This heterotrifunctional reagent is a powerful tool in bioconjugation, enabling the precise assembly of complex biomolecular architectures. Its unique structure, featuring a single N-hydroxysuccinimide (NHS) ester and two azide (B81097) functionalities, allows for sequential or orthogonal conjugation strategies. This guide will delve into the core properties, synthesis, experimental protocols for its use in bioconjugation, and key applications in areas such as antibody-drug conjugates (ADCs) and targeted protein degradation.

Introduction

N-(Nhs ester-peg2)-N-bis(peg3-azide) is a versatile molecule designed for advanced applications in drug delivery, diagnostics, and proteomics.[1] The core of this linker is a branched PEG structure, which imparts favorable properties such as increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetics to the resulting conjugates.[2] The trifunctional nature of this linker, with one amine-reactive NHS ester and two azide groups available for "click" chemistry, provides researchers with a high degree of control over the conjugation process.[3]

Core Properties and Specifications

The physicochemical properties of N-(Nhs ester-peg2)-N-bis(peg3-azide) are summarized in the table below. These properties are crucial for designing and optimizing bioconjugation reactions.

PropertyValueSource(s)
Molecular Formula C28H48N8O13[4]
Molecular Weight 704.74 g/mol [4]
Purity >90% (Typically >95% when fresh)[4]
Solubility Soluble in DMSO, DMF, DCM[5]
Storage Conditions -20°C, protected from moisture[5]
Reactive Groups 1 x NHS ester, 2 x Azide (N3)[3]

Note: NHS esters are susceptible to hydrolysis. It is recommended to use the reagent fresh and avoid repeated freeze-thaw cycles.

Synthesis

The synthesis of N-(Nhs ester-peg2)-N-bis(peg3-azide) involves a multi-step process that begins with the construction of the core trifunctional amine. A common strategy involves the reductive amination of a bifunctional PEG-azide precursor with a primary azide, leading to a symmetrical dialkylamine with two azide termini and a central secondary amine.[6] This amine can then be further functionalized.

A plausible synthetic route is outlined below:

  • Synthesis of the Trifunctional Amine Core: The precursor, N-(Amino-PEG2)-N-bis(PEG3-azide), can be synthesized through a convergent pathway. This involves the reaction of a PEG-dihalide with an excess of a PEG-amine-azide, followed by purification.

  • Coupling of the Carboxylic Acid Linker: The trifunctional amine core is then reacted with a suitable dicarboxylic acid that has one of the carboxylic acid groups protected. This reaction typically proceeds via standard amide bond formation using coupling agents like EDC or HATU.

  • Deprotection and NHS Ester Formation: The protecting group on the terminal carboxylic acid is removed. The now free carboxylic acid is then activated to an NHS ester by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) such as EDC.

This synthetic approach allows for the modular construction of the trifunctional linker, enabling the introduction of different PEG lengths and functionalities.

Experimental Protocols

Protein Labeling via NHS Ester Conjugation

This protocol describes the general procedure for conjugating the NHS ester moiety of the linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-(Nhs ester-peg2)-N-bis(peg3-azide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the N-(Nhs ester-peg2)-N-bis(peg3-azide) in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis.

Azide-Alkyne Click Chemistry

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating the azide groups of the linker to an alkyne-modified molecule.

Materials:

  • Azide-functionalized protein (from section 4.1)

  • Alkyne-modified molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, HPLC)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-modified molecule.

  • Ligand Addition: Add the THPTA ligand to the reaction mixture.

  • Reaction Initiation: Initiate the click reaction by adding CuSO4 and sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method to remove unreacted molecules and the copper catalyst.

Data Presentation

The efficiency of the conjugation reactions is critical for the successful application of this linker. The following tables summarize typical quantitative data for the NHS ester and click chemistry reactions.

Table 1: Quantitative Data for NHS Ester Conjugation

ParameterTypical Value/RangeNotesSource(s)
Reaction pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.[7]
Reaction Time 30 min - 4 hoursDependent on protein concentration and temperature.[8]
Typical Yield 50 - 80%Can be variable and depends on the protein and reaction conditions.[9]
Bond Stability High (Amide bond)The resulting amide bond is highly stable under physiological conditions.[10]
NHS Ester Half-life (pH 8, 25°C) ~16.5 minutes (for SPA)The half-life of NHS esters is highly pH-dependent. Aminolysis rates parallel hydrolysis rates.

Table 2: Quantitative Data for Azide-Alkyne Click Chemistry (CuAAC)

ParameterTypical Value/RangeNotesSource(s)
Reaction pH 4.0 - 8.0Tolerant to a wide pH range.[11]
Reaction Time 1 - 4 hoursGenerally faster than NHS ester reactions.[11]
Typical Yield >95%Click chemistry is known for its high efficiency and specificity.[11]
Bond Stability High (Triazole)The resulting triazole linkage is very stable.[12]

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of N-(Nhs ester-peg2)-N-bis(peg3-azide).

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification A Antibody C Azide-functionalized Antibody A->C NHS ester reaction (pH 7.2-8.0) B N-(Nhs ester-peg2)-N-bis(peg3-azide) B->C E Antibody-Drug Conjugate (ADC) C->E Click Chemistry (CuAAC) D Alkyne-modified Drug D->E F Purified ADC E->F Size-Exclusion Chromatography

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This trifunctional linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this application, the NHS ester can be used to attach a ligand for a target protein, while the two azide groups can be used to attach ligands for an E3 ubiquitin ligase, or vice versa. The resulting PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[13]

G cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation A Target Protein D Ternary Complex (Target-PROTAC-E3) A->D B PROTAC (containing the trifunctional linker) B->D C E3 Ubiquitin Ligase C->D F Ubiquitinated Target Protein D->F Ubiquitination E Ubiquitin E->F G Proteasome F->G Recognition H Degraded Protein (Amino Acids) G->H Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

N-(Nhs ester-peg2)-N-bis(peg3-azide) is a highly valuable tool for researchers in the fields of drug development, chemical biology, and materials science. Its trifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the construction of complex and precisely defined biomolecular conjugates. The ability to perform sequential and orthogonal conjugations with high efficiency and selectivity opens up new possibilities for the design of novel therapeutics, diagnostics, and research tools. A thorough understanding of its properties and the experimental conditions for its use is essential for harnessing its full potential.

References

A Technical Guide to N-(NHS ester-PEG2)-N-bis(PEG3-azide): A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the heterotrifunctional linker, N-(NHS ester-PEG2)-N-bis(PEG3-azide), a versatile tool for creating complex bioconjugates. We will cover its chemical structure, core properties, mechanisms of action, and detailed experimental protocols for its application in fields such as antibody-drug conjugate (ADC) development, targeted drug delivery, and diagnostics.

Core Concepts and Chemical Structure

N-(NHS ester-PEG2)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker designed with three distinct functional groups. This architecture allows for the sequential or simultaneous conjugation of multiple molecular entities.

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group enables the covalent attachment of the linker to proteins, antibodies, or other biomolecules via primary amines (e.g., the ε-amino group of lysine (B10760008) residues), forming a stable amide bond.

  • Dual Azide (B81097) (N₃) Groups: The two terminal azide moieties serve as handles for "click chemistry." Specifically, they react with alkyne-containing molecules through the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable triazole linkages. This allows for the attachment of two additional molecules, such as cytotoxic payloads, imaging agents, or targeting ligands.

The PEG spacers (PEG2 and PEG3) enhance the solubility and biocompatibility of the entire conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of the final molecule.

Chemical and Physical Properties

The key quantitative data for this linker are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₈H₄₈N₈O₁₃[1][2]
Molecular Weight 704.74 g/mol [1][2][3]
Purity Typically >95%[2]
Appearance White solid or viscous oil
Storage Conditions -20°C, keep dry and protected from light[2]
Solubility Soluble in DMSO, DMF, Water

Note: NHS esters are moisture-sensitive and should be stored under desiccated conditions. Purity may decrease over time due to hydrolysis.

Structural Representation

The logical connectivity of the functional groups is illustrated below.

NHS NHS Ester PEG2 PEG2 Spacer NHS->PEG2 N Central Nitrogen PEG2->N PEG3_A PEG3 Spacer N->PEG3_A PEG3_B PEG3 Spacer N->PEG3_B Azide_A Azide (N₃) PEG3_A->Azide_A Azide_B Azide (N₃) PEG3_B->Azide_B Protein Protein (e.g., Antibody) Step1 Step 1: NHS Ester Reaction (pH 7-9) Protein->Step1 Linker NHS-PEG-bis(Azide) Linker Linker->Step1 Protein_Azide Protein-(PEG-bis(Azide)) Step1->Protein_Azide Step2 Step 2: Click Chemistry (CuAAC) Protein_Azide->Step2 Alkyne 2x Alkyne-Payload (e.g., Drug, Dye) Alkyne->Step2 Final Final Conjugate: Protein-(PEG-(Payload)₂) Step2->Final Antibody Targeting Antibody (e.g., anti-HER2) Linker N-(NHS...)-N-bis(PEG...-azide) Linker Antibody->Linker Amine Reaction ADC Final Antibody-Drug Conjugate (ADC) p1 Linker->p1 Payload1 Alkyne-Payload (Cytotoxic Drug) Payload2 Alkyne-Payload (Cytotoxic Drug) p1->Payload1 Click Chem. p1->Payload2 Click Chem.

References

An In-depth Technical Guide to N-(Nhs ester-peg2)-N-bis(peg3-azide): Mechanism of Action and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and potential applications of the heterotrifunctional linker, N-(Nhs ester-peg2)-N-bis(peg3-azide). This molecule is a valuable tool in the field of bioconjugation, particularly for the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Mechanism of Action

N-(Nhs ester-peg2)-N-bis(peg3-azide) is a chemical linker designed with three distinct functional groups, enabling the sequential or simultaneous conjugation of different molecular entities. Its mechanism of action is rooted in the specific reactivity of its components: an N-hydroxysuccinimide (NHS) ester and two azide (B81097) groups, all connected by flexible polyethylene (B3416737) glycol (PEG) chains.

  • NHS Ester: The NHS ester is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues found in proteins.[][2] This reaction forms a stable and covalent amide bond under mild pH conditions (typically pH 7-9).[] This amine-reactive handle is frequently utilized for the initial attachment of the linker to a protein of interest, such as an antibody or a target-binding ligand.

  • Azide Groups: The two terminal azide (N3) groups are key for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3][4] Azides readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing a corresponding alkyne group.[3] The presence of two azide groups offers the potential for dual functionalization or the creation of branched molecular constructs.

  • PEG Spacers: The polyethylene glycol (PEG) chains (a PEG2 and two PEG3 units) serve as flexible spacers. These hydrophilic linkers enhance the solubility of the resulting conjugate, reduce steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final therapeutic agent.[3][5]

The trifunctional nature of this linker allows for a modular and versatile approach to constructing complex biomolecules. For instance, a protein can be reacted with the NHS ester, followed by the attachment of two other molecules (which could be the same or different) to the azide groups via click chemistry.

Applications in Drug Development

The unique architecture of N-(Nhs ester-peg2)-N-bis(peg3-azide) makes it particularly suitable for the development of PROTACs and ADCs.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[5][7]

N-(Nhs ester-peg2)-N-bis(peg3-azide) can be used to synthesize PROTACs with a branched architecture. For example, the NHS ester can be conjugated to an E3 ligase ligand, and the two azide groups can be used to attach two target-binding ligands, potentially increasing the avidity for the target protein.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use an antibody to deliver a potent cytotoxic payload to cancer cells. The linker in an ADC plays a crucial role in the stability and release of the payload. The NHS ester of this linker can be used to attach it to lysine residues on an antibody. The two azide groups can then be conjugated with a cytotoxic drug and another functional molecule, such as an imaging agent or a second drug, creating a multi-functional ADC.[]

Quantitative Data

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor-αpVHLPEG12>1000<20[8][9]
Estrogen Receptor-αpVHLPEG16~100>80[8][9]
Estrogen Receptor-αpVHLPEG19~500~60[8][9]
Tank-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)PEG4>1000Not specified[5]
Tank-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)PEG8~100Not specified[5]
Tank-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)PEG12<10Not specified[5]

Note: The data in this table is illustrative and demonstrates the principle that linker length and composition are critical parameters for optimizing PROTAC activity.[7][8] The optimal linker is target- and system-dependent.

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving N-(Nhs ester-peg2)-N-bis(peg3-azide).

Protocol 1: NHS Ester Coupling to a Protein

This protocol describes the general procedure for conjugating the NHS ester of the linker to primary amines on a protein.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • N-(Nhs ester-peg2)-N-bis(peg3-azide)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[11] Ensure the buffer is free from primary amines (e.g., Tris or glycine).[12]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve N-(Nhs ester-peg2)-N-bis(peg3-azide) in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[11][12]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[11] If any of the components are light-sensitive, protect the reaction from light.

  • Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.[13]

  • Purify the Conjugate: Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[14]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the azide groups of the linker-protein conjugate.

Materials:

  • Azide-functionalized protein conjugate (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Reactants:

    • Dissolve the azide-functionalized protein conjugate in the Reaction Buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

  • Prepare the Catalyst Solution:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).

    • (Optional) Prepare a 100 mM stock solution of THPTA in water.

  • Perform the Click Reaction:

    • In a reaction tube, combine the azide-functionalized protein conjugate and the alkyne-containing molecule (typically a 1.5- to 5-fold molar excess of the alkyne).

    • (Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the Final Conjugate: Purify the final conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action Linker N-(Nhs ester-peg2)-N-bis(peg3-azide) NHS_Ester NHS Ester Linker->NHS_Ester Azide1 Azide 1 Linker->Azide1 Azide2 Azide 2 Linker->Azide2 Protein Protein (e.g., Antibody) Amine Primary Amine (Lysine) Protein->Amine Amine->NHS_Ester Amide Bond Formation Conjugate1 Linker-Protein Conjugate NHS_Ester->Conjugate1 Step 1 Alkyne1 Alkyne Molecule 1 Azide1->Alkyne1 Click Chemistry Alkyne2 Alkyne Molecule 2 Azide2->Alkyne2 Click Chemistry Final_Conjugate Final Tri-Component Conjugate Alkyne1->Final_Conjugate Step 2 Alkyne2->Final_Conjugate Step 3 Conjugate1->Azide1 Conjugate1->Azide2

Caption: Reaction mechanism of the trifunctional linker.

G cluster_1 PROTAC Experimental Workflow Start Synthesize PROTAC using Linker Cell_Culture Cell Culture and Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE and Western Blot Quantification->SDS_PAGE Analysis Densitometry and Data Analysis SDS_PAGE->Analysis End Determine DC50 and Dmax Analysis->End

Caption: Workflow for evaluating PROTAC efficacy.

References

An In-depth Technical Guide to NHS Ester and Azide Functionalities in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester and azide (B81097) functionalities, two cornerstones of modern bioconjugation. It delves into their core chemical principles, provides detailed experimental protocols for their application, and presents quantitative data to inform experimental design. Furthermore, this guide illustrates key workflows and signaling pathways where these powerful chemical tools are employed.

Core Principles of NHS Ester and Azide Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in life sciences research and therapeutic development. NHS esters and azides represent two of the most robust and versatile chemical handles for achieving precise and stable bioconjugates.

NHS Ester Chemistry: Targeting Primary Amines

N-hydroxysuccinimide esters are highly reactive compounds widely used for the modification of primary amines (-NH2), which are readily available on biomolecules such as the N-terminus of polypeptides and the side chain of lysine (B10760008) residues.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][4]

The efficiency of this reaction is highly dependent on the pH of the reaction medium. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amines, increasing their nucleophilicity.[5] However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the yield of the desired conjugate.[][5]

Azide Chemistry: The Power of Bioorthogonal Reactions

The azide group (-N3) is a key player in "click chemistry," a class of reactions that are rapid, selective, and high-yielding.[6] Azides are particularly valuable in bioconjugation because they are bioorthogonal, meaning they do not react with functional groups typically found in biological systems.[6] This allows for highly specific labeling of biomolecules in complex environments, including living cells.

The most common azide-based bioconjugation reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.[6] CuAAC is extremely efficient and has broad applicability. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[7]

  • SPAAC: This "copper-free" click chemistry utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[8] The relief of ring strain drives the reaction forward, eliminating the need for a toxic metal catalyst and making it ideal for live-cell imaging and in vivo applications.[9]

Quantitative Data for Experimental Design

The selection of appropriate reaction conditions is critical for successful bioconjugation. The following tables provide quantitative data to guide the optimization of your experiments.

NHS Ester Stability and Reactivity

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures [][5]

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.525~30 minutes
8.6410 minutes
9.025<10 minutes

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters [4]

Amino Acid ResidueFunctional GroupRelative ReactivityStability of Linkage
LysinePrimary Amine (ε-amino)HighStable Amide Bond
N-terminusPrimary Amine (α-amino)HighStable Amide Bond
CysteineThiolLowUnstable Thioester
TyrosinePhenolVery LowUnstable Ester
Serine/ThreonineHydroxylVery LowUnstable Ester
Comparative Kinetics of Azide-Alkyne Cycloadditions

Table 3: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes [8][10]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
BCNBenzyl Azide~0.06 - 0.1
DIBOBenzyl Azide~0.3 - 0.7
DBCOBenzyl Azide~0.6 - 1.0

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for common bioconjugation procedures involving NHS esters and azides.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol describes the labeling of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[1]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Purification column (e.g., gel filtration, desalting)

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[1]

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[2] Protect from light if using a light-sensitive label.

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted label and byproducts by passing the reaction mixture through a desalting or gel filtration column.

Protocol 2: Two-Step Protein Labeling via NHS-Azide and CuAAC

This protocol details the introduction of an azide handle onto a protein using an NHS-azide linker, followed by a CuAAC reaction with an alkyne-functionalized molecule.

Part A: Azide Labeling of the Protein

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Azide linker (e.g., Azido-PEG-NHS ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Follow steps 1-4 of Protocol 3.1, using the NHS-Azide linker as the labeling reagent.

  • Purify the azide-labeled protein using a desalting column to remove excess NHS-Azide linker.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein from Part A

  • Alkyne-functionalized molecule (e.g., alkyne-dye, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Degassing equipment (optional but recommended)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 10-100 µM) and the alkyne-functionalized molecule (5- to 10-fold molar excess over the protein).[7]

  • Catalyst Preparation: In a separate tube, prepare a premixed solution of CuSO₄ and the copper ligand (e.g., 1:5 molar ratio).[11]

  • Initiation of Reaction: If desired, degas the protein-alkyne mixture. Add the CuSO₄/ligand solution to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution.[12]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove the catalyst and excess reagents.[13]

Protocol 3: Conjugation of NHS Esters to Amino-Labeled Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • NHS ester of the desired label

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Anhydrous DMSO

  • Desalting column or ethanol (B145695) precipitation reagents

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3-0.8 mM.

  • NHS Ester Preparation: Dissolve the NHS ester in anhydrous DMSO to a concentration of approximately 14 mM.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the NHS ester solution to the oligonucleotide solution.[14]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.[14]

  • Purification: Purify the labeled oligonucleotide using a desalting column or by ethanol precipitation to remove excess NHS ester.

General Principles for Carbohydrate Bioconjugation

Direct conjugation of NHS esters to native polysaccharides is generally not feasible due to the lack of primary amines. However, carbohydrates can be modified to introduce amine functionalities for subsequent reaction with NHS esters. Common strategies include:

  • Reductive Amination: The reducing end of a polysaccharide can be reacted with an amine-containing reagent in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a stable amine linkage. This introduced amine can then be targeted by an NHS ester.

  • Oxidation and Amination: The hydroxyl groups of carbohydrates can be oxidized to aldehydes, which can then be reacted with amine-containing molecules to form Schiff bases, followed by reduction to stable amine linkages.

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships in bioconjugation.

ADC_Synthesis_Workflow cluster_antibody Antibody Production cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) Conjugation1 NHS Ester Reaction: mAb + Linker mAb->Conjugation1 Linker Linker with NHS-ester & Azide Linker->Conjugation1 Payload Cytotoxic Payload with Alkyne Conjugation2 Click Chemistry (SPAAC/CuAAC): Azide-mAb + Alkyne-Payload Payload->Conjugation2 Purification1 Purification Conjugation1->Purification1 Purification1->Conjugation2 Purification2 Final Purification Conjugation2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (with Azide) Click_Reaction Click Chemistry (CuAAC or SPAAC) E3_Ligand->Click_Reaction POI_Ligand Protein of Interest (POI) Ligand (with Alkyne) POI_Ligand->Click_Reaction Linker_Synth Linker Synthesis Linker_Synth->E3_Ligand Linker_Synth->POI_Ligand Purification Purification Click_Reaction->Purification PROTAC PROTAC Molecule Purification->PROTAC

Caption: General workflow for PROTAC synthesis using click chemistry.

FRET_Assay_Workflow cluster_labeling Biomolecule Labeling cluster_assay FRET Assay Protein1 Protein 1 (with Primary Amine) Labeled_Protein1 Donor-Labeled Protein 1 Protein1->Labeled_Protein1 Donor_Dye Donor Dye (NHS Ester) Donor_Dye->Labeled_Protein1 Interaction Protein-Protein Interaction Labeled_Protein1->Interaction Protein2 Protein 2 (with Azide) Labeled_Protein2 Acceptor-Labeled Protein 2 Protein2->Labeled_Protein2 Acceptor_Dye Acceptor Dye (Alkyne) Acceptor_Dye->Labeled_Protein2 Labeled_Protein2->Interaction FRET_Signal FRET Signal Detected Interaction->FRET_Signal

Caption: Workflow for a FRET assay using NHS ester and click chemistry.

PLA_Workflow Primary_Ab Primary Antibodies (recognize target proteins) PLA_Probes Secondary Antibodies (conjugated to oligonucleotides) Primary_Ab->PLA_Probes Hybridization Hybridization of Probes (in close proximity) PLA_Probes->Hybridization Ligation Ligation to form Circular DNA Hybridization->Ligation Amplification Rolling Circle Amplification (RCA) Ligation->Amplification Detection Detection of Fluorescent Signal Amplification->Detection

Caption: Workflow of a Proximity Ligation Assay (PLA).

References

A Technical Guide to N-(Nhs ester-peg2)-N-bis(peg3-azide): Solubility, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of N-(Nhs ester-peg2)-N-bis(peg3-azide), a heterobifunctional PEG linker. This reagent is designed for bioconjugation and is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), through a combination of amine-reactive chemistry and bioorthogonal "click" chemistry. The molecule features an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and two terminal azide (B81097) groups for subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Core Properties and Structure

N-(Nhs ester-peg2)-N-bis(peg3-azide) is a branched polyethylene (B3416737) glycol (PEG) linker with a molecular weight of 704.74 g/mol and a molecular formula of C28H48N8O13[1]. The structure incorporates short PEG chains (PEG2 and PEG3) to enhance hydrophilicity and provide spatial separation between conjugated molecules.

  • NHS Ester Group: Reacts with primary amines (e.g., lysine (B10760008) side chains in proteins) at physiological to slightly alkaline pH to form stable amide bonds[2].

  • Dual Azide Groups: Allow for the attachment of two molecules containing alkyne groups via click chemistry, enabling the creation of branched or multi-functional conjugates[3][4].

  • PEG Linkers: The hydrophilic PEG backbone generally improves the solubility of the reagent and the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties[5].

Solubility Profile

While specific quantitative solubility data for N-(Nhs ester-peg2)-N-bis(peg3-azide) is not publicly available, a strong qualitative and semi-quantitative profile can be established based on the properties of its constituent parts (PEG, NHS ester) and data from structurally similar molecules. The PEG chains confer solubility in a range of aqueous and organic solvents[6][7]. A close structural analog, N-(Amino-PEG2)-N-bis(PEG3-azide), is documented to be soluble in water, DMSO, and DMF[8].

Table 1: Estimated Solubility of N-(Nhs ester-peg2)-N-bis(peg3-azide)

SolventSolubilityRemarks
Dimethylformamide (DMF)HighRecommended for preparing stock solutions. Ensure anhydrous grade is used to prevent NHS ester hydrolysis[9].
Dimethyl sulfoxide (B87167) (DMSO)HighRecommended for preparing stock solutions. Ensure anhydrous grade is used[9].
Water (Aqueous Buffers)Moderate to HighThe PEG content enhances water solubility. However, stability is the primary concern in aqueous media (see Section 3). Use immediately after preparation.
Dichloromethane (B109758) (DCM)HighPEG compounds are generally soluble in DCM[6][7].
EthanolHighPEG is soluble in ethanol[6][7].

Note: For conjugation reactions, the reagent is typically dissolved first in a small amount of anhydrous organic solvent like DMSO or DMF and then added to the aqueous reaction buffer containing the target biomolecule. The final concentration of the organic solvent should be kept low to avoid denaturation of proteins.

Stability and Storage

The stability of N-(Nhs ester-peg2)-N-bis(peg3-azide) is primarily dictated by the susceptibility of the NHS ester group to hydrolysis. The azide moieties are generally stable under typical bioconjugation conditions but require specific handling precautions.

NHS Ester Hydrolysis

The NHS ester is the most reactive and least stable part of the molecule. It readily reacts with water in a competing side-reaction to the desired amidation, regenerating a carboxyl group and releasing N-hydroxysuccinimide. The rate of this hydrolysis is highly dependent on pH and temperature.

Table 2: Representative Half-Life of NHS Esters in Aqueous Buffer

pHTemperature (°C)Approximate Half-LifeData Source
7.004 - 5 hours[2]
8.0Room Temp.~3.5 hours (210 min)[10]
8.5Room Temp.~3 hours (180 min)[10]
8.6410 minutes[2][11]
9.0Room Temp.~2 hours (125 min)[10]

This data highlights the critical need to perform conjugations promptly after preparing aqueous solutions of the reagent. While the amidation reaction is also faster at higher pH, the rapid increase in hydrolysis rate above pH 8.5 creates a narrow optimal window for conjugation, typically between pH 7.2 and 8.5[2].

Azide Group Stability and Handling

Organic azides are energetic compounds and must be handled with care, although the high carbon and oxygen content of this specific molecule significantly mitigates the risk of explosive decomposition found in low molecular weight azides[12][13].

Key Handling Precautions:

  • Storage: Store the solid reagent at -20°C, protected from light and moisture[14].

  • Avoid Incompatibles: Keep away from strong acids, which can form the toxic and explosive hydrazoic acid. Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form highly shock-sensitive metal azides[15][16][17]. Do not use metal spatulas for handling[13].

  • Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform (B151607) as a primary reaction medium for azide reactions, as this can lead to the formation of explosive di- and tri-azidomethane[13].

Recommended Storage
  • Solid Form: Store desiccated at -20°C. Under these conditions, the reagent should be stable for months.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. These can be stored at -20°C for 1-2 months, though fresh solutions are always recommended[9].

  • Aqueous Solutions: Aqueous solutions are highly unstable due to NHS ester hydrolysis and should be prepared immediately before use and consumed within a few hours[9].

Experimental Protocols

Protocol for Solubility Assessment (Qualitative)
  • Preparation: Dispense approximately 1 mg of N-(Nhs ester-peg2)-N-bis(peg3-azide) into several separate vials.

  • Solvent Addition: To the first vial, add 100 µL of anhydrous DMSO. Agitate gently at room temperature. Observe for complete dissolution, which would indicate a solubility of at least 10 mg/mL.

  • Serial Additions: If the compound dissolves, add another 100 µL of solvent to test for higher concentrations. If it does not dissolve, add solvent in 100 µL increments until dissolution is achieved to estimate the solubility limit.

  • Repeat: Repeat steps 2-3 for other solvents of interest (e.g., anhydrous DMF, water, PBS pH 7.4). Note that when testing in water or buffer, the solution must be used immediately for an experiment, as stability is compromised.

Protocol for NHS Ester Stability Assessment via HPLC

This protocol provides a method to determine the hydrolytic half-life of the NHS ester.

  • Stock Solution: Prepare a concentrated stock solution of the reagent (e.g., 10 mg/mL) in anhydrous acetonitrile (B52724) or DMSO.

  • Buffer Preparation: Prepare a series of reaction buffers at desired pH values (e.g., 100 mM Phosphate for pH 7.0, 100 mM Bicarbonate for pH 8.5). Pre-warm buffers to the desired experimental temperature (e.g., 25°C).

  • Initiate Hydrolysis: Add a small volume of the stock solution to a larger volume of the pre-warmed buffer to achieve a final concentration suitable for HPLC analysis (e.g., 1 mM). Mix rapidly and start a timer. This is t=0.

  • Time-Point Sampling: At regular intervals (e.g., t=0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the hydrolysis by diluting the aliquot into a low-pH mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to protonate any remaining carboxylates and stop further degradation.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC (e.g., C18 column). Monitor the disappearance of the parent NHS ester peak over time at a suitable wavelength (e.g., 260 nm, to detect the NHS byproduct release).

  • Data Analysis: Plot the natural logarithm of the NHS ester peak area versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k.

Visualized Workflows and Reactions

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for this reagent.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Conjugation Reaction (Add Reagent to Protein, Incubate 1-4h) A->C B 2. Prepare Reagent Stock (Dissolve Linker in Anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Optional) (Add Tris or Glycine) C->D E 5. Purification (Remove excess linker via SEC or Dialysis) D->E F 6. Characterization (Confirm conjugation via MS, SDS-PAGE) E->F G 7. Click Chemistry Reaction (Add Alkyne-Molecule & Catalyst) F->G H 8. Final Purification & Analysis G->H

References

A Technical Guide to the Storage and Handling of NHS Ester PEG Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and protocols for the proper storage and handling of N-hydroxysuccinimide (NHS) ester-functionalized polyethylene (B3416737) glycol (PEG) compounds. Adherence to these guidelines is critical to ensure the stability and reactivity of these reagents, which are widely used in bioconjugation, drug delivery, and surface modification applications.

Introduction to NHS Ester PEG Compounds

NHS ester-activated PEGs are highly valuable reagents for covalently attaching PEG chains to primary amine groups on proteins, peptides, antibodies, and other molecules. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity[1][2][][4]. The reactivity of the NHS ester group, however, also makes it susceptible to degradation, primarily through hydrolysis. Therefore, stringent storage and handling procedures are paramount to maintain the quality and performance of these compounds.

Primary Factors Affecting Stability

The stability of NHS ester PEG compounds is influenced by three main environmental factors: moisture, temperature, and light.

  • Moisture: NHS esters are extremely sensitive to moisture. In the presence of water, the ester bond is readily hydrolyzed, releasing the N-hydroxysuccinimide leaving group and converting the active ester into an unreactive carboxylic acid. This process is irreversible and renders the PEG compound incapable of reacting with primary amines[5][6][7]. The rate of hydrolysis is significantly accelerated at higher pH levels[8][9][10].

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and potential oxidative degradation of the PEG backbone[11]. Lower temperatures are therefore essential for long-term storage to minimize these degradation pathways.

  • Light: Although less critical than moisture and temperature, some NHS ester PEG compounds, particularly those containing fluorescent labels, may be sensitive to light. Exposure to light can lead to photobleaching or other forms of degradation[12].

Recommended Storage Conditions

To ensure the longevity and efficacy of NHS ester PEG compounds, the following storage conditions are recommended.

Solid (Lyophilized) Form
ParameterRecommended ConditionRationale
Temperature -20°C is standard for long-term storage[5][6][7]. For extended periods, -80°C may provide additional stability[12].Minimizes hydrolysis and other degradation reactions.
Atmosphere Store in a tightly sealed container with a desiccant[5][6][7]. For optimal stability, purge the container with an inert gas (e.g., argon or nitrogen) before sealing[12][13].Prevents exposure to atmospheric moisture.
Light Store in the dark or in an amber vial[12].Protects against potential photodegradation.
Stock Solutions

It is highly recommended to prepare solutions of NHS ester PEG immediately before use[5][6]. If a stock solution must be prepared, the following guidelines should be strictly followed.

ParameterRecommended ConditionRationale
Solvent Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[12][14].These solvents are compatible with NHS esters and can be obtained in anhydrous forms to minimize hydrolysis.
Temperature -20°C or -80°C[12][15].Low temperatures are crucial to slow down degradation in solution.
Aliquoting Aliquot the stock solution into small, single-use volumes[12].Avoids repeated freeze-thaw cycles and minimizes exposure of the entire stock to atmospheric moisture upon opening.
Atmosphere Store aliquots under an inert gas (argon or nitrogen)[12][13].Creates a dry, non-reactive headspace in the storage vial.

Handling Procedures

Proper handling techniques are as critical as storage conditions for preserving the reactivity of NHS ester PEG compounds.

  • Equilibration: Before opening a new or refrigerated vial of solid NHS ester PEG, always allow it to warm to room temperature in a desiccator[5][6][7]. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment.

  • Dissolution: Dissolve the NHS ester PEG in the appropriate anhydrous solvent immediately before use. Do not prepare aqueous stock solutions for storage[6].

  • Reaction Conditions: Perform conjugation reactions in amine-free buffers, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5[8][10]. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester[5][6].

Degradation Pathway and Visualization

The primary degradation pathway for NHS ester PEG compounds is hydrolysis, which results in the loss of the amine-reactive NHS ester group and the formation of an inert carboxylic acid.

Hydrolysis_Pathway NHS_Ester_PEG PEG-O-CO-(CH2)2-CO-NHS (Active NHS Ester PEG) Hydrolyzed_PEG PEG-O-CO-(CH2)2-COOH (Inactive Carboxylic Acid PEG) NHS_Ester_PEG->Hydrolyzed_PEG Hydrolysis H2O H2O (Moisture) H2O->Hydrolyzed_PEG NHS N-hydroxysuccinimide (Byproduct)

Figure 1. Hydrolysis degradation pathway of an NHS ester PEG compound.

Experimental Protocols

Protocol for Assessing the Reactivity of NHS Ester PEG

This protocol allows for a semi-quantitative assessment of the activity of an NHS ester PEG compound by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis with a base. The released NHS has a strong absorbance at 260-280 nm[16].

Materials:

  • NHS ester PEG reagent

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7-8)[17]

  • 0.5-1.0 N NaOH[16]

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the NHS ester PEG:

    • Weigh 1-2 mg of the NHS ester PEG reagent.

    • If the reagent is water-soluble, dissolve it in 2 mL of the amine-free buffer.

    • If the reagent is not water-soluble, first dissolve it in 0.25 mL of anhydrous DMSO or DMF, and then add 2 mL of the amine-free buffer[16].

  • Prepare a control:

    • Prepare a control sample containing the same solvent(s) but without the NHS ester PEG reagent.

  • Initial Absorbance Measurement:

    • Set the spectrophotometer to 260 nm.

    • Zero the spectrophotometer using the control solution.

    • Measure the absorbance of the NHS ester PEG solution. If the absorbance is greater than 1.0, dilute the solution with the amine-free buffer until the reading is within the linear range of the instrument. Record this initial absorbance value[16][17].

  • Base Hydrolysis:

    • To 1 mL of the NHS ester PEG solution from step 3, add 100 µL of 0.5-1.0 N NaOH[16].

    • Vortex the solution for 30 seconds to ensure complete and rapid hydrolysis[17].

  • Final Absorbance Measurement:

    • Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm[16][17]. A delay in this measurement can lead to an inaccurate underestimation of the reagent's quality as the NHS leaving group can degrade in strong base over time[16].

  • Interpretation of Results:

    • If the final absorbance is significantly greater than the initial absorbance, the NHS ester PEG reagent is active and suitable for use.

    • If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and is inactive. It should be discarded[17].

Workflow for PEGylation of a Protein

This general protocol outlines the steps for conjugating an NHS ester PEG to a protein.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange 1. Buffer Exchange Protein (into amine-free buffer, pH 7.2-8.5) Prepare_NHS_PEG 2. Prepare NHS-PEG Solution (dissolve in anhydrous DMSO/DMF) Mix_Reagents 3. Mix Protein and NHS-PEG (add PEG solution to protein) Prepare_NHS_PEG->Mix_Reagents Incubate 4. Incubate (e.g., 1-2 hours at RT or overnight at 4°C) Mix_Reagents->Incubate Quench 5. Quench Reaction (Optional) (add Tris or glycine) Incubate->Quench Purify 6. Purify Conjugate (e.g., dialysis, SEC) Quench->Purify Analyze 7. Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze

Figure 2. General workflow for protein PEGylation with NHS esters.

Conclusion

The successful use of NHS ester PEG compounds in research and development hinges on the rigorous control of their storage and handling. By minimizing exposure to moisture, storing at low temperatures, and protecting from light, researchers can ensure the integrity and reactivity of these valuable reagents, leading to more reliable and reproducible results in their PEGylation applications. Regular assessment of reagent activity using the provided protocol is also a recommended practice for quality control.

References

An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] The linker, a critical component connecting the antibody to the cytotoxic payload, is paramount to the ADC's success. It dictates the stability, pharmacokinetic properties, selectivity, and overall therapeutic index of the conjugate.[3][4] An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload release at the tumor site.[5][6] This technical guide provides a comprehensive overview of the fundamental principles of ADC linkers, including their classification, mechanisms of action, and the experimental protocols essential for their characterization.

Core Principles of ADC Linkers

The primary role of the linker is to maintain a stable connection between the antibody and the cytotoxic payload during circulation and to enable the release of the payload upon reaching the target cancer cells.[6] Linker technology is a pivotal aspect that significantly influences the efficacy, selectivity, and stability of an ADC.[7] The biophysical properties of the linker, such as hydrophobicity, can impact the ADC's half-life, aggregation, and solubility.[7][8]

Linkers are broadly categorized into two main types: cleavable and non-cleavable .[9][10]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[11][12] This targeted drug release is crucial for maximizing on-target toxicity while minimizing systemic side effects.[11] More than 80% of clinically approved ADCs utilize cleavable linkers.[13] There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate dipeptide sequences, most commonly valine-citrulline (Val-Cit), that are recognized and cleaved by lysosomal proteases like cathepsin B, which are overexpressed in tumor cells.[10][11] Upon internalization and trafficking to the lysosome, the linker is cleaved, releasing the payload.[5] The Val-Cit linker is considered a benchmark for efficient cleavage and stability.[14]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][15] This pH-dependent cleavage facilitates payload release within the target cell.[5]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are cleaved by reducing agents, primarily glutathione (B108866), which is present in significantly higher concentrations inside cells compared to the plasma.[3][12] This differential in glutathione concentration allows for selective payload release within the cancer cell.[3]

Non-Cleavable Linkers

Non-cleavable linkers consist of stable chemical bonds, such as thioether bonds, that are not readily cleaved.[] With these linkers, the payload is released only after the complete lysosomal degradation of the antibody following internalization of the ADC.[12][] This results in the release of the payload with an attached amino acid residue from the antibody.[13] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a non-cleavable linker.[12][13]

Quantitative Data on ADC Linker Properties

The choice of linker significantly impacts key quantitative parameters of an ADC, including its stability, drug-to-antibody ratio (DAR), and in vitro efficacy.

Table 1: Comparative Plasma Stability of Different ADC Linkers
Linker TypeADC ModelAnimal ModelLinker Half-Life (approx.)Reference(s)
Disulfideanti-CD30-SPDB-DoxMouse~2.5 days[3]
Disulfideanti-CD70-SPP-DM1Rat~144 hours (6.0 days)[3]
HydrazoneTrastuzumab-hydrazone-DM1Human Plasma (in vitro)~2 days[17]
Val-Cit DipeptidecAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[3]
Glutamic acid-valine-citrulline (EVCit)-Mouse12 days[17]
Silyl ether-based (pH-sensitive)-Human Plasma (in vitro)>7 days[17]
Table 2: Drug-to-Antibody Ratio (DAR) for Different Linker-Payload Combinations
Linker TypePayloadConjugation MethodAchievable DARReference(s)
Val-CitMMAECysteine-based~3.5-4.0[10]
Val-AlaPBD dimersCysteine-basedUp to 7.4[10]
Thioether (non-cleavable)DM1Lysine-basedAverage of 3.5[18]
Maleimidocaproyl (MC)MMAFCysteine-based~2-4[10]
Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
ADCLinker TypeCell LineIC50Reference(s)
anti-HER2-sulfatase-linker-MMAESulfatase-cleavableHER2+ cells61 and 111 pM[7]
non-cleavable ADC-MMAENon-cleavable-609 pM[7]
Val-Ala-MMAE ADCVal-Ala-92 pM[7]
Thailanstatin ADCs (DAR >3.5)-MDA-MB-361-DYT225-80 ng/mL[19]
Thailanstatin ADCs (DAR <3.5)-MDA-MB-361-DYT21500-60,000 ng/mL[19]

Experimental Protocols

The characterization of ADC linkers involves a series of key in vitro and in vivo experiments to assess their stability, payload release, and efficacy.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma and predict its in vivo stability and potential for premature payload release.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human or animal plasma at 37°C for a series of time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[20]

  • Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile. Centrifuge the samples to pellet the precipitated proteins.[20]

  • Analysis:

    • Intact ADC Analysis (LC-MS): Analyze the supernatant for the intact ADC to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[8][21]

    • Released Payload Analysis (LC-MS/MS): Analyze the supernatant for the presence of the free, released payload. Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.[5][20]

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to an antibody, a critical quality attribute that impacts efficacy and safety.[22]

Methodologies:

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Principle: This technique separates ADC species based on differences in hydrophobicity imparted by the drug-linker. The unconjugated antibody is the least hydrophobic and elutes first, followed by species with increasing numbers of conjugated drugs.[23][24]

    • Protocol:

      • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7.0).[22]

      • Chromatography: Use an HIC column and a decreasing salt gradient to elute the different DAR species. Monitor the elution profile at 280 nm.[22]

      • Data Analysis: Integrate the peak areas for each DAR species. The weighted average DAR is calculated based on the relative peak area of each species.[][23]

  • UV/Vis Spectroscopy:

    • Principle: This is a simple and rapid method that relies on the different absorbance maxima of the antibody (typically ~280 nm) and the payload.[25][26]

    • Protocol:

      • Extinction Coefficients: Determine the molar extinction coefficients for the unconjugated antibody and the free drug at two different wavelengths (e.g., 280 nm and the absorbance maximum of the drug).[13]

      • Measurement: Measure the absorbance of the ADC solution at both selected wavelengths.[13][]

      • Calculation: Use a set of simultaneous equations to calculate the concentrations of the antibody and the drug, from which the molar ratio (DAR) is determined.[][25]

In Vitro Cytotoxicity Assay (CCK-8)

Objective: To determine the cytotoxic potency (e.g., IC50 value) of the ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1][27]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for an appropriate period (e.g., 72 hours).[1]

  • CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The WST-8 in the CCK-8 solution is reduced by dehydrogenases in living cells to a colored formazan (B1609692) product.[15]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[11]

ADC Internalization Assay

Objective: To assess the ability of the ADC to be internalized by target cells, a prerequisite for the action of many ADCs.

Methodology (Flow Cytometry):

  • Cell Incubation: Incubate target cells with the fluorescently labeled ADC at 37°C to allow for internalization. A control group is incubated at 4°C to measure only cell surface binding.[28][29]

  • Quenching/Washing: For the 37°C samples, either wash the cells with an acidic buffer to remove surface-bound ADC or add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the non-internalized ADC.[29]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the fluorescence intensity.[28]

  • Data Analysis: The internalization percentage can be calculated by comparing the fluorescence of the cells incubated at 37°C (with quenching/acid wash) to the cells incubated at 4°C (total binding).[28]

Linker Cleavage Assay (Cathepsin B)

Objective: To evaluate the cleavage of a protease-sensitive linker by a specific enzyme, such as cathepsin B.

Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC with recombinant human Cathepsin B in an appropriate assay buffer (typically acidic, e.g., pH 5.0-6.0, with a reducing agent like DTT).[9][14]

  • Incubation: Incubate the reaction mixture at 37°C.[9]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by denaturing the enzyme.[14]

  • Analysis (RP-HPLC or LC-MS/MS): Analyze the reaction mixture to quantify the amount of released payload.[14]

  • Data Analysis: Determine the rate and extent of payload release over time.[9]

Visualizations: Signaling Pathways and Workflows

ADC Mechanism of Action and Signaling Pathways

ADCs exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis. The released payload can interfere with critical cellular processes, such as DNA replication or microtubule dynamics. Furthermore, the antibody component of the ADC can also engage the immune system or block signaling pathways essential for tumor growth.

ADC_Mechanism_and_Signaling ADC Mechanism of Action and Signaling Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_signaling Signaling Pathways ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding PI3K_AKT PI3K/Akt Pathway Inhibition ADC->PI3K_AKT Antibody-mediated MAPK MAPK Pathway Inhibition ADC->MAPK Antibody-mediated Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage / Degradation DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis Cell_Survival Decreased Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Cell_Survival

Caption: ADC mechanism of action, from binding and internalization to payload release and induction of apoptosis.

General Workflow for ADC Development and Characterization

The development of a novel ADC is a multi-step process that involves careful selection of the antibody, linker, and payload, followed by rigorous characterization.

ADC_Development_Workflow General Workflow for ADC Development and Characterization cluster_design Design & Synthesis cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Evaluation Target Target Antigen Selection Antibody Antibody Selection/Engineering Target->Antibody Linker Linker Selection & Design Antibody->Linker Payload Payload Selection Linker->Payload Conjugation Conjugation Chemistry Payload->Conjugation Purification Purification & Formulation Conjugation->Purification DAR_Analysis DAR Analysis (HIC, LC-MS, UV/Vis) Purification->DAR_Analysis Binding_Assay Antigen Binding Assay (ELISA, SPR) DAR_Analysis->Binding_Assay Internalization Internalization Assay Binding_Assay->Internalization Cytotoxicity In Vitro Cytotoxicity (IC50) Internalization->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability PK_PD Pharmacokinetics (PK) / Pharmacodynamics (PD) Stability->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A streamlined workflow for the development and characterization of antibody-drug conjugates.

Logical Relationship: Linker Properties and ADC Performance

The chemical properties of the linker have a direct and predictable impact on the overall performance of the ADC.

Linker_Properties_Performance Relationship Between Linker Properties and ADC Performance cluster_properties Linker Properties cluster_performance ADC Performance Stability Linker Stability Toxicity Toxicity Stability->Toxicity Higher stability -> Lower off-target toxicity PK Pharmacokinetics (PK) Stability->PK Higher stability -> Longer half-life Cleavage Cleavage Mechanism Efficacy Efficacy Cleavage->Efficacy Efficient cleavage -> Higher on-target efficacy Cleavage->Toxicity Premature cleavage -> Higher off-target toxicity Hydrophilicity Hydrophilicity Hydrophilicity->PK Higher hydrophilicity -> Improved PK, less aggregation DAR Drug-to-Antibody Ratio (DAR) DAR->Efficacy Optimal DAR -> Maximized efficacy DAR->Toxicity High DAR -> Potential for higher toxicity Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window PK->Therapeutic_Window

Caption: The interplay between key linker properties and the resulting performance characteristics of an ADC.

Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their safety and efficacy. A deep understanding of the different linker technologies, their mechanisms of action, and the methods for their characterization is essential for the development of the next generation of ADCs. By carefully selecting and optimizing the linker, researchers can fine-tune the properties of these powerful therapeutics to widen their therapeutic window and improve patient outcomes in the treatment of cancer.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using N-(NHS ester-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(NHS ester-PEG2)-N-bis(PEG3-azide) is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy. This reagent features an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules and two terminal azide (B81097) groups for subsequent bioorthogonal conjugation via "click" chemistry. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance of the resulting conjugate. This molecule is particularly useful for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or functionalized nanoparticles, where a biomolecule is linked to two other molecules of interest.

The bioconjugation process involves two primary stages:

  • Amine Labeling: The NHS ester reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This step introduces the dual-azide functionality onto the biomolecule.

  • Click Chemistry: The two azide groups serve as handles for the covalent attachment of alkyne-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the precise attachment of payloads, imaging agents, or other functional moieties.

Data Presentation

The efficiency of each conjugation step can be evaluated to ensure optimal bioconjugate formation. Below are tables summarizing typical quantitative data ranges for each reaction, based on established literature for similar compounds.

Table 1: Typical Parameters for NHS Ester-Amine Labeling

ParameterTypical Value/RangeNotes
Molar Excess of Linker10- to 50-foldVaries depending on the desired degree of labeling and protein concentration.
Degree of Labeling (DOL)2 - 8Represents the average number of linkers per protein. Higher excess leads to higher DOL.
Reaction pH8.0 - 8.5Optimal for deprotonation of primary amines while minimizing NHS ester hydrolysis.
Reaction Time1 - 4 hours at RTCan be extended to overnight at 4°C for sensitive biomolecules.
Typical Yield>90% (conjugation)Refers to the conversion of the protein to a linker-functionalized form, not final isolated yield.

Table 2: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical Value/RangeNotes
Molar Excess of Alkyne Payload2- to 10-fold per azideExcess drives the reaction to completion.
Copper (I) Catalyst1-5 mM (final conc.)Generated in situ from CuSO₄ with a reducing agent.
Ligand (e.g., THPTA)1-5 equivalents to CuStabilizes the Cu(I) oxidation state and improves reaction efficiency.
Reducing Agent (e.g., Na-Ascorbate)5-10 mM (final conc.)Reduces Cu(II) to the active Cu(I) catalyst.
Reaction Time30 - 120 minutes at RTTypically a rapid and high-yielding reaction.
Reaction Efficiency>95%CuAAC is known for its high conversion rates under optimal conditions.[1]

Experimental Protocols

Protocol 1: Labeling a Protein with N-(NHS ester-PEG2)-N-bis(PEG3-azide)

This protocol describes the modification of a protein with the bifunctional linker to introduce azide groups.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(NHS ester-PEG2)-N-bis(PEG3-azide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. If not already in a suitable buffer, perform a buffer exchange.

  • pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.

  • Linker Preparation: Immediately before use, dissolve the N-(NHS ester-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the linker stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove the excess linker and reaction byproducts by purifying the azide-functionalized protein using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Click Chemistry Conjugation of an Alkyne-Payload

This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized protein via CuAAC.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-functionalized payload (e.g., drug, fluorophore)

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (prepare fresh, e.g., 500 mM in water)

  • Purification system (e.g., SEC or ion-exchange chromatography)

Procedure:

  • Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow it to stand for a few minutes.

  • Reaction Mixture Preparation: In a reaction tube, combine the azide-functionalized protein and the alkyne-payload (typically 2-5 fold molar excess per azide).

  • Initiate Click Reaction: Add the catalyst premix to the reaction mixture (final concentration of CuSO₄ typically 1 mM). Immediately after, add the freshly prepared sodium ascorbate solution (final concentration typically 5 mM) to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a light-sensitive payload.

  • Purification: Purify the final bioconjugate to remove the copper catalyst, excess payload, and other reagents. Size-exclusion or ion-exchange chromatography are common methods.

Characterization of the Bioconjugate

  • Degree of Labeling (DOL): For fluorescent payloads, the DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the payload at its maximum absorbance wavelength.[2]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the protein before and after each conjugation step, confirming the addition of the linker and the payload.[3]

  • Chromatography (HPLC): Techniques like reverse-phase or ion-exchange HPLC can be used to assess the purity of the final conjugate and separate different species (e.g., unconjugated protein, singly vs. doubly conjugated).

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry cluster_purification Purification & Analysis Protein Protein with Primary Amines (e.g., Lysine Residues) Reaction1 NHS Ester-Amine Coupling (pH 8.3-8.5) Protein->Reaction1 Linker N-(NHS ester-PEG2)-N-bis(PEG3-azide) Linker->Reaction1 Azide_Protein Azide-Functionalized Protein Purification1 Purification 1 (SEC / Dialysis) Azide_Protein->Purification1 Reaction1->Azide_Protein Payload Alkyne-Modified Payload (e.g., Drug, Fluorophore) Reaction2 CuAAC 'Click' Reaction (Cu(I) Catalyst) Payload->Reaction2 Final_Conjugate Final Bioconjugate Purification2 Purification 2 (SEC / IEX) Final_Conjugate->Purification2 Azide_Protein_ref->Reaction2 Reaction2->Final_Conjugate Analysis Characterization (MS, HPLC, UV-Vis) Purification2->Analysis Signaling_Pathway_Concept cluster_construct Bioconjugate Construct cluster_action Mechanism of Action Antibody Targeting Moiety (e.g., Antibody) Linker_node Bifunctional Linker (PEG-bis-Azide) Antibody->Linker_node Amide Bond Payload1 Payload 1 (e.g., Drug A) Linker_node->Payload1 Triazole Linkage Payload2 Payload 2 (e.g., Drug B / Imaging Agent) Linker_node->Payload2 Triazole Linkage Bioconjugate Bioconjugate Binding Binding to Cell Surface Receptor Bioconjugate->Binding Target_Cell Target Cell (e.g., Cancer Cell) Binding->Target_Cell Internalization Internalization Binding->Internalization Release Payload Release (e.g., Lysosomal Cleavage) Internalization->Release Effect Therapeutic/Diagnostic Effect Release->Effect

References

Application Note & Protocol: A Step-by-Step Guide for Protein Labeling with NHS-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive protocol for the covalent modification of proteins with an NHS-PEG-Azide linker. This two-step strategy introduces a bio-orthogonal azide (B81097) chemical handle onto a protein of interest, enabling subsequent downstream applications such as "click" chemistry.

1. Introduction

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used for modifying primary amino groups (-NH2) found on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[1][2][3] The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond.[4][5] This chemistry is particularly effective in aqueous buffers at a pH range of 7-9.[5][6]

The NHS-PEG-Azide reagent is a bifunctional linker molecule. It contains an amine-reactive NHS ester at one end and an azide group at the other, separated by a polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances the solubility of the reagent and the resulting conjugate, reduces potential steric hindrance, and can minimize immunogenicity.[7][8] By labeling a protein with NHS-PEG-Azide, an azide group is introduced, which is a bio-orthogonal functional group. This means it is chemically inert within biological systems and will not react with native functional groups found in proteins, cells, or lysates.[6][9] The incorporated azide can then be specifically reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][10] This powerful ligation chemistry allows for the precise attachment of various probes, such as fluorophores, biotin (B1667282) tags, or drug molecules.[9][11]

Chemical Reaction Pathway

The fundamental reaction involves the acylation of a primary amine on the protein by the NHS-PEG-azide reagent. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond.

G Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-(CH₂)n-PEG-N₃ (Stable Amide Bond) Protein->Labeled_Protein + NHS_PEG_Azide NHS-O-CO-(CH₂)n-PEG-N₃ (NHS-PEG-Azide) NHS_PEG_Azide->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) NHS_PEG_Azide->NHS releases

Caption: Covalent reaction between a protein's primary amine and NHS-PEG-azide.

Materials and Reagents

Materials:

  • Microcentrifuge tubes

  • Pipettes and tips

  • pH meter

  • Stir plate and stir bars (optional)

  • Dialysis cassettes (e.g., Slide-A-Lyzer) or spin desalting columns (e.g., Zeba Spin Desalting Columns)[5][6]

  • UV-Vis Spectrophotometer

Reagents:

  • Protein of interest (must be in an amine-free buffer)

  • NHS-PEG-Azide reagent

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer with 0.15 M NaCl, pH 7.2-8.5. The optimal pH for the NHS ester reaction is typically 8.3-8.5.[1][2] Note: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the protein for reaction with the NHS ester.[5][12]

  • Organic Solvent: Anhydrous (moisture-free) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5] Ensure DMF has no fishy odor, which indicates degradation to dimethylamine.[1]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Storage Buffer: A suitable buffer for the long-term stability of the specific protein (e.g., PBS, pH 7.4).

Experimental Protocol

This protocol outlines the steps for preparing reagents, performing the labeling reaction, and purifying the final azide-labeled protein conjugate.

Overall Experimental Workflow

G start Start prep_protein 1. Prepare Protein Sample (Buffer exchange to amine-free buffer, adjust concentration to 1-10 mg/mL) start->prep_protein prep_reagent 2. Prepare NHS-PEG-Azide (Dissolve immediately before use in anhydrous DMSO or DMF) prep_protein->prep_reagent calculate 3. Calculate Molar Excess (Typically 10- to 50-fold excess of NHS reagent over protein) prep_reagent->calculate react 4. Perform Labeling Reaction (Add NHS-PEG-Azide to protein, incubate for 30 min - 2 hrs at RT) calculate->react quench 5. Quench Reaction (Optional) (Add Tris or glycine to consume excess NHS ester) react->quench purify 6. Purify Conjugate (Remove unreacted reagent via dialysis or desalting column) quench->purify analyze 7. Analyze & Store (Confirm labeling, measure concentration, store at -20°C or -80°C) purify->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for labeling proteins with NHS-PEG-azide.

Step 1: Preparation of Protein Sample
  • Ensure the protein sample is in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.4). If the protein is in a buffer containing Tris or glycine, it must be exchanged into the Reaction Buffer. This can be done using dialysis or a desalting column.[12][13]

  • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[3][5] More concentrated protein solutions often lead to higher labeling efficiency.[6]

  • Accurately determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).

Step 2: Preparation of NHS-PEG-Azide Solution
  • Allow the vial of NHS-PEG-Azide reagent to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester moiety is moisture-sensitive.[5][6][12]

  • Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS-PEG-Azide in anhydrous DMSO or DMF.[5]

  • Important: Do not prepare aqueous stock solutions of the NHS ester for storage, as it readily hydrolyzes and becomes non-reactive.[5] Discard any unused reconstituted reagent.[12]

Step 3: Labeling Reaction
  • Determine the desired molar excess of the NHS-PEG-Azide reagent to the protein. A 10- to 20-fold molar excess is a common starting point for antibodies.[5][13] For other proteins or if the protein concentration is low (< 5 mg/mL), a 20- to 50-fold excess may be required.[6] Optimization may be necessary.

  • Add the calculated volume of the NHS-PEG-Azide stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[3][5]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5][12] Incubation can be extended up to 4 hours if needed.[3] Protect the reaction from light if the final application involves a light-sensitive component.[3]

Step 4: Quenching and Purification
  • (Optional) To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed or consumed.[6][9]

  • Remove the unreacted NHS-PEG-Azide reagent and the NHS byproduct from the labeled protein. This is most commonly achieved using size-exclusion chromatography methods:

    • Spin Desalting Columns: For rapid purification of small sample volumes.[5]

    • Dialysis: For larger volumes, dialyze the sample against a suitable storage buffer (e.g., PBS, pH 7.4) with at least two buffer changes.[5]

    • Gel Filtration Chromatography: An alternative method for separating the labeled protein from smaller molecules.[4]

Step 5: Storage of Azide-Labeled Protein
  • After purification, determine the final concentration of the labeled protein.

  • For long-term storage, it is recommended to store the azide-labeled protein in a suitable buffer at -20°C or -80°C.[14] Avoid repeated freeze-thaw cycles and protect from light.[4][14]

Data Presentation: Recommended Reaction Conditions

The success of protein labeling depends on several key parameters. The following table summarizes the generally recommended conditions, which may require optimization for specific proteins.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[3]
Reaction Buffer PBS, Bicarbonate, HEPESMust be free of primary amines (e.g., Tris, Glycine).[5][6]
Reaction pH 7.0 - 9.0Optimal efficiency is typically observed between pH 8.3 and 8.5.[1][2]
Molar Excess of Reagent 10x to 50xStart with 20x. May need adjustment based on protein concentration and reactivity.[5][6]
Solvent for NHS Ester Anhydrous DMSO or DMFUse fresh, high-quality solvent. Final concentration in reaction <10%.[3][5]
Incubation Temperature Room Temperature or 4°CRoom temperature is faster; 4°C can be used for less stable proteins.[3]
Incubation Time 30 minutes - 4 hours30-60 minutes at room temperature is typical.[5][12]

Factors Influencing Labeling Efficiency

Several experimental variables can be adjusted to control the degree of labeling (DOL)—the average number of azide molecules per protein.

G cluster_input Controllable Factors cluster_output Outcome molar_ratio Molar Ratio (Reagent:Protein) dol Degree of Labeling (DOL) molar_ratio->dol ph Reaction pH ph->dol protein_conc Protein Concentration protein_conc->dol time Incubation Time time->dol temp Temperature temp->dol

Caption: Key factors that can be optimized to control the final degree of labeling.

References

Application Notes and Protocols for the Synthesis of PROTACs with a Bis-Azide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4]

This document provides detailed protocols and application notes for the synthesis of PROTACs utilizing a bis-azide linker strategy. This approach leverages the efficiency and modularity of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to facilitate the rapid assembly of PROTAC libraries for screening and optimization.[5][6][][8]

Rationale for Using a Bis-Azide Linker

The use of a bis-azide linker in PROTAC synthesis offers several advantages:

  • Modular Assembly: A central bis-azide linker allows for a convergent synthetic strategy where the POI ligand and the E3 ligase ligand, both functionalized with terminal alkynes, can be "clicked" onto the linker in a sequential or one-pot fashion.[2]

  • Rapid Library Generation: This modularity enables the rapid generation of a library of PROTACs with varying linker lengths and compositions by simply using different bis-azide linkers.[2][6]

  • High Reaction Yield and Specificity: The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it a robust method for complex molecule synthesis.[6][]

Signaling Pathway: BRD4 Degradation and Downstream Effects

A prominent target for PROTAC-mediated degradation is the bromodomain and extraterminal domain (BET) protein BRD4, a key epigenetic reader involved in the transcriptional regulation of oncogenes such as c-MYC.[1][9][10] BRD4-targeting PROTACs induce the degradation of BRD4, leading to the downregulation of c-MYC expression and subsequent anti-proliferative effects in cancer cells.[10][11][12]

BRD4_Degradation_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Cellular Effects PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-BRD4-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Activates Transcription E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degraded_BRD4->cMYC_Gene Transcription Inhibited cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Tumor Cell Proliferation cMYC_Protein->Cell_Proliferation Drives

Caption: BRD4 degradation pathway initiated by a PROTAC.

Experimental Protocols

Materials and Reagents
  • Alkyne-functionalized POI ligand (e.g., alkyne-JQ1)

  • Alkyne-functionalized E3 ligase ligand (e.g., alkyne-pomalidomide)

  • Bis-azide linker (e.g., NH-bis(PEG3-azide))[13]

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Water

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Synthesis of a Heterobifunctional PROTAC via Sequential Click Chemistry

This protocol describes a two-step sequential CuAAC reaction to synthesize a heterobifunctional PROTAC. This method is advantageous when the two alkyne-functionalized ligands have different reactivities or when a stepwise characterization of the intermediates is desired.

Step 1: Synthesis of Mono-alkyne-Linker-Azide Intermediate

  • Reaction Setup: In a clean, dry vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the bis-azide linker (1.2 eq) in a mixture of DMF and water (4:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.

  • Initiation of Click Reaction: Add the catalyst solution to the reaction mixture. Then, add a freshly prepared solution of sodium ascorbate (1.0 eq) in water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by reverse-phase HPLC to yield the mono-alkyne-linker-azide intermediate.

Step 2: Synthesis of the Final PROTAC

  • Reaction Setup: Dissolve the purified mono-alkyne-linker-azide intermediate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in a mixture of DMF and water (4:1).

  • Catalyst Addition and Reaction Initiation: Prepare the catalyst solution as described in Step 1 and add it to the reaction mixture, followed by the addition of sodium ascorbate solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed (typically 4-8 hours).

  • Final Purification and Characterization: Purify the crude product by reverse-phase HPLC. The final PROTAC is characterized by MS and NMR to confirm its identity and purity.

General Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process from initial design and synthesis to comprehensive biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Design PROTAC Design (POI & E3 Ligands, Linker) Synthesis_Precursors Synthesis of Alkyne- functionalized Ligands Design->Synthesis_Precursors Synthesis_PROTAC PROTAC Synthesis (Click Chemistry) Synthesis_Precursors->Synthesis_PROTAC Purification Purification (HPLC) Synthesis_PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization In_vitro_Binding In vitro Binding Assays (e.g., SPR, ITC) Characterization->In_vitro_Binding Ternary_Complex Ternary Complex Formation (e.g., AlphaScreen) In_vitro_Binding->Ternary_Complex Cellular_Degradation Cellular Degradation Assays (Western Blot, HiBiT) Ternary_Complex->Cellular_Degradation Downstream_Effects Downstream Pathway Analysis (e.g., qPCR, Proteomics) Cellular_Degradation->Downstream_Effects Functional_Assays Functional Assays (e.g., Cell Viability, Apoptosis) Downstream_Effects->Functional_Assays

References

Application Notes and Protocols for N-(Nhs ester-peg2)-N-bis(peg3-azide) in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Nhs ester-peg2)-N-bis(peg3-azide) is a heterobifunctional crosslinker designed for the versatile and efficient labeling and conjugation of biomolecules. This reagent features a branched structure with a single N-hydroxysuccinimide (NHS) ester and two terminal azide (B81097) groups, connected by hydrophilic polyethylene (B3416737) glycol (PEG) spacers. The NHS ester facilitates covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins), while the dual azide moieties serve as bioorthogonal handles for subsequent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry".[1]

This unique architecture allows for a two-stage conjugation strategy. First, a biomolecule is tagged with the linker through a stable amide bond. Subsequently, two separate molecules of interest, or a single bivalent molecule, can be "clicked" onto the dual azide groups. The PEG spacers enhance the solubility and reduce the steric hindrance of the conjugate, which is particularly beneficial in the development of complex biologics like antibody-drug conjugates (ADCs) and targeted drug delivery systems.[2][3]

Principle of the Method

The utility of N-(Nhs ester-peg2)-N-bis(peg3-azide) lies in its two distinct reactive functionalities, enabling a sequential and controlled bioconjugation process.

  • Amine-Reactive Labeling: The NHS ester group reacts specifically and efficiently with primary amines on biomolecules, such as the ε-amino groups of lysine residues and the N-terminus of proteins, in a slightly alkaline environment (pH 7-9) to form a highly stable amide bond.[4][5]

  • Bioorthogonal "Click" Chemistry: The two azide groups provide bioorthogonal handles that do not react with functional groups typically found in biological systems. These azides can be selectively conjugated to molecules containing terminal alkynes through the highly efficient and specific CuAAC reaction.[6][7] This reaction forms a stable triazole linkage.[8]

This dual-reactivity allows for the creation of well-defined bioconjugates with precise control over the stoichiometry and spatial arrangement of the attached molecules.

Quantitative Data Summary

The efficiency of the two-stage conjugation process is dependent on various reaction parameters. The following tables provide a summary of typical quantitative data for each reaction step, compiled from studies on similar NHS-azide linkers and click chemistry reactions.

Table 1: NHS Ester-Amine Labeling Efficiency

ParameterValueConditionsBiomolecule ExampleSource(s)
Molar Excess of Linker15-20 foldpH 8.3-8.5, Room Temp, 1-2 hrIgG Antibody[4][9]
Achieved Degree of Labeling (DOL)4-6 azides per antibody20x molar excessIgG Antibody[4]
Achieved Incorporation Ratio (I.R.)~5 azides per protein15x molar excessGeneral Protein[9]
Labeling Efficiency20-50%Dependent on protein concentrationGeneral Protein[9]
Stability of Amide BondHighly StablePhysiological conditions (pH ~7.4)N/A[4]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficiency

ParameterValueConditionsReactantsSource(s)
Reaction Yield>95%Room Temp, 30-60 minAzide- and Alkyne-modified peptides[7]
Molar Excess of Alkyne Reagent2-5 fold (over azide)Aqueous buffer, RTAzide-labeled protein and alkyne-fluorophore[8]
Required Copper (CuSO₄)50-250 µMIn situ reduction with sodium ascorbate (B8700270)General bioconjugation[7]
Required Ligand (e.g., THPTA)5-fold excess over copperAqueous bufferGeneral bioconjugation[7]
Stability of Triazole LinkageHighly StableResistant to hydrolysis, oxidation, and proteasesN/A[8]

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation process using N-(Nhs ester-peg2)-N-bis(peg3-azide). Optimization may be required for specific biomolecules and payloads.

Protocol 1: Azide Labeling of Proteins via NHS Ester Reaction

This protocol describes the initial labeling of a protein with the N-(Nhs ester-peg2)-N-bis(peg3-azide) linker.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • N-(Nhs ester-peg2)-N-bis(peg3-azide).

  • Anhydrous, amine-free DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).

Procedure:

  • Protein Preparation:

    • If necessary, exchange the protein into the Reaction Buffer (pH 8.3-8.5) using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[4]

  • Linker Preparation:

    • Allow the vial of N-(Nhs ester-peg2)-N-bis(peg3-azide) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[4] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Calculate the required volume of the linker stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a good starting point).[4]

    • Add the calculated volume of the linker solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • The resulting azide-labeled protein is now ready for the subsequent click reaction.

  • Characterization:

    • Determine the protein concentration using a standard assay (e.g., BCA).

    • The degree of labeling (number of azides per protein) can be quantified using techniques such as mass spectrometry.

Protocol 2: Dual Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two alkyne-containing molecules to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Protocol 1.

  • Alkyne-containing molecule(s) of interest (e.g., drug, fluorophore).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).

  • Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water).

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule(s). A 2- to 5-fold molar excess of each alkyne molecule relative to the number of azide groups is recommended.

    • Add the THPTA ligand to the mixture. A final concentration of 1-1.25 mM is typical.[7]

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:THPTA is often used.[7]

  • Initiation of Click Reaction:

    • Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture. A final copper concentration of 50-250 µM is generally effective.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[7] Mix gently.

  • Incubation:

    • Protect the reaction from light if using light-sensitive molecules.

    • Incubate at room temperature for 30-60 minutes.

  • Purification:

    • Remove the copper catalyst, excess reagents, and byproducts using a suitable method such as SEC or dialysis.

    • The final dual-functionalized conjugate is now ready for its intended application.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using methods such as SDS-PAGE, mass spectrometry, and HPLC.

Visualizations

reaction_pathway Protein Protein (with Primary Amines) inv1 Protein->inv1 Linker N-(NHS ester-PEG2)-N-bis(PEG3-azide) Linker->inv1 AzideProtein Azide-Labeled Protein inv2 AzideProtein->inv2 Alkyne1 Alkyne-Molecule 1 (e.g., Drug) Alkyne1->inv2 Alkyne2 Alkyne-Molecule 2 (e.g., Fluorophore) Alkyne2->inv2 FinalConjugate Dual-Functionalized Protein Conjugate inv1->AzideProtein NHS Ester Reaction (pH 8.3-8.5) inv2->FinalConjugate CuAAC 'Click' Reaction (Cu(I), Ligand) experimental_workflow start Start: Protein Solution (Amine-free buffer) step1 1. Add N-(NHS...)-N-bis(...azide) (in DMSO/DMF) start->step1 step2 2. Incubate (RT, 30-60 min) step1->step2 step3 3. Purify (SEC or Dialysis) step2->step3 intermediate Intermediate: Azide-Labeled Protein step3->intermediate step4 4. Add Alkyne-Molecules & Cu(I) Catalyst System intermediate->step4 step5 5. Incubate (RT, 30-60 min) step4->step5 step6 6. Purify (SEC or Dialysis) step5->step6 end End: Purified Dual-Functionalized Conjugate step6->end logical_relationship cluster_linker Linker Structure cluster_function Resulting Functionality cluster_application Application Linker N-(NHS ester-PEG2)-N-bis(PEG3-azide) NHSEster NHS Ester Linker->NHSEster enables DualAzide Dual Azides Linker->DualAzide enables AmineCoupling Covalent Amine Coupling NHSEster->AmineCoupling DualClick Dual 'Click' Conjugation DualAzide->DualClick ADC Antibody-Drug Conjugates (e.g., two different drugs) AmineCoupling->ADC attaches to antibody DualClick->ADC attaches payloads

References

Buffer Selection for NHS Ester Coupling: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on selecting the optimal buffer and reaction conditions for N-hydroxysuccinimide (NHS) ester coupling reactions. These reactions are widely used for the covalent modification of proteins, antibodies, and other biomolecules with labels, drugs, or other functional moieties. The efficiency and specificity of these conjugations are critically dependent on the reaction environment, particularly the choice of buffer and pH.

The Chemistry of NHS Ester Coupling

NHS ester-activated reagents are highly reactive towards primary amino groups (-NH2), which are abundantly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[][2]

The Critical Role of pH

The pH of the reaction buffer is a pivotal parameter in NHS ester coupling as it governs a delicate balance between two competing reactions:

  • Amine Reactivity: The nucleophilic species in this reaction is the deprotonated primary amine. At a pH below the pKa of the amine group (for lysine, typically around 10.5), the amine is predominantly in its protonated, non-reactive form (-NH3+). As the pH increases, the concentration of the deprotonated, reactive amine (-NH2) rises, thus favoring the coupling reaction.[3][4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly with a rise in pH.[5][6]

Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the availability of the reactive amine while minimizing the rate of hydrolysis. For most applications, the optimal pH range is between 7.2 and 8.5.[5][7] More specifically, a pH of 8.3-8.5 is often recommended as the sweet spot for efficient conjugation.[8][9][10]

Buffer Selection: What to Use and What to Avoid

The choice of buffer is critical to prevent unintended reactions that can reduce conjugation efficiency.

Recommended Buffers

Buffers that are free of primary amines are essential for successful NHS ester coupling. Commonly used and recommended buffers include:

  • Phosphate (B84403) Buffer (e.g., Phosphate-Buffered Saline, PBS) [5][11]

  • Carbonate-Bicarbonate Buffer [5][12]

  • HEPES Buffer [5][12]

  • Borate Buffer [5][12]

A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer is a frequently used and effective choice for maintaining the optimal pH.[3][9]

Incompatible Buffers

Buffers containing primary amines will compete with the target molecule for reaction with the NHS ester, leading to significantly lower yields and the formation of unwanted byproducts. Therefore, it is crucial to avoid buffers such as:

  • Tris (tris(hydroxymethyl)aminomethane) [5][7]

  • Glycine [5][13]

While these buffers are incompatible with the coupling reaction itself, they can be effectively used to quench the reaction upon completion.[5]

Quantitative Data on Reaction Kinetics

The stability of the NHS ester and the kinetics of the coupling reaction are highly dependent on the pH and temperature. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes
[3][5][6]
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

This table provides a direct comparison of the kinetics of the desired amidation (coupling) reaction versus the competing hydrolysis reaction at different pH values for a porphyrin-NHS ester. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
[3]

Experimental Protocols

The following are generalized protocols for NHS ester coupling reactions. It is highly recommended to optimize the conditions for each specific application.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][9]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3[3][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[3]

  • Desalting column or dialysis equipment for purification[3]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3][9]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or amine-free DMF.[7][9] Many non-sulfonated NHS esters have poor water solubility and require an organic solvent.[5]

    • The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.

  • Perform the Coupling Reaction:

    • Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[3]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3] The optimal time may vary depending on the specific reactants.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purify the Conjugate:

    • Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[3][9]

Protocol 2: Determining the Optimal NHS Ester to Protein Ratio

To achieve the desired degree of labeling, it is advisable to perform small-scale trial reactions with varying molar ratios of the NHS ester to the protein.

Procedure:

  • Set up a series of parallel reactions with varying molar ratios of NHS ester to protein (e.g., 2:1, 5:1, 10:1, 20:1).[3]

  • Follow the general labeling protocol (Protocol 1) for each reaction.

  • After purification, determine the degree of labeling (DOL) for each conjugate using spectrophotometry or mass spectrometry.

  • Analyze the results to identify the optimal molar ratio that provides the desired DOL without causing protein aggregation or loss of activity.

Mandatory Visualizations

Reaction Mechanism and Workflow Diagrams

NHS_Ester_Coupling_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein->Amide_Bond Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide NHS_Ester->NHS Leaving Group

Caption: NHS ester coupling reaction mechanism.

NHS_Ester_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3) Mix Mix Protein and NHS Ester Prep_Protein->Mix Prep_NHS Prepare NHS Ester Solution (Anhydrous DMSO/DMF) Prep_NHS->Mix Incubate Incubate (1-2h RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine buffer) Incubate->Quench Purify Purify Conjugate (Desalting column/Dialysis) Quench->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: Experimental workflow for NHS ester coupling.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Bis-Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the ability to efficiently and specifically link molecular entities is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a suite of powerful reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Among these, the azide-alkyne cycloaddition has emerged as a cornerstone technology. This document provides a detailed comparison of the two primary modalities of this reaction—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application with bis-azide linkers. Such linkers, possessing two azide (B81097) functionalities, are invaluable for applications requiring the assembly of complex molecular architectures, such as in the development of Proteolysis Targeting Chimeras (PROTACs) and other multivalent systems.[2]

Introduction to Azide-Alkyne Click Chemistry

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage.[3][4] However, their mechanisms and, consequently, their applications, differ significantly.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[5] The use of a catalyst makes this reaction highly efficient and rapid.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145), which reacts readily with an azide to release ring strain.[3][5] This bioorthogonal reaction is ideal for applications in living systems where the cytotoxicity of copper is a concern.[7]

The choice between CuAAC and SPAAC for applications involving bis-azide linkers is a critical decision that hinges on a trade-off between reaction kinetics and biocompatibility.[3]

Quantitative Data Comparison

The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC for applications involving bis-azide linkers.

Table 1: Reaction Kinetics

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[6]
Typical Reaction Time Minutes to a few hoursSeveral hours to overnight[8]
Catalyst Requirement Copper(I)None[3]

Table 2: Biocompatibility

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
In Vitro Cytotoxicity Potential cytotoxicity due to copper ions. Can be mitigated with ligands.Generally considered highly biocompatible.[8][9][10]
In Vivo Applications Limited without careful ligand selection and low copper concentrations.Well-suited for in vivo studies.[3][7]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS).Some strained alkynes can react with thiols.[5][8]

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC reactions with a generic bis-azide linker. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Bis-Azide Linker

This protocol describes the reaction of a bis-azide linker with two equivalents of a terminal alkyne-containing molecule.

Materials:

  • Bis-azide linker (e.g., NH-bis(PEG3-azide))[2]

  • Alkyne-containing molecule(s)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water)[11]

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[11]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)[11]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Preparation of Reactants:

    • Dissolve the bis-azide linker in the reaction buffer to a final concentration of 10 mM.

    • Dissolve the alkyne-containing molecule(s) in DMSO or the reaction buffer to a final concentration of 25 mM.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution and THPTA stock solution in a 1:2 molar ratio.[11]

    • Allow the mixture to stand for 5 minutes to form the Cu(I)-THPTA complex.[11]

  • Reaction Setup:

    • In a clean reaction tube, combine the following in order:

      • Reaction Buffer

      • Bis-azide linker solution (to a final concentration of 1 mM)

      • Alkyne-containing molecule solution(s) (to a final concentration of 2.5 mM, 2.5 equivalents per azide)

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the Cu(I)-THPTA complex to the reaction mixture (to a final copper concentration of 250 µM).[12]

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (to a final concentration of 2.5 mM).[13]

    • Vortex the mixture gently and protect it from light.[11]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.[14] Reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Purify the final product using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted starting materials and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Bis-Azide Linker

This protocol describes the copper-free reaction of a bis-azide linker with two equivalents of a strained cyclooctyne-containing molecule.

Materials:

  • Bis-azide linker (e.g., NH-bis(PEG3-azide))[2]

  • Cyclooctyne-containing molecule(s) (e.g., DBCO or BCN derivatives)[15]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Preparation of Reactants:

    • Dissolve the bis-azide linker in the reaction buffer to a final concentration of 10 mM.

    • Dissolve the cyclooctyne-containing molecule(s) in DMSO or the reaction buffer to a final concentration of 25 mM.

  • Reaction Setup:

    • In a clean reaction tube, combine the following in order:

      • Reaction Buffer

      • Bis-azide linker solution (to a final concentration of 1 mM)

      • Cyclooctyne-containing molecule solution(s) (to a final concentration of 2.2 mM, 2.2 equivalents per azide)

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction time will depend on the specific cyclooctyne used.[14] Reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Purify the final product using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials.

Visualization of Workflows and Pathways

The following diagrams illustrate the chemical transformations and a general workflow for protein labeling using a bis-azide linker.

CuAAC_Reaction cluster_reactants Reactants bis_azide Bis-Azide Linker (R-(N₃)₂) product Bis-Triazole Product bis_azide->product alkyne1 Alkyne Molecule 1 (R'-C≡CH) alkyne1->product alkyne2 Alkyne Molecule 2 (R''-C≡CH) alkyne2->product catalyst Cu(I) Catalyst + Ligand catalyst->product CuAAC

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a bis-azide linker.

SPAAC_Reaction cluster_reactants Reactants bis_azide Bis-Azide Linker (R-(N₃)₂) product Bis-Triazole Product bis_azide->product cyclooctyne1 Cyclooctyne Molecule 1 cyclooctyne1->product cyclooctyne2 Cyclooctyne Molecule 2 cyclooctyne2->product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a bis-azide linker.

Protein_Labeling_Workflow start Protein of Interest modification Introduce Alkyne or Cyclooctyne Handle start->modification labeled_protein Functionally-Tagged Protein modification->labeled_protein final_conjugation Conjugate Assembled Linker to Protein via Click Chemistry labeled_protein->final_conjugation bis_azide Bis-Azide Linker linker_assembly Assemble Bis-Functional Linker via Click Chemistry bis_azide->linker_assembly molecule1 Molecule A molecule1->linker_assembly molecule2 Molecule B molecule2->linker_assembly linker_assembly->final_conjugation final_product Protein-(Linker)-Molecule A          |      Molecule B final_conjugation->final_product

General workflow for protein labeling using a bis-azide linker.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for applications involving bis-azide linkers is dictated by the experimental context.

  • For in vitro applications , such as the synthesis of PROTACs or other complex molecular constructs where biocompatibility is not a primary concern, CuAAC is often the preferred method due to its rapid reaction kinetics and high efficiency. The use of copper-chelating ligands like THPTA is recommended to minimize potential damage to sensitive biomolecules.[9][10]

  • For applications in living systems , including live-cell imaging and in vivo studies, SPAAC is the superior choice due to its bioorthogonality and the absence of a cytotoxic copper catalyst.[3][7] While generally slower than CuAAC, the reaction rates of SPAAC can be modulated by the choice of the strained cyclooctyne.[15]

By carefully considering the quantitative data and experimental protocols provided in these application notes, researchers, scientists, and drug development professionals can select the optimal click chemistry strategy to advance their research and development goals.

References

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the essential analytical techniques used to characterize Antibody-Drug Conjugate (ADC) constructs. The following sections detail the methodologies for determining critical quality attributes such as drug-to-antibody ratio (DAR), aggregation, charge variants, and glycan profiles, ensuring the safety, efficacy, and consistency of these complex biotherapeutics.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Application Note:

Hydrophobic Interaction Chromatography (HIC) is a robust and widely used method for characterizing the heterogeneity of ADCs and determining the average drug-to-antibody ratio (DAR).[1][2] This technique separates ADC species based on differences in their hydrophobicity, which is primarily influenced by the number of conjugated drug-linker moieties.[1][3] Species with a higher number of hydrophobic payloads will interact more strongly with the stationary phase and thus elute later.[1] By calculating the weighted average of the different drug-loaded species, an accurate average DAR can be determined.[1][2] This method is particularly well-suited for cysteine-linked ADCs.[1]

Experimental Protocol:

Objective: To determine the average DAR and drug load distribution of a cysteine-linked ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Gradient:

      Time (min) %B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, DAR6, DAR8, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100[4]

Data Presentation:

ADC SpeciesRetention Time (min)Peak Area (%)
Unconjugated mAb (DAR0)5.210.5
DAR28.725.3
DAR412.145.1
DAR615.415.6
DAR818.23.5
Average DAR 3.8

Workflow Diagram:

HIC_DAR_Analysis cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase A ADC_Sample->Dilution Injection Inject 10 µL Dilution->Injection HIC_Column HIC Column (e.g., TSKgel Butyl-NPR) Injection->HIC_Column Gradient_Elution Gradient Elution (Ammonium Sulfate) HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration & Area % Calculation Chromatogram->Peak_Integration DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation

Workflow for DAR analysis by HIC-HPLC.

Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Application Note:

Size Exclusion Chromatography (SEC) is the standard method for the quantitative analysis of aggregates and fragments in ADC preparations.[5][6] Aggregation is a critical quality attribute as it can impact the efficacy and immunogenicity of the therapeutic.[7] ADCs, particularly those with hydrophobic payloads, can be more prone to aggregation than their corresponding monoclonal antibodies.[6][7] SEC separates molecules based on their hydrodynamic radius, with larger molecules (aggregates) eluting earlier than smaller molecules (monomers and fragments).[8]

Experimental Protocol:

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[5]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[8]

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[8] Filter the sample through a 0.22 µm filter.[8]

  • Chromatographic Conditions:

    • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm[5]

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Run Time: 15 minutes (isocratic)

  • Data Analysis:

    • Integrate the peak areas for the aggregate, monomer, and any fragment peaks.

    • Calculate the percentage of each species relative to the total peak area.

Data Presentation:

SpeciesRetention Time (min)Peak Area (%)
Aggregate6.51.8
Monomer8.297.5
Fragment9.80.7

Workflow Diagram:

SEC_Aggregation_Analysis cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase ADC_Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject 20 µL Filtration->Injection SEC_Column SEC Column (e.g., AdvanceBio SEC) Injection->SEC_Column Isocratic_Elution Isocratic Elution SEC_Column->Isocratic_Elution UV_Detection UV Detection (280 nm) Isocratic_Elution->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Aggregation_Quantification Quantify % Aggregate, Monomer, Fragment Peak_Integration->Aggregation_Quantification

Workflow for aggregation analysis by SEC-HPLC.

Characterization of Charge Variants by Imaged Capillary Isoelectric Focusing (iCIEF)

Application Note:

Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate and quantify charge variants of ADCs. Charge heterogeneity can arise from various post-translational modifications such as deamidation, C-terminal lysine (B10760008) truncation, or from the conjugation process itself, which can alter the overall charge of the antibody. iCIEF separates proteins based on their isoelectric point (pI) in a pH gradient. This technique is crucial for monitoring the consistency of the manufacturing process and the stability of the ADC product.

Experimental Protocol:

Objective: To separate and quantify the charge variants of an ADC.

Materials:

  • ADC sample

  • iCIEF instrument with a UV detector

  • Capillary cartridge

  • Anolyte (e.g., 80 mM phosphoric acid)

  • Catholyte (e.g., 100 mM sodium hydroxide)

  • Sample buffer containing carrier ampholytes (e.g., Pharmalyte 3-10), urea, and pI markers.

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 0.2 mg/mL in the sample buffer.

  • iCIEF Conditions:

    • Capillary: Bare-fused silica, 50 µm i.d.

    • Focusing: 1.5 kV for 1 minute, followed by 3 kV for 8 minutes.

    • Detection: UV at 280 nm

  • Data Analysis:

    • The electropherogram will show peaks corresponding to different charge variants.

    • The pI of each variant is determined by calibrating against the pI markers.

    • The relative percentage of each variant (acidic, main, basic) is calculated from the peak areas.

Data Presentation:

Charge VariantApparent pIPeak Area (%)
Acidic Variants8.2 - 8.515.2
Main Peak8.675.3
Basic Variants8.7 - 9.09.5

Workflow Diagram:

iCIEF_Charge_Variant_Analysis cluster_prep Sample Preparation cluster_icief iCIEF Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute to 0.2 mg/mL in Sample Buffer with Ampholytes & pI Markers ADC_Sample->Dilution Sample_Injection Inject Sample Dilution->Sample_Injection Focusing Apply Voltage (Focusing) Sample_Injection->Focusing UV_Detection Whole Capillary UV Imaging (280 nm) Focusing->UV_Detection Electropherogram Electropherogram UV_Detection->Electropherogram pI_Determination pI Determination (vs. Markers) Electropherogram->pI_Determination Variant_Quantification Quantify % Acidic, Main, Basic Variants pI_Determination->Variant_Quantification

Workflow for charge variant analysis by iCIEF.

Payload and N-Glycan Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the detailed characterization of ADCs. It can be used to determine the distribution of the payload, identify conjugation sites, and characterize the glycan profile of the antibody. For payload analysis, LC-MS can be used to quantify the free payload and to analyze the drug load distribution on the light and heavy chains after reduction of the ADC. For glycan analysis, the N-glycans are typically released from the antibody, labeled with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB), and then analyzed by HILIC-FLR-MS.[5] This provides information on the composition and relative abundance of different glycoforms, which can impact the efficacy and safety of the ADC.

A. Payload Analysis (Reduced ADC)

Experimental Protocol:

Objective: To determine the drug load distribution on the light and heavy chains of the ADC.

Materials:

  • ADC sample

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., UPLC-QTOF)

  • Reversed-phase column (e.g., C4)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute the ADC to 1 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • LC-MS Conditions:

    • Column: C4, 2.1 x 50 mm, 1.7 µm

    • Flow Rate: 0.3 mL/min

    • Detection: MS (full scan mode)

    • Injection Volume: 5 µL

    • Column Temperature: 60°C

    • Gradient: 5-95% B over 15 minutes

  • Data Analysis:

    • Deconvolute the mass spectra of the light and heavy chains to determine the mass of each chain with different numbers of conjugated drugs.

    • Calculate the relative abundance of each drug-loaded species for both the light and heavy chains.

Data Presentation:

ChainSpeciesMeasured Mass (Da)Relative Abundance (%)
Light ChainLC-Drug023,456.140.2
LC-Drug124,432.359.8
Heavy ChainHC-Drug050,123.45.1
HC-Drug151,099.635.4
HC-Drug252,075.848.3
HC-Drug353,052.011.2

B. N-Glycan Analysis

Experimental Protocol:

Objective: To profile the N-linked glycans of the ADC.

Materials:

  • ADC sample

  • PNGase F

  • 2-aminobenzamide (2-AB) labeling kit

  • HILIC column

  • LC-FLR-MS system

Procedure:

  • Sample Preparation:

    • Denature the ADC sample (e.g., with SDS and heat).

    • Release the N-glycans by incubating with PNGase F.

    • Label the released glycans with 2-AB.

    • Purify the 2-AB labeled glycans using a HILIC SPE cartridge.

  • HILIC-FLR-MS Conditions:

    • Column: HILIC, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 100 mM Ammonium Formate, pH 4.4

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Detection: Fluorescence (Ex: 330 nm, Em: 420 nm) and MS

    • Gradient: 80-60% B over 30 minutes

  • Data Analysis:

    • Identify the glycan structures based on their retention times (compared to a standard) and accurate mass measurements from the MS.

    • Calculate the relative percentage of each glycan species from the fluorescence peak areas.

Data Presentation:

GlycanRetention Time (min)Relative Abundance (%)
G0F12.545.3
G1F13.835.1
G2F15.212.6
Man511.15.2
Others1.8

Workflow Diagram:

LCMS_Analysis cluster_payload Payload Analysis cluster_glycan N-Glycan Analysis ADC_Sample_P ADC Sample Reduction Reduction (DTT) ADC_Sample_P->Reduction RP_LCMS RP-LC-MS Reduction->RP_LCMS Deconvolution_P Mass Deconvolution RP_LCMS->Deconvolution_P Payload_Distribution Payload Distribution on LC & HC Deconvolution_P->Payload_Distribution ADC_Sample_G ADC Sample Deglycosylation Deglycosylation (PNGase F) ADC_Sample_G->Deglycosylation Labeling 2-AB Labeling Deglycosylation->Labeling Purification HILIC SPE Labeling->Purification HILIC_LCMS HILIC-FLR-MS Purification->HILIC_LCMS Glycan_Profiling Glycan Identification & Quantification HILIC_LCMS->Glycan_Profiling

Workflows for payload and N-glycan analysis by LC-MS.

References

Applications of Trifunctional Linkers in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifunctional linkers are emerging as powerful and versatile tools in drug discovery, enabling the development of sophisticated therapeutic and diagnostic agents. Unlike traditional bifunctional linkers that simply connect two molecules (e.g., an antibody and a drug), trifunctional linkers possess three distinct reactive sites. This "three-armed" architecture allows for the precise assembly of complex molecular constructs, opening new avenues for targeted therapies, diagnostics, and the study of biological systems.

These advanced linkers allow for the attachment of multiple payloads to a single targeting moiety, the inclusion of imaging or purification tags alongside a therapeutic agent, or the construction of novel probes to investigate complex biological interactions. This application note provides a detailed overview of the key applications of trifunctional linkers, presents quantitative data from relevant studies, and offers detailed protocols for their synthesis and evaluation.

Core Applications of Trifunctional Linkers

Trifunctional linkers offer modularity and versatility, with primary applications in three key areas of drug discovery:

  • Dual-Payload Antibody-Drug Conjugates (ADCs): A major application is in the creation of ADCs that can deliver two distinct cytotoxic payloads to a cancer cell.[1] By using drugs with different mechanisms of action, these dual-payload ADCs can overcome tumor heterogeneity and drug resistance, potentially leading to more potent and durable anti-cancer responses.[2][3]

  • Multifunctional Bioconjugates (Theranostics & Probes): Trifunctional linkers can simultaneously attach a targeting molecule (like an antibody or peptide), a therapeutic payload, and a third functional molecule. This third arm can be a fluorescent dye for imaging (creating a "theranostic" agent), a purification tag like biotin (B1667282) for easier analysis, or a molecule that enhances the physicochemical properties of the conjugate.[4][5][6]

  • Advanced Targeted Protein Degraders (PROTACs): While most PROTACs are bifunctional (connecting a target-binding warhead to an E3 ligase ligand), the principles of trifunctional design are being applied to create next-generation degraders. "Trivalent" PROTACs, for instance, use a branched architecture to engage multiple protein domains or enhance binding avidity, leading to more potent and sustained protein degradation.[7]

Application Note 1: Dual-Payload ADCs for Overcoming Drug Resistance

One of the most significant challenges in cancer therapy is acquired drug resistance. Tumors are often heterogeneous, meaning different cancer cells within the same tumor can have different vulnerabilities. A dual-payload ADC, enabled by a trifunctional linker, can address this by delivering two drugs with distinct mechanisms of action simultaneously.

A notable example is a bispecific ADC targeting both EGFR and cMET on cancer cells.[2][3] Using a novel trifunctional linker, this antibody was conjugated to both MMAF (a tubulin inhibitor that disrupts cell division) and SN38 (a topoisomerase I inhibitor that damages DNA). This approach ensures that the cancer cell is attacked on two fronts, reducing the likelihood of resistance.

Logical Diagram: Trifunctional Linker in a Dual-Payload ADC

G cluster_ADC Dual-Payload Antibody-Drug Conjugate Ab Bispecific Antibody (e.g., anti-EGFR x cMET) Trifunc_Linker Trifunctional Linker Ab->Trifunc_Linker Payload1 Payload A (e.g., MMAF - Tubulin Inhibitor) Trifunc_Linker->Payload1 Arm 1 Payload2 Payload B (e.g., SN38 - Topo I Inhibitor) Trifunc_Linker->Payload2 Arm 2 caption Conceptual diagram of a dual-payload ADC.

Caption: Conceptual diagram of a dual-payload ADC.

Quantitative Data: Dual-Payload ADC vs. Single-Payload ADCs

The potency of the dual-payload EGFR x cMET ADC was compared to its corresponding single-payload versions across various cancer cell lines. The results demonstrate consistently superior or comparable efficacy for the dual-payload construct.[2][8]

Cell Line (Cancer Type)IC₅₀ (nM) of 412a-MMAF (Single Payload)IC₅₀ (nM) of 412a-SN38 (Single Payload)IC₅₀ (nM) of 412a-MMAF+SN38 (Dual Payload)
BxPC-3 (Pancreatic)0.441.10.28
Capan-2 (Pancreatic)0.110.200.09
MKN-45 (Gastric)0.150.170.12
NCI-H2110 (Lung)0.290.380.19
HCC827 (Lung)0.120.180.10

Data synthesized from Wilski et al., 2023.[2][8] Lower IC₅₀ values indicate higher potency.

Signaling Pathway Inhibition by Dual-Payload ADC

The bispecific antibody targets EGFR and c-Met, both of which are receptor tyrosine kinases that, when activated, trigger downstream signaling cascades like PI3K/AKT/mTOR and RAS/MAPK, promoting cell survival and proliferation.[9][10][11] The dual-payload ADC not only blocks these initial signals but also delivers cytotoxic drugs that act further downstream, providing a multi-pronged attack.

G cluster_cytoplasm Cytoplasm & Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMET cMET cMET->PI3K cMET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Microtubules Microtubule Dynamics Microtubules->Proliferation DNA DNA Replication DNA->Proliferation ADC Dual-Payload ADC (anti-EGFR/cMET) ADC->EGFR Inhibits ADC->cMET Inhibits MMAF MMAF MMAF->Microtubules Inhibits SN38 SN38 SN38->DNA Inhibits

Caption: Dual-action of an EGFR/cMET ADC.

Application Note 2: Trifunctional PROTACs for Enhanced Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[12][13] The concept is being extended to "trivalent" PROTACs, which use a branched linker scaffold to link a bivalent inhibitor (targeting two domains of a protein) to an E3 ligase ligand.[7]

This trivalent design can enhance degradation through a combination of avidity (stronger binding from engaging two sites) and cooperativity. A study on a trivalent BET degrader, SIM1, showed it to be a highly potent degrader, achieving low picomolar DC₅₀ values and leading to more sustained and effective anti-cancer activity compared to its bivalent counterparts.[7]

Signaling Pathway: The Ubiquitin-Proteasome System Hijacked by PROTACs

PROTACs do not inhibit a signaling pathway directly; instead, they hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome Pathway (UPP).[4][14][15] The PROTAC forms a ternary complex between the target protein and an E3 ligase, causing the E3 ligase to tag the target protein with ubiquitin. This polyubiquitin (B1169507) chain marks the protein for destruction by the 26S proteasome.

G cluster_ub Ubiquitination Cascade POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Warhead Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase PROTAC->E3 Binds Ligand E3->POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->E3 Ub transfer Ub Ubiquitin Ub->E1 Peptides Degraded Peptides Proteasome->Peptides caption Mechanism of PROTAC-mediated protein degradation.

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data: Trivalent vs. Bivalent PROTAC Degraders

The trivalent PROTAC SIM1 demonstrated significantly enhanced degradation potency and efficacy for BET family proteins compared to the well-known bivalent degrader MZ1.

CompoundTarget ProteinDC₅₀ in MV4;11 cells (nM)Dₘₐₓ (%)
SIM1 (Trivalent) BRD20.003 >95%
SIM1 (Trivalent) BRD30.011>95%
SIM1 (Trivalent) BRD40.012>95%
MZ1 (Bivalent)BRD41.3~90%

Data from Farnaby et al., 2021.[7] DC₅₀ is the concentration for 50% maximal degradation. Dₘₐₓ is the maximal degradation level.

Experimental Protocols

Protocol 1: General Synthesis of a Lysine-Based Trifunctional Linker

This protocol describes a general approach for synthesizing a trifunctional linker using a lysine (B10760008) core, which provides two amine groups and one carboxylic acid for orthogonal functionalization, often performed via solid-phase peptide synthesis (SPPS).[5][13][16][17]

Materials:

  • Fmoc-Lys(Boc)-OH

  • Rink Amide MBHA resin

  • Coupling agents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

  • Deprotection reagents: 20% piperidine (B6355638) in DMF, Trifluoroacetic acid (TFA)

  • Functional moieties for conjugation (e.g., Maleimide-PEG-NHS ester, Biotin-NHS ester)

Procedure:

  • Resin Loading: Swell Rink Amide resin in DMF. Couple Fmoc-Lys(Boc)-OH to the resin using HBTU/HOBt and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the alpha-amine of lysine by treating the resin with 20% piperidine in DMF. This exposes the first reactive site.

  • First Arm Elongation: Couple the next component (e.g., a PEG spacer) to the newly freed alpha-amine using standard peptide coupling conditions.

  • Boc Deprotection: Selectively remove the Boc protecting group from the lysine side-chain (epsilon-amine) using mild acidic conditions (e.g., 1% TFA in DCM). This exposes the second reactive site.[5]

  • Second Arm Conjugation: React the epsilon-amine with an NHS-ester of the desired second molecule (e.g., Biotin-NHS ester) in DMF with DIPEA.

  • Cleavage and Third Arm: Cleave the entire construct from the resin using a strong TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). This cleavage simultaneously deprotects other side chains and liberates the C-terminal carboxylic acid, which serves as the third reactive site.

  • Purification: Purify the resulting trifunctional linker using reverse-phase HPLC.

  • Third Arm Conjugation (Solution Phase): The purified linker's carboxylic acid can be activated (e.g., to an NHS ester) and reacted with an amine-containing molecule (e.g., an antibody lysine residue or a payload) in solution.

Protocol 2: In Vitro Cytotoxicity Assessment of ADCs (MTT Assay)

This protocol details how to measure the cytotoxic effect of an ADC and calculate its IC₅₀ value using a standard MTT colorimetric assay.[18][19][20][21]

Experimental Workflow: ADC Cytotoxicity Assay

G A 1. Cell Seeding Seed target cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Treatment Add serial dilutions of ADC, control antibody, and free drug A->B C 3. Incubation Incubate for 72-120 hours at 37°C, 5% CO₂ B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours C->D E 5. Solubilize Formazan Add solubilization buffer (e.g., SDS-HCl) and incubate overnight D->E F 6. Read Absorbance Measure absorbance at 570 nm using a plate reader E->F G 7. Data Analysis Plot % viability vs. log[concentration]. Fit curve to calculate IC₅₀ F->G

References

Developing Site-Specific Antibody Conjugates with N-(Nhs ester-peg2)-N-bis(peg3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction: Advancing Antibody-Drug Conjugates through Site-Specific Modification

Antibody-Drug Conjugates (ADCs) represent a powerful class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1][2][3] Early ADC development often relied on non-specific conjugation to lysine (B10760008) or cysteine residues on the antibody, resulting in heterogeneous mixtures with variable drug-to-antibody ratios (DARs).[1][4] This heterogeneity can lead to unpredictable pharmacokinetics, potential for aggregation, and a narrow therapeutic window.[1]

Site-specific conjugation technologies have emerged to overcome these limitations, enabling the production of homogeneous ADCs with a precisely controlled DAR and defined attachment sites.[2][3][4][5] This control enhances batch-to-batch consistency, improves stability, and optimizes the therapeutic index.[3][]

This document provides detailed protocols for the use of N-(Nhs ester-peg2)-N-bis(peg3-azide), a heterobifunctional, branched PEG linker, for the development of site-specific antibody conjugates.[7][8] This linker features:

  • An N-Hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond.[9][10][11]

  • Two terminal azide (B81097) (N₃) groups that serve as bioorthogonal handles for attaching payload molecules via "click chemistry."[7][8][12]

  • Polyethylene glycol (PEG) spacers that enhance solubility and can reduce aggregation of the final conjugate.[13]

The branched structure of this linker uniquely allows for the attachment of two payload molecules per linker, providing a straightforward method for achieving higher, yet controlled, DAR values.[14]

Diagrams and Workflows

Chemical Reaction Scheme

The following diagram illustrates the two-stage reaction for creating a site-specific ADC using the dual-azide linker. First, the NHS ester reacts with a lysine residue on the antibody. Second, two alkyne-modified payload molecules are attached to the azide handles via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_reactants Step 1: Antibody Labeling cluster_intermediate Intermediate Product cluster_payload Step 2: Payload Conjugation (Click Chemistry) cluster_product Final Product Antibody Antibody (with Lysine -NH₂) Azide_Ab Azide-Functionalized Antibody Antibody->Azide_Ab + pH 8.0-8.5 Linker NHS-PEG-bis(Azide) Linker Linker->Azide_Ab + pH 8.0-8.5 ADC Site-Specific Antibody-Drug Conjugate (ADC) Azide_Ab->ADC Payload 2x Alkyne-Payload Payload->ADC Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Catalyst->ADC CuAAC

Caption: Two-step conjugation workflow for ADC synthesis.

Experimental Workflow Overview

This diagram outlines the complete process from antibody preparation to final ADC characterization.

G A 1. Antibody Preparation - Buffer exchange to amine-free buffer (PBS, pH 7.2-8.3) - Remove BSA and other stabilizers B 2. Linker Conjugation - React Antibody with NHS-PEG-bis(Azide) linker - Incubate for 1-2 hours at RT A->B C 3. Purification Step 1 - Remove excess, unreacted linker - Method: Desalting column / SEC / Dialysis B->C D 4. Payload 'Click' Reaction - Add Alkyne-Payload and Cu(I) catalyst system - Incubate for 1-2 hours at RT, protected from light C->D E 5. Purification Step 2 - Remove excess payload and catalyst - Method: SEC or Hydrophobic Interaction Chromatography (HIC) D->E F 6. ADC Characterization - Determine DAR (HIC-HPLC, MS) - Assess Purity (SEC) - Confirm Integrity (SDS-PAGE) E->F G Final ADC Product - Formulation in stable buffer - Store at 2-8°C or -80°C F->G

Caption: Step-by-step experimental workflow for ADC production.

Example Signaling Pathway: ADC Targeting HER2

ADCs developed with this technology can be used to target specific cell surface receptors, like HER2 in breast cancer. Upon binding, the ADC is internalized, and the cytotoxic payload is released, inducing apoptosis.

G cluster_cell Cancer Cell ADC HER2-Targeting ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Tubulin Microtubule Disruption Payload->Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action for a HER2-targeting ADC.

Experimental Protocols

Protocol 1: Antibody Modification with N-(Nhs ester-peg2)-N-bis(peg3-azide)

This protocol describes the covalent attachment of the dual-azide linker to primary amines on the antibody.

Materials:

  • Antibody (BSA and amine-free), 1-10 mg/mL

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[9][10]

  • N-(Nhs ester-peg2)-N-bis(peg3-azide) Linker

  • Anhydrous Dimethylsulfoxide (DMSO)[9][15]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any primary amine-containing substances (like Tris or glycine) or stabilizers (like BSA).[16]

    • Adjust the antibody concentration to 2-5 mg/mL using the Reaction Buffer.[17]

  • Linker Preparation:

    • Allow the vial of the NHS-ester linker to equilibrate to room temperature before opening to prevent moisture condensation.[11][16]

    • Immediately before use, dissolve the linker in anhydrous DMSO to prepare a 10 mM stock solution.[11][15] Do not store the stock solution, as the NHS ester is moisture-sensitive and hydrolyzes quickly.[11][15]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.[11] Gently mix immediately. The final DMSO concentration should not exceed 10% (v/v) of the total reaction volume.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[9][16]

  • Quenching (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[16]

  • Purification:

    • Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions for the column.[16]

    • The resulting azide-functionalized antibody is now ready for payload conjugation.

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches an alkyne-modified cytotoxic drug to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1) in PBS, pH 7.4

  • Alkyne-modified payload (e.g., Alkyne-MMAE, Alkyne-DM1)

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)[18]

  • Ligand: THPTA or TBTA solution (e.g., 200 mM in water)[18]

  • Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)[18]

  • Anhydrous DMSO

  • Purification columns (e.g., SEC or HIC)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-payload in DMSO to create a concentrated stock solution (e.g., 10-20 mM).

    • Prepare fresh Sodium Ascorbate solution.

  • Catalyst Complex Formation:

    • In a separate tube, mix CuSO₄ and the ligand (e.g., THPTA) in a 1:2 molar ratio. Allow it to stand for 2-3 minutes.[18]

  • Click Reaction:

    • To the azide-functionalized antibody, add the alkyne-payload. A molar ratio of 1:5 to 1:10 (antibody:payload) is a typical starting point.[18]

    • Add the pre-formed Cu(I)/ligand complex to the reaction mixture.[18]

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.[18]

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.[18]

  • Purification:

    • Purify the resulting ADC from excess payload and catalyst components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[19] HIC is particularly effective for separating ADC species with different DARs.

    • Concentrate the final ADC using an appropriate centrifugal filter device (e.g., 50 kDa MWCO).[19]

    • Store the purified ADC at 2-8°C for short-term use or at -80°C in appropriate storage buffer for long-term stability.[9]

Data Presentation and Characterization

Thorough characterization is critical to ensure the quality, homogeneity, and stability of the final ADC. Key parameters are summarized below.

ParameterAnalytical MethodTypical Expected ResultPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)Homogeneous peak corresponding to the target DAR (e.g., DAR 2, 4, or 8)Confirms the average number of drug molecules per antibody and assesses homogeneity.[2]
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)Monomeric peak >95%Measures the percentage of high molecular weight aggregates and fragments.
Conjugation Efficiency UV-Vis Spectroscopy, Mass Spectrometry (MS)>90% conversionDetermines the efficiency of the linker attachment and payload conjugation steps.
Identity and Integrity SDS-PAGE (reduced & non-reduced), Mass Spectrometry (MS)Correct molecular weight for heavy and light chains; intact ADC massConfirms the covalent attachment of the drug-linker and the structural integrity of the antibody.
In Vitro Cytotoxicity Cell-based assays (e.g., MTS, MTT)Low IC₅₀ value on antigen-positive cells; high IC₅₀ on antigen-negative cellsDemonstrates potent and target-specific cell-killing activity.
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)<1% of total payloadQuantifies the amount of unconjugated, free cytotoxic payload in the final product.

Conclusion and Troubleshooting

The use of the N-(Nhs ester-peg2)-N-bis(peg3-azide) linker provides a robust and efficient method for producing site-specific antibody conjugates with a controlled drug-to-antibody ratio. The protocols outlined here, combined with rigorous analytical characterization, will enable researchers to develop next-generation ADCs with improved homogeneity and potentially wider therapeutic windows.[20] Common issues such as low conjugation efficiency or aggregation can often be addressed by optimizing reaction pH, reagent molar ratios, or purification strategies.[10][15]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHS ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield is very low. What are the most common causes?

Low conjugation yield in NHS ester reactions is a frequent issue that can often be traced back to a few key factors. The most common culprits include suboptimal pH of the reaction buffer, hydrolysis of the NHS ester, the presence of competing nucleophiles in the buffer, and poor quality or improper storage of the NHS ester reagent.[1][2]

A logical approach to troubleshooting involves systematically evaluating each of these variables. Start by verifying the pH of your reaction buffer and ensuring your protein sample is in an appropriate, amine-free buffer. Next, consider the age and storage conditions of your NHS ester. Finally, review your reaction setup, including concentrations and incubation times.

Q2: What is the optimal pH for NHS ester reactions and why is it so critical?

The optimal pH for NHS ester reactions is a delicate balance between ensuring the primary amine is in its nucleophilic state and minimizing the hydrolysis of the NHS ester.[3][4] The recommended pH range is typically between 7.2 and 8.5.[5][]

  • Below pH 7.2: Primary amines (like the side chain of lysine) are predominantly protonated (-NH₃⁺), which makes them non-nucleophilic and thus unreactive towards NHS esters.[3][4]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, where water molecules act as competing nucleophiles. This leads to the formation of an unreactive carboxylic acid from the NHS ester, reducing the amount available to react with your target molecule.[3][4]

The reaction of NHS esters with amines is strongly pH-dependent; at a low pH, the amino group is protonated and modification does not occur, while at a higher-than-optimal pH, hydrolysis of the NHS ester is rapid, decreasing the yield of the modified molecule.[4][7][8] The optimal pH for modification is generally considered to be between 8.3-8.5.[4][7][8]

Data Summary: Impact of pH on NHS Ester Stability

The stability of an NHS ester is highly dependent on the pH of the aqueous solution. The table below summarizes the half-life of a typical NHS ester at various pH values and temperatures, illustrating the competing hydrolysis reaction.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes

Data compiled from Thermo Fisher Scientific and Lumiprobe technical resources.[5][9]

Q3: My buffer contains Tris or glycine (B1666218). Is this a problem?

Yes, the presence of primary amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine is a significant problem.[10] These buffers will compete with the primary amines on your protein or biomolecule for reaction with the NHS ester, leading to a substantial decrease in conjugation efficiency.[10] It is crucial to use a non-amine-based buffer for the conjugation reaction.[11]

Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate (B1201080) buffers.[4][5] If your protein is already in a buffer containing primary amines, a buffer exchange step is necessary before starting the conjugation.[10]

Q4: How can I tell if my NHS ester reagent has gone bad?

NHS esters are moisture-sensitive and should be stored desiccated at -20°C to prevent hydrolysis.[12][13] If the reagent has been stored improperly or has been opened multiple times, it may have hydrolyzed. Hydrolysis of the NHS ester is a common reason for suboptimal or failed conjugation reactions.[14]

A simple way to check the reactivity of your NHS ester is to measure its hydrolysis. The N-hydroxysuccinimide (NHS) leaving group absorbs strongly between 260-280 nm upon its release during hydrolysis.[13] By comparing the absorbance of a solution of the NHS ester before and after intentional hydrolysis with a strong base, you can assess the remaining reactivity of the reagent.[13]

Q5: Can NHS esters react with other amino acid residues besides lysine (B10760008)?

While NHS esters are highly selective for primary aliphatic amines (N-terminus and lysine residues), side reactions with other nucleophilic amino acid side chains can occur, particularly under certain conditions.[2][] Significant side reactions have been reported with tyrosine, serine, and threonine, especially in protein microenvironments where these residues are highly nucleophilic or when accessible primary amines are limited.[2][15] Reactions with cysteine and histidine are also possible.[2]

The O-acylation of serine and threonine results in an ester bond that is less stable than the amide bond formed with primary amines and can be selectively cleaved.[2]

Q6: What should I do with unreacted NHS esters after the conjugation reaction?

It is important to quench the reaction to stop the conjugation process and deactivate any remaining unreacted NHS ester.[16][17] Failure to do so can lead to continued, unwanted labeling of your conjugate or other molecules in subsequent steps.[16]

Common quenching agents are buffers containing primary amines, such as Tris or glycine, added to a final concentration of 20-50 mM.[12][17] Other quenching reagents include hydroxylamine, lysine, and ethanolamine.[18]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization of molar excess of the NHS ester, incubation time, and temperature may be necessary for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized molecule

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[12]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column or dialysis cassette for purification[12]

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is between 1-10 mg/mL.[4]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[19] Do not prepare stock solutions for long-term storage in aqueous buffers as the NHS ester will hydrolyze.[19]

  • Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.[4][11]

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[12] Incubate for 15-30 minutes.[1]

  • Purify Conjugate: Remove unreacted label, byproducts, and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[12]

Protocol for Determining Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This method is applicable if the conjugated molecule has a distinct UV-Vis absorbance spectrum from the protein.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the wavelength of maximum absorbance (λmax) for the conjugated molecule.

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of the conjugated molecule / Aλₘₐₓ of the conjugated molecule

    • Protein Concentration (M) = [A₂₈₀ - (Aλₘₐₓ * CF)] / ε_protein

  • Calculate the concentration of the conjugated molecule.

    • Conjugated Molecule Concentration (M) = Aλₘₐₓ / ε_conjugated_molecule

  • Calculate the Degree of Labeling (DOL).

    • DOL = Molar concentration of conjugated molecule / Molar concentration of protein

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (Protein-NH-CO-R) NHS_Ester->Amide_Bond reacts with NHS_Leaving_Group NHS Leaving Group NHS_Ester->NHS_Leaving_Group releases Hydrolyzed_Ester Inactive Carboxylic Acid (R-COOH) NHS_Ester->Hydrolyzed_Ester hydrolyzes in presence of Primary_Amine Primary Amine (Protein-NH₂) Primary_Amine->Amide_Bond Water Water (H₂O) Water->Hydrolyzed_Ester

Caption: Chemical reaction of an NHS ester with a primary amine and the competing hydrolysis side reaction.

Troubleshooting_Workflow decision decision solution solution start Low Conjugation Yield check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Buffer amine-free (e.g., PBS, Bicarbonate)? check_ph->check_buffer Yes adjust_ph Adjust pH of reaction buffer check_ph->adjust_ph No check_reagent NHS ester stored properly (-20°C, dry)? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange to remove primary amines check_buffer->buffer_exchange No check_concentration Are reactant concentrations optimal? check_reagent->check_concentration Yes new_reagent Use fresh, high-quality NHS ester reagent check_reagent->new_reagent No final_solution Review protocol for other potential issues check_concentration->final_solution Yes optimize_conc Increase protein or NHS ester concentration check_concentration->optimize_conc No

Caption: A logical workflow for troubleshooting low bioconjugation yield.

References

Technical Support Center: N-(NHS ester-PEG2)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(NHS ester-PEG2)-N-bis(PEG3-azide). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for preventing the hydrolysis of the N-Hydroxysuccinimide (NHS) ester, ensuring successful and reproducible conjugation experiments.

Troubleshooting Guide: Low Conjugation Efficiency

Low or inconsistent yield is the most common problem encountered when using NHS ester reagents. The primary cause is often the premature hydrolysis of the NHS ester, which competes with the desired amine coupling reaction.[1][2][3] This guide will help you identify and resolve potential issues in your experimental workflow.

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester Reagent: The reagent was exposed to moisture during storage or handling.Store the reagent at -20°C with a desiccant.[4][5][6] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][7] Purge the vial with dry nitrogen or argon gas before sealing for storage.[7]
Incorrect Buffer pH: The pH is too low (amine is protonated and non-reactive) or too high (hydrolysis rate is excessively fast).[8][9][10]The optimal pH range for NHS ester conjugation is 7.2-8.5.[9][11][12] A pH of 8.3-8.5 is often recommended for the best balance between amine reactivity and ester stability.[8][9][13]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, Glycine) that compete with the target molecule.[4][5][8][9]Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), Borate, HEPES, or Sodium Bicarbonate buffer.[9][11][12][14]
Hydrolyzed Stock Solution: The NHS ester was dissolved in an aqueous buffer and stored, or dissolved in a non-anhydrous organic solvent.Prepare solutions immediately before use.[4][5][6] Do not prepare aqueous stock solutions for storage.[5][6] If using an organic solvent like DMSO or DMF, ensure it is anhydrous (amine-free for DMF) to minimize hydrolysis.[8]
Inconsistent Results Variable Reagent Activity: The NHS ester reagent has degraded over time due to repeated exposure to ambient moisture.Aliquot the reagent upon receipt to minimize freeze-thaw cycles and moisture exposure for the bulk supply.[]
pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can acidify the reaction mixture, lowering the pH and slowing the amine reaction rate.[8][13]Use a more concentrated buffer, especially for large-scale reactions, to maintain a stable pH throughout the incubation period. Monitor the pH during the reaction if possible.[8][13]
Low Protein/Target Molecule Concentration: Dilute solutions can favor hydrolysis over the bimolecular conjugation reaction.For optimal results, the recommended protein concentration is typically between 1-10 mg/mL.[8][13]

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem?

A1: NHS ester hydrolysis is a chemical reaction where the reactive NHS ester group on your PEG-azide molecule reacts with water. This reaction converts the NHS ester into a stable, non-reactive carboxylic acid and releases N-hydroxysuccinimide (NHS).[7][16] This is a significant problem because the hydrolyzed molecule can no longer react with the primary amine on your target molecule (e.g., protein, peptide), leading to a lower yield or complete failure of your conjugation experiment.[1][2] Hydrolysis is a competing reaction that directly reduces the amount of active reagent available for your desired conjugation.[3][11][12]

G cluster_0 Desired Reaction: Aminolysis cluster_1 Competing Reaction: Hydrolysis a NHS-Ester-PEG-Azide c Stable Amide Bond (Conjugated Product) a->c pH 7.2-8.5 b Target Molecule (R-NH₂) b->c d NHS-Ester-PEG-Azide f Inactive Carboxylic Acid (Hydrolyzed Product) d->f Increases with pH e Water (H₂O) e->f

Caption: Desired aminolysis vs. competing hydrolysis of the NHS ester.

Q2: What are the optimal storage and handling conditions for the reagent?

A2: To maintain the reagent's reactivity, it is critical to protect it from moisture. Store the solid reagent at -20°C in a container with a desiccant.[4][5][6] Before opening the vial, always allow it to warm to room temperature to prevent atmospheric moisture from condensing on the cold powder.[4][5][7] For maximum stability, consider aliquoting the reagent into smaller, single-use amounts upon first opening.

Q3: How does pH affect the conjugation reaction?

A3: pH is the most critical factor in NHS ester chemistry.[8][17] The reaction involves a primary amine (R-NH₂) acting as a nucleophile.

  • At low pH (below ~7.0): The primary amine is protonated (R-NH₃⁺), making it non-nucleophilic and thus unreactive with the NHS ester.[8][9]

  • At optimal pH (7.2-8.5): A sufficient portion of the amines are deprotonated and nucleophilic, allowing for an efficient reaction to form a stable amide bond.[11][12][14]

  • At high pH (above ~8.5-9.0): While the amine reaction is very fast, the competing hydrolysis reaction becomes extremely rapid, significantly reducing the half-life of the NHS ester and lowering the overall yield.[8][10][11][12]

Q4: Which buffers should I use and which should I avoid?

A4: The choice of buffer is critical for success.

  • Recommended Buffers: Use buffers that do not contain primary amines. Good choices include Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Borate, and HEPES buffers, adjusted to the optimal pH range of 7.2-8.5.[9][11][12]

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) and glycine. These molecules will react with the NHS ester, competing with your target molecule and drastically reducing conjugation efficiency.[4][5][9] However, these buffers are useful for quenching the reaction once it is complete.[11][12]

Q5: How should I prepare and use the reagent solution?

A5: The N-(NHS ester-PEG2)-N-bis(PEG3-azide) reagent is susceptible to hydrolysis in aqueous solutions. Therefore, it is essential to dissolve the reagent immediately before use.[4][5][6] Do not prepare and store aqueous stock solutions. For reagents that are not readily soluble in aqueous buffer, first dissolve a small, weighed amount in a dry (anhydrous), water-miscible organic solvent like DMSO or DMF.[8][18] Then, add the required volume of this solution to your target molecule in the appropriate reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[4]

Data Presentation

Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution

The stability of an NHS ester is inversely related to the pH of the solution. As the pH increases, the rate of hydrolysis accelerates, and the half-life of the reactive ester decreases dramatically.

pHTemperatureApproximate Half-lifeReference(s)
7.00-4°C4 - 5 hours[11][12][17]
7.4RT> 2 hours[19]
8.0RT~ 1 hour[20]
8.5RT~ 20 - 180 minutes[21]
8.64°C10 minutes[11][12]
9.0RT< 10 minutes[19]
Note: "RT" denotes Room Temperature. Half-life values are approximate and can vary based on buffer composition and specific molecule structure.
Table 2: Recommended Buffers for NHS Ester Conjugation
Buffer SystemRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS) 7.2 - 7.5Commonly used, but the reaction rate is slower than at higher pH. May require longer incubation.[4][9]
Sodium Bicarbonate 8.3 - 8.5Often cited as optimal for balancing reactivity and stability.[8][22]
Borate Buffer 8.0 - 8.5A good alternative to phosphate (B84403) or bicarbonate buffers.[11][12][22]
HEPES Buffer 7.2 - 8.5A non-amine, non-phosphate buffer suitable for NHS ester reactions.[11][12][22]

Experimental Protocols

Protocol 1: General Workflow for Conjugation

This protocol provides a general workflow for conjugating the N-(NHS ester-PEG2)-N-bis(PEG3-azide) to a primary amine-containing molecule (e.g., a protein).

Caption: A typical experimental workflow for NHS ester conjugation.

Methodology:

  • Prepare Target Molecule: Dissolve your amine-containing molecule in an appropriate amine-free buffer (see Table 2) at a concentration of 1-10 mg/mL.[4][8][13]

  • Prepare NHS Ester Reagent: Allow the vial of N-(NHS ester-PEG2)-N-bis(PEG3-azide) to equilibrate to room temperature before opening.[4] Immediately before use, weigh the required amount and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][5]

  • Initiate Reaction: Add a calculated molar excess (e.g., 10-20 fold) of the NHS ester solution to the stirring solution of your target molecule. The final volume of organic solvent should not exceed 10%.[4]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[4] Incubation at lower temperatures can help to slow the rate of hydrolysis.

  • Quench and Purify: (Optional) Stop the reaction by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.[12] Remove unreacted reagent and hydrolysis byproducts using a suitable method such as dialysis, spin desalting columns, or gel filtration.[4][8]

Protocol 2: Spectrophotometric Assay to Assess NHS Ester Hydrolysis

You can indirectly measure the extent of hydrolysis by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.[7][11][12]

Methodology:

  • Prepare Solutions:

    • Prepare your reaction buffer (e.g., 0.1 M Phosphate, pH 7.5).

    • Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the buffer. For water-insoluble esters, first dissolve in a small amount of DMSO (e.g., 200 µL) then add buffer.

    • Prepare a "blank" control tube containing only the buffer (and DMSO if used).

  • Initial Measurement (A_initial): Zero the spectrophotometer at 260 nm using the blank. Measure the absorbance of the NHS ester solution immediately after preparation. This reading represents any pre-existing hydrolysis in the solid reagent.

  • Forced Hydrolysis: To a 1 mL aliquot of your NHS ester solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds. This will rapidly hydrolyze all active NHS esters.

  • Final Measurement (A_final): Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.[7]

  • Calculate Reactivity: The percentage of active (non-hydrolyzed) NHS ester in the original sample can be estimated by the formula: % Active Ester = (A_final - A_initial) / A_final * 100 A higher A_initial relative to A_final indicates significant hydrolysis has already occurred.

References

Technical Support Center: Optimizing N-(NHS ester-PEG2)-N-bis(PEG3-azide) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical support for researchers using N-(NHS ester-PEG2)-N-bis(PEG3-azide), a heterobifunctional linker designed for bioconjugation. It features an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (-NH₂) and two azide (B81097) (-N₃) groups for subsequent click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this linker?

A1: The conjugation process is a two-step reaction. First, the NHS ester end of the linker reacts with a primary amine, typically on a protein (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus), to form a stable amide bond.[1][2] This reaction is highly dependent on pH.[1][3] The second step involves the two terminal azide groups, which are now attached to your molecule of interest. These azides are available for copper-catalyzed or copper-free "click chemistry" reactions with molecules containing an alkyne group.[4][5]

Q2: What is the recommended starting molar ratio of linker to protein?

A2: The optimal molar ratio depends on the desired degree of labeling (DOL), the protein's concentration, and the number of available primary amines.[6][7] For many proteins and antibodies (1-10 mg/mL), a 10- to 20-fold molar excess of the linker is a common starting point.[8][9][10] It is highly recommended to perform small-scale pilot experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the ideal ratio for your specific application.[6] Dilute protein solutions may require a greater molar excess to achieve the same labeling efficiency.[7][9]

Q3: Which buffer systems should I use for the NHS ester reaction?

A3: The choice of buffer is critical. The reaction with primary amines is most efficient at a pH of 8.3-8.5 .[1][3][11] At this pH, the primary amines are sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is manageable.[1]

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Sodium Borate, or HEPES buffers at a pH between 7.2 and 8.5 are suitable.[12][13] 0.1 M Sodium Bicarbonate at pH 8.3 is a very common choice.[3][11]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[8][12][14]

Q4: How should I prepare and handle the linker?

A4: The NHS ester moiety is moisture-sensitive and prone to hydrolysis.[8][15]

  • Storage: Store the solid linker at -20°C with a desiccant.[15]

  • Preparation: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][15] Dissolve the linker in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[3][8] Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.[3][8]

Q5: How can I remove the unreacted linker after the conjugation step?

A5: Unreacted linker and the N-hydroxysuccinimide byproduct can be readily removed. The most common method for macromolecules like proteins is size-exclusion chromatography (SEC), often using desalting columns (e.g., Gel-Pak™, Zeba™).[6][8][9] Dialysis or tangential flow filtration (TFF) are also effective methods for larger volumes.[8][14]

Troubleshooting Guide

Q: My conjugation efficiency is low, resulting in a low degree of labeling (DOL). What went wrong?

A: Low efficiency is a common issue with several potential causes. Use the following logical workflow to diagnose the problem.

// Nodes start [label="Problem:\nLow Conjugation Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the buffer amine-free\n(e.g., no Tris, no Glycine)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Solution:\nPerform buffer exchange into an\namine-free buffer like PBS or\nBicarbonate at pH 7.2-8.5.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the reaction pH\noptimal (8.3-8.5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Solution:\nAdjust pH to 8.3-8.5.\nLow pH protonates amines,\nhigh pH hydrolyzes the linker.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Was the linker handled\ncorrectly (anhydrous DMSO/DMF,\nused immediately)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Solution:\nUse fresh, high-quality anhydrous\nsolvent. Do not store linker in\nsolution. Allow vial to warm to RT\nbefore opening.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Is the molar ratio\nof linker to protein high enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol4 [label="Solution:\nIncrease the molar excess of the\nlinker. Try a range (e.g., 10x, 20x,\n40x). Dilute protein solutions\nrequire higher excess.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="If issues persist, check protein\nconcentration and integrity.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> q2; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> q3; q3 -> sol3 [label="No"]; q3 -> q4 [label="Yes"]; sol3 -> q4; q4 -> sol4 [label="No"]; q4 -> end_node [label="Yes"]; sol4 -> end_node; } end_dot Caption: Troubleshooting workflow for low conjugation efficiency.

Q: I am observing protein precipitation/aggregation after adding the linker.

A: This can occur for several reasons:

  • High Degree of Labeling: Over-labeling the protein can alter its surface charge and hydrophobicity, leading to aggregation. Try reducing the molar excess of the linker or decreasing the reaction time.

  • Solvent Content: The organic solvent (DMSO/DMF) used to dissolve the linker can denature proteins if its final concentration in the reaction is too high. Ensure the final solvent concentration does not exceed 10% (v/v), and ideally keep it below 5%.[8][9]

  • Protein Instability: The protein itself may be unstable at the reaction pH or concentration. Ensure your protein is stable in the chosen reaction buffer before starting the conjugation.

Data & Parameters

Table 1: Molar Ratio & Reaction Condition Guidelines

ParameterRecommended Starting RangeKey Considerations
Molar Excess of Linker 5x to 20x over proteinFor a 1-10 mg/mL antibody, 20x is a common start.[9][10][15]
Reaction pH 7.2 to 8.5 (Optimal: 8.3-8.5)Balances amine reactivity with NHS ester hydrolysis.[1][3][12]
Reaction Time 30 minutes to 2 hoursLonger times may be needed at lower pH (e.g., pH 7.4).[6][8]
Reaction Temperature Room Temperature or 4°CRoom temperature is faster (30-60 min).[8][9] 4°C (on ice) can go longer (2+ hours) to minimize hydrolysis.[8][9]
Final Solvent Conc. < 10% (v/v) (DMSO or DMF)High concentrations of organic solvent can denature the protein.[8][9]

Table 2: NHS Ester Hydrolysis Half-Life vs. pH

pHTemperatureApproximate Half-lifeImplication
7.00°C4 - 5 hoursReaction is slow but linker is relatively stable.
8.54°C~10 minutesReaction is rapid, but so is the competing hydrolysis.[12]
8.3-8.5Room TempMinutesEfficient conjugation requires prompt mixing and procedure.

Experimental Protocols

Protocol 1: General Conjugation of Linker to a Protein

This protocol is a starting point and should be optimized for your specific protein.

  • Buffer Exchange: Ensure your protein (e.g., antibody) is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). If not, perform a buffer exchange using a desalting column or dialysis.[14] Adjust the protein concentration to 1-10 mg/mL.[15]

  • Prepare Linker Solution: Just before use, allow the vial of N-(NHS ester-PEG2)-N-bis(PEG3-azide) to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[8][9] For example, dissolve ~7 mg in 1 mL of solvent.

  • Calculate Molar Excess: Determine the volume of linker solution needed to achieve the desired molar excess (e.g., 20-fold).

    • Example: For 1 mL of a 5 mg/mL IgG solution (MW ~150,000 g/mol ), you have ~33.3 nmol of IgG. A 20x excess requires 666 nmol of linker. From a 10 mM stock, this would be 66.6 µL.

  • Reaction: Add the calculated volume of linker solution to the protein solution while gently vortexing. Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][9]

  • Purification: Immediately after incubation, remove unreacted linker and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[6][8]

  • Characterization: Confirm successful conjugation and determine the Degree of Labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by quantifying the azide groups if a suitable assay is available. The azide-modified protein is now ready for downstream click chemistry reactions.

G cluster_pre Preparation cluster_reac Reaction cluster_post Purification p1 1. Prepare Protein in Amine-Free Buffer (pH 8.3) p2 2. Prepare Fresh 10 mM Linker Stock in Anhydrous DMSO p1->p2 r1 3. Add Linker to Protein (e.g., 20x molar excess) p2->r1 r2 4. Incubate (1 hr at RT or 2 hrs at 4°C) r1->r2 po1 5. Purify Conjugate (Size-Exclusion Chromatography) r2->po1 po2 6. Characterize & Store (Azide-labeled protein is ready) po1->po2

References

Technical Support Center: NHS Ester-PEG-Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NHS ester-PEG-azide linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using NHS ester-PEG-azide linkers?

A1: The main side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3][4][5][6] This reaction occurs when the linker is in an aqueous environment, where water molecules attack the ester, converting it into an unreactive carboxylic acid and releasing NHS.[2][3][4][6] This hydrolysis competes directly with the desired aminolysis reaction (the reaction with the primary amine on your target molecule), reducing the overall conjugation efficiency.[1][2][3][4][5][6]

Q2: How does pH affect the stability and reactivity of NHS ester-PEG-azide linkers?

A2: The pH of the reaction buffer is a critical parameter.[2][7][8]

  • Amine Reactivity: For the desired reaction to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2).[2][8] At a pH below the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the amine is protonated (-NH3+) and non-reactive.[8] As the pH increases, more of the amine is deprotonated, favoring the conjugation reaction.[8]

  • NHS Ester Hydrolysis: The rate of hydrolysis of the NHS ester is significantly accelerated at higher pH values.[1][7][8]

Therefore, an optimal pH must be chosen to maximize the concentration of the reactive amine while minimizing the rate of hydrolysis. The recommended pH range for NHS ester coupling reactions is typically between 7.2 and 8.5.[1][7]

Q3: Are there other potential side reactions besides hydrolysis?

A3: Yes, although generally less efficient, NHS esters can react with other nucleophilic amino acid residues.[2][9] These include the hydroxyl groups of serine, threonine, and tyrosine.[9] However, the resulting ester linkages are less stable than the amide bonds formed with primary amines.[10] It has been observed in some studies that at a lower pH (e.g., 6.0), NHS esters may show a tendency to react with tyrosine residues.[9][11]

Q4: What type of buffer should I use for the conjugation reaction?

A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][7][12][13][14] Commonly used amine-free buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1] Buffers containing Tris or glycine (B1666218) should be avoided for the reaction itself but can be used to quench the reaction.[1][12][13][14]

Q5: How should I store and handle my NHS ester-PEG-azide linker?

A5: NHS ester-PEG-azide linkers are moisture-sensitive.[12][14][15][16] They should be stored at -20°C with a desiccant.[12][14][17][18] Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[12][14][15][16] It is also recommended to dissolve the linker immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[12][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: The linker has degraded due to improper storage or handling, or the reaction conditions favor hydrolysis.- Ensure the linker is stored properly at -20°C with a desiccant and warmed to room temperature before opening.[12][14] - Perform the reaction within the optimal pH range of 7.2-8.5.[1][7] - Use a higher concentration of the protein/target molecule to favor the aminolysis reaction over hydrolysis.[1][12][14] - Decrease the reaction temperature (e.g., perform on ice) to slow down the rate of hydrolysis.[1]
Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine) or other nucleophiles.- Use an amine-free buffer such as PBS, HEPES, or Borate buffer.[1][12][13][14] - If the sample contains interfering substances, perform a buffer exchange via dialysis or desalting column prior to conjugation.[13][14]
Inactive linker: The NHS ester has completely hydrolyzed.- Test the reactivity of the NHS ester using a qualitative or quantitative method (see Experimental Protocols section). - If inactive, discard the reagent and use a fresh vial.
Inconsistent Results Variability in reaction conditions: Inconsistent pH, temperature, or reaction time between experiments.- Carefully control and monitor the pH of the reaction buffer.[7] - Maintain a consistent temperature for all experiments. - Standardize the reaction time.
Degradation of organic solvent: If using DMF to dissolve the linker, it may have degraded to dimethylamine, which can react with the NHS ester.- Use high-quality, amine-free DMF. A fishy odor is an indicator of degradation.[7]
Precipitation of the Conjugate High degree of labeling: Too many PEG chains have been attached to the protein, leading to aggregation and precipitation.- Reduce the molar excess of the NHS ester-PEG-azide linker in the reaction.[12][14] - Optimize the reaction time to control the degree of labeling.
No Reaction Occurs Protonated primary amines on the target molecule: The reaction pH is too low, causing the target amines to be protonated and non-nucleophilic.- Ensure the reaction pH is above 7.0 to have a sufficient concentration of deprotonated primary amines.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and reactivity of NHS esters.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[1]
8.6410 minutes[1]
8.0Room Temperature210 minutes (P3-NHS), 190 minutes (P4-NHS)[19]
8.5Room Temperature180 minutes (P3-NHS), 130 minutes (P4-NHS)[19]
9.0Room Temperature125 minutes (P3-NHS), 110 minutes (P4-NHS)[19]

Table 2: Comparison of Amidation and Hydrolysis Half-lives at Room Temperature

pHPorphyrin-NHS EsterAmidation t1/2 (min)Hydrolysis t1/2 (min)Amide Yield (%)
8.0P3-NHS8021080-85[19]
8.5P3-NHS2018080-85[19]
9.0P3-NHS1012580-85[19]
8.0P4-NHS2519087-92[19]
8.5P4-NHS1013087-92[19]
9.0P4-NHS511087-92[19]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with NHS Ester-PEG-Azide Linker

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and linker used.

  • Buffer Preparation: Prepare an amine-free buffer such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at a pH of 7.2-8.5.[1][7]

  • Protein Preparation: Dissolve the protein in the prepared buffer at a concentration of 1-10 mg/mL.[7][12] If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[12][14]

  • Linker Preparation: Immediately before use, dissolve the NHS ester-PEG-azide linker in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[7][12][14]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[12][14] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12][14]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12][14]

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.[1]

  • Purification: Remove excess, unreacted linker and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).[7][12][14]

Protocol 2: Qualitative Assessment of NHS Ester Reactivity

This method can be used to quickly check if an NHS ester is still active.

  • Reagent Preparation:

    • Prepare a suitable amine-free buffer (e.g., phosphate buffer, pH 7-8).[15]

    • Prepare a 0.5-1.0 N NaOH solution.[15]

  • Procedure:

    • Weigh 1-2 mg of the NHS ester reagent into a tube.[15][16]

    • Dissolve the reagent in 2 ml of the buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[15][16]

    • Prepare a control tube containing only the buffer (and organic solvent if used).[15][16]

    • Measure the absorbance of the reagent solution at 260 nm, using the control tube as a blank.[15][16]

    • Add 100 µl of 0.5-1.0 N NaOH to 1 ml of the reagent solution and vortex for 30 seconds.[15][16]

    • Promptly measure the absorbance at 260 nm again.[15][16]

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs at 260 nm.[15][16] If there is no measurable increase, the reagent is likely inactive.[15]

Visualizations

Reaction_Pathways cluster_main Desired Reaction: Aminolysis cluster_side Side Reaction: Hydrolysis NHS_Ester NHS Ester-PEG-Azide Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond + Primary Amine (pH 7.2-8.5) Primary_Amine Primary Amine (on target molecule) NHS_Leaving_Group NHS NHS_Ester_H NHS Ester-PEG-Azide Carboxylic_Acid Inactive Carboxylic Acid NHS_Ester_H->Carboxylic_Acid + Water (competing reaction) Water Water NHS_Leaving_Group_H NHS

Caption: Desired aminolysis vs. side reaction of hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Check Reagent Storage and Handling Start->Check_Reagents Check_Buffer Verify Buffer Composition (Amine-Free?) Start->Check_Buffer Check_pH Measure Reaction pH (Optimal Range?) Start->Check_pH Test_Activity Test NHS Ester Activity Check_Reagents->Test_Activity Optimize_Ratio Optimize Molar Ratio of Linker to Target Check_Buffer->Optimize_Ratio Optimize_Conditions Adjust Temperature and Incubation Time Check_pH->Optimize_Conditions Success Improved Yield Optimize_Ratio->Success Optimize_Conditions->Success Test_Activity->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing Click Chemistry with Bis-Azide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving bis-azide compounds.

Troubleshooting Guide

This guide addresses common issues encountered during click chemistry reactions with bis-azide compounds, offering potential causes and solutions in a question-and-answer format.

Q1: My CuAAC reaction with a bis-azide is resulting in a low yield or no product. What are the common causes and how can I fix this?

Low or no product yield is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Cause 1: Inactive Catalyst. The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

    • Solution:

      • Use a Reducing Agent: Generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[2][3] Always use a freshly prepared solution of the reducing agent.[4][5]

      • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.[4][5]

      • Work Under an Inert Atmosphere: For particularly sensitive reactions, conduct the experiment in a glovebox to minimize oxygen exposure.[4]

  • Cause 2: Poor Reagent Quality. Impurities in the bis-azide or alkyne starting materials can interfere with the catalytic cycle. Azides can also be unstable.

    • Solution:

      • Verify Purity: Confirm the purity of your bis-azide and alkyne reagents using analytical techniques like NMR or mass spectrometry before starting the reaction.

      • Proper Storage: Store azide (B81097) compounds appropriately, protected from light and heat, to prevent degradation.

  • Cause 3: Inefficient Catalyst System. The choice and concentration of the copper source and ligand are critical for reaction efficiency.

    • Solution:

      • Employ a Stabilizing Ligand: Use a nitrogen-based ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) catalyst, prevent oxidation, and increase its solubility.[4][6][7] THPTA is particularly suitable for reactions in aqueous media due to its water solubility.[6][7]

      • Optimize Catalyst Loading: While catalytic amounts are needed, ensure sufficient catalyst is present. Typical catalyst loading can range from 0.5 mol% to 5 mol%.[8]

  • Cause 4: Suboptimal Reaction Conditions. Factors like solvent, temperature, and reactant concentrations can significantly impact the reaction rate and overall yield.

    • Solution:

      • Solvent Choice: Use a solvent system that ensures the solubility of all reactants. Common solvents include THF, DMSO, and aqueous mixtures.[3][4][5] For poorly soluble substrates, a co-solvent system (e.g., DMF/water or THF/water) may be beneficial.[4]

      • Temperature Adjustment: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate, especially for sterically hindered substrates.[4]

      • Increase Reactant Concentration: Higher concentrations of the bis-azide and alkyne can lead to faster reaction rates.[4]

Q2: I am observing the formation of side products in my reaction with a bis-azide. How can I minimize these?

The formation of side products can complicate purification and reduce the yield of the desired bis-triazole.

  • Side Product 1: Alkyne Homocoupling (Glaser Coupling). This is a common side reaction that results in the formation of diynes.

    • Cause: This side reaction is often promoted by the presence of oxygen and an excess of the Cu(I) catalyst.

    • Solution:

      • Minimize Oxygen: Degas your solvents and consider running the reaction under an inert atmosphere.[5]

      • Use a Ligand: A stabilizing ligand can help prevent the formation of the species responsible for homocoupling.[3]

      • Control Stoichiometry: Use a slight excess of the alkyne partner if you are reacting a bis-azide with a mono-alkyne to ensure the complete conversion of the azide groups.[4]

  • Side Product 2: Incomplete Reaction (Mono-Adduct Formation). When working with bis-azides, it is possible to form a significant amount of the mono-triazole product where only one of the azide groups has reacted.

    • Cause: Insufficient reaction time, suboptimal temperature, or incorrect stoichiometry can lead to incomplete conversion.

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the complete disappearance of the starting materials and the mono-adduct.[3]

      • Adjust Stoichiometry: Ensure at least two equivalents of the alkyne are used for each equivalent of the bis-azide. A slight excess of the alkyne can help drive the reaction to completion.

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture to ensure both azide groups react.[3]

  • Side Product 3: Intramolecular Cyclization. If the spacer connecting the two azide groups in the bis-azide is flexible and of an appropriate length, intramolecular cyclization can compete with the desired intermolecular reaction, especially when reacting with a di-alkyne.[9][10]

    • Cause: Proximity of the reactive ends favors intramolecular reaction over intermolecular polymerization or bis-triazole formation.

    • Solution:

      • High Concentration: Running the reaction at a higher concentration can favor intermolecular reactions over intramolecular cyclization.

      • Spacer Design: If possible, use a bis-azide with a rigid spacer or a spacer length that disfavors cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal copper source for CuAAC reactions with bis-azides?

While Cu(I) salts like CuBr or CuI can be used directly, it is often more reliable to generate Cu(I) in situ.[4] A common and effective method is to use a combination of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate.[4] This ensures a continuous supply of the active Cu(I) catalyst throughout the reaction.[4]

Q2: Is a ligand always necessary for click chemistry with bis-azides?

While the reaction can proceed without a ligand, using one is highly recommended.[4] Ligands like TBTA and THPTA offer several advantages:

  • Reaction Acceleration: They can significantly increase the rate of the CuAAC reaction.[4]

  • Catalyst Stabilization: Ligands protect the Cu(I) catalyst from oxidation and disproportionation.[1][4]

  • Improved Solubility: Some ligands can help solubilize the copper catalyst in the reaction medium.[4]

Q3: How does the spacer length in a bis-azide affect the reaction efficiency?

The length and flexibility of the spacer between the two azide groups can influence the reaction kinetics. In the context of polymerization with α,ω-azido-alkynes, a shorter hydrocarbon spacer has been observed to lead to a moderate increase in reactivity, which was attributed to a higher initial molar concentration of the monomer.[11] For the synthesis of discrete bis-triazole molecules, a very short or very rigid spacer might introduce steric hindrance, while a long, flexible spacer could allow for competing intramolecular reactions.

Q4: What is the optimal order of reagent addition?

The order of addition can be crucial for achieving high efficiency. A recommended procedure is:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.

  • Add this catalyst-ligand mixture to the solution containing your bis-azide and alkyne substrates.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[12]

Adding the ascorbate last is important to prevent the premature reduction of Cu(II) before it can be complexed by the ligand, which could lead to the precipitation of inactive copper species.[12]

Q5: How can I purify my bis-triazole product?

Purification strategies depend on the properties of your product and any remaining starting materials or side products.

  • Filtration: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration, followed by washing with appropriate solvents to remove impurities.[3]

  • Extraction: Standard liquid-liquid extraction can be used to separate the product from water-soluble reagents like the copper catalyst and sodium ascorbate.

  • Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography is a reliable method for obtaining a pure bis-triazole product.[3]

  • Chelating Agents: Washing the crude product with a solution of a chelating agent like EDTA can help to remove residual copper.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for optimizing CuAAC reactions with bis-azide compounds.

ParameterRecommended Range/ValueNotes
Catalyst Loading (CuSO₄) 0.1 - 5 mol%Can be optimized based on substrate reactivity.
Ligand to Copper Ratio 1:1 to 5:1A higher ratio can enhance catalyst stability.
Reducing Agent (Sodium Ascorbate) 1 - 10 equivalents (relative to copper)A slight excess helps prevent catalyst oxidation.
Alkyne to Bis-Azide Ratio 2.2 : 1 (for discrete molecules)A slight excess of alkyne drives the reaction to completion.
Reactant Concentration 0.1 - 1 MHigher concentrations can increase the reaction rate.
Temperature Room Temperature to 60 °CHeating can be beneficial for slow reactions or sterically hindered substrates.[4]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Bis-Triazole from a Bis-Azide and a Mono-Alkyne

This protocol provides a starting point for the synthesis of a discrete bis-triazole molecule. Optimization may be required based on the specific substrates.

  • Reagent Preparation:

    • Dissolve the bis-azide (1 equivalent) and the alkyne (2.2 equivalents) in a suitable solvent or solvent mixture (e.g., THF/water, DMSO/water).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).

      • Sodium ascorbate in water (e.g., 1 M).

      • THPTA ligand in water (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the bis-azide and alkyne.

    • Add the THPTA ligand solution (e.g., 5 mol% relative to the bis-azide).

    • Add the CuSO₄ solution (e.g., 2.5 mol% relative to the bis-azide).

    • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol% relative to the bis-azide).

    • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting bis-azide and the mono-triazole intermediate are no longer visible.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure bis-triazole.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_progress 3. Reaction and Monitoring cluster_purification 4. Work-up and Purification A Dissolve Bis-Azide and Alkyne C Combine Reactants A->C B Prepare Stock Solutions: - CuSO4 - Sodium Ascorbate - Ligand D Add Ligand and CuSO4 B->D C->D E Degas with Inert Gas D->E F Initiate with Sodium Ascorbate E->F G Stir at RT or Heat F->G H Monitor by TLC/LC-MS G->H I Quench and Extract H->I Reaction Complete J Wash with EDTA/Brine I->J K Dry and Concentrate J->K L Purify (Chromatography/ Recrystallization) K->L

Figure 1. A generalized experimental workflow for the synthesis of bis-triazoles.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_ligand Ligand Issues Start Low or No Product Yield C1 Inactive Catalyst (Cu(II))? Start->C1 C2 Poor Reagent Quality? Start->C2 C3 Suboptimal Conditions? Start->C3 C4 No or Inefficient Ligand? Start->C4 S1 Solution: - Add fresh reducing agent - Degas solvents - Use inert atmosphere C1->S1 S2 Solution: - Check purity of starting materials - Store reagents properly C2->S2 S3 Solution: - Optimize solvent - Increase temperature - Increase concentration C3->S3 S4 Solution: - Add stabilizing ligand (TBTA/THPTA) - Optimize ligand:copper ratio C4->S4

Figure 2. A troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Purifying PEGylated Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of PEGylated protein conjugates, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of PEGylated Protein Suboptimal Chromatography Conditions: Incorrect buffer pH or ionic strength, inappropriate column resin, or harsh elution conditions can lead to poor binding or irreversible adsorption.- Optimize buffer pH and salt concentration to ensure proper binding and elution. - Screen different chromatography resins (IEX, HIC, SEC) to find the one with the best binding capacity and recovery for your specific conjugate.[1] - Employ a shallower gradient or step elution to prevent protein denaturation and improve recovery.
Protein Precipitation on Column: The PEGylated protein may aggregate and precipitate on the column due to buffer conditions or high local concentrations.- Adjust the buffer composition by adding excipients like arginine or reducing the salt concentration to improve solubility.[2] - Decrease the sample load to avoid high concentrations on the column. - Perform purification at a lower temperature (e.g., 4°C) to minimize aggregation.
Inefficient Elution: The elution buffer may not be strong enough to displace the PEGylated protein from the resin.- Increase the concentration of the eluting agent (e.g., salt in IEX, competing agent in affinity chromatography). - For IEX, consider changing the pH of the elution buffer to alter the charge of the protein and facilitate elution.[2]
Poor Separation of PEGylated Species from Unmodified Protein Insufficient Resolution of Chromatography Method: The chosen method may not have the resolving power to separate species with similar properties.- For SEC: Ensure there is at least a two-fold difference in molecular weight for effective separation.[3] Use a longer column or a column with a smaller pore size to enhance resolution. A slower flow rate often improves separation. - For IEX: Optimize the pH and salt gradient. The shielding effect of PEG can reduce charge differences, so a shallow gradient is often necessary.[]
Overloading of the Column: Exceeding the binding capacity of the column can lead to co-elution of different species.- Reduce the amount of sample loaded onto the column. - Determine the dynamic binding capacity of your resin for the PEGylated protein to optimize loading conditions.[1][5]
Presence of Free PEG in the Final Product Inefficient Removal by Primary Purification Step: SEC or IEX alone may not completely remove all unreacted PEG, especially if it is in large excess.- Perform dialysis or diafiltration with an appropriate molecular weight cutoff membrane to remove free PEG before or after chromatography.[6] - Use a combination of purification techniques. For example, an initial IEX step can be followed by an SEC step for polishing.[3]
Co-elution with PEGylated Protein: In some chromatography modes, free PEG may interact with the resin and co-elute with the product.- For HIC, carefully optimize the salt concentration, as high salt can cause both PEGylated protein and free PEG to bind. - For SEC, ensure the column has a fractionation range suitable for separating the PEGylated protein from the free PEG.
Difficulty Separating Mono- from Multi-PEGylated Species and Positional Isomers Subtle Physicochemical Differences: Different degrees of PEGylation and positional isomers often have very similar sizes and charges, making separation challenging.- IEX: This is often the most effective method. The shielding of charges by PEG chains is dependent on the number and location of attached PEGs, which can be exploited for separation with a very shallow and optimized salt or pH gradient.[][7][8] - RPC: Can be effective for separating positional isomers on an analytical scale, but may cause protein denaturation.[] - HIC: Can sometimes separate species based on differences in hydrophobicity imparted by PEGylation.[3]
Product Aggregation After Purification Harsh Elution Conditions: Low pH or high concentrations of organic solvents can induce aggregation.- Elute at a less extreme pH and immediately neutralize the collected fractions.[2] - If using RPC, minimize the exposure time to organic solvents. - Screen for stabilizing excipients that can be included in the elution buffer.
Instability of the PEGylated Conjugate: The PEGylation process itself may have altered the protein's stability.- Perform all purification steps at low temperatures. - Characterize the stability of the purified conjugate under different buffer conditions (pH, ionic strength) to find an optimal storage buffer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a PEGylation reaction mixture?

A1: A typical PEGylation reaction mixture is heterogeneous and contains the desired PEGylated protein conjugate, unreacted (native) protein, excess PEG reagent, and by-products from the hydrolysis of the activated PEG.[] Additionally, there can be a mixture of product-related impurities such as multi-PEGylated species (di-, tri-, etc.) and positional isomers, where PEG is attached to different sites on the protein.[]

Q2: Which chromatography technique is best for purifying my PEGylated protein?

A2: The choice of chromatography technique depends on the specific properties of your protein and the PEG chain, as well as the impurities you need to remove.

  • Size Exclusion Chromatography (SEC): This is a good initial choice for removing unreacted PEG and smaller by-products, as well as for separating the PEGylated protein from the smaller, unmodified protein.[] However, its resolution for separating different PEGylated species (mono-, di-, etc.) is often limited.[9]

  • Ion Exchange Chromatography (IEX): This is a powerful technique for separating based on charge differences. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin. This effect can be exploited to separate unmodified protein, mono-PEGylated, and multi-PEGylated species, and in some cases, even positional isomers.[][7]

  • Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of a protein. HIC separates molecules based on these differences and can be a useful polishing step, particularly after an IEX step.[3]

  • Reversed-Phase Chromatography (RPC): While providing high resolution, especially for analytical purposes and separating positional isomers, RPC often requires organic solvents that can denature the protein.[]

A multi-step purification strategy combining different chromatography techniques is often necessary to achieve high purity.[3]

Q3: How can I remove excess, unreacted PEG from my purified protein?

A3: Removing free PEG is a critical step. Here are a few effective methods:

  • Size Exclusion Chromatography (SEC): This is a very common and effective method for separating the much larger PEGylated protein from the smaller, free PEG molecules.[]

  • Diafiltration/Ultrafiltration: Using a membrane with a molecular weight cutoff that is significantly smaller than the PEGylated protein but larger than the free PEG allows for the removal of the unreacted PEG by washing the sample with buffer.[6]

  • Ion Exchange Chromatography (IEX): In many cases, free PEG will not bind to the IEX column and will be found in the flow-through, while the charged PEGylated protein binds and is eluted later.[10]

Q4: I am struggling to separate mono-PEGylated from di- and tri-PEGylated proteins. What should I do?

A4: This is a common and significant challenge. Ion Exchange Chromatography (IEX) is typically the most successful technique for this separation. The principle is that each attached PEG molecule shields some of the protein's surface charges, leading to a weaker interaction with the IEX resin. Therefore, di- and tri-PEGylated species will elute earlier than the mono-PEGylated protein in a salt gradient. A very shallow and optimized gradient is crucial for resolving these closely related species.[7][8]

Q5: My PEGylated protein appears as a broad or smeared band on SDS-PAGE. Is this normal?

A5: Yes, this is a common observation. The PEG chain adds significant hydrodynamic radius to the protein, which can cause it to migrate anomalously on SDS-PAGE, often appearing much larger than its actual molecular weight. The heterogeneity of the PEG polymer itself and the presence of different PEGylated species can also contribute to band broadening or smearing.[11] Native PAGE can sometimes provide better resolution for PEGylated proteins as it avoids the interaction between PEG and SDS.[11][12]

Quantitative Data on Purification Performance

The efficiency of a purification strategy is often evaluated by the final purity and the overall yield of the desired PEGylated protein. The following tables summarize some reported data for different purification methods.

Table 1: Purity and Yield of PEGylated Interferon (IFN) using Ion Exchange Chromatography

Ion Exchange ResinYield of mono-PEGylated cIFNPurity of mono-PEGylated cIFN
Macro Cap Q75%99%
DEAE Sepharose45%60%
DEAE Fracto gel™50%85%
(Data from a study on matrix-assisted PEGylation and purification of consensus interferon)[13][14]

Table 2: Purification of PEGylated Bovine Serum Albumin (BSA) using Anion Exchange Chromatography

Purification StepPurity by SEC
Anion-Exchange Gradient Elution>90%
(Data from a study comparing different anion-exchange stationary phases for PEG-BSA conjugates)[1]

Table 3: Purification of PEGylated Lysozyme (B549824) and scFv using a Two-Step Chromatographic Process

ProteinPurification Step 1 (CEX) Purity
PEGylated Lysozyme~95%
PEGylated scFv~95%
(Data suggests Cation Exchange Chromatography (CEX) as an initial capture step, followed by a polishing step like HIC to achieve higher purity)[15]

Experimental Protocols

Here are detailed methodologies for key experiments in the purification of PEGylated protein conjugates.

Protocol 1: Purification of PEGylated Lysozyme using Cation Exchange Chromatography (CEX)

This protocol is adapted from a study on the characterization and purification of PEGylated lysozyme.[5][15][16]

1. Materials:

  • PEGylation reaction mixture containing PEGylated lysozyme.
  • Cation exchange column (e.g., TSKgel SP-5PW or Toyopearl GigaCap S-650M).
  • Chromatography system (e.g., FPLC or HPLC).
  • Binding Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5.
  • Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 4.5.
  • 0.22 µm filters.

2. Method:

  • Sample Preparation: Dilute the PEGylation reaction mixture with Binding Buffer to reduce the salt concentration and adjust the pH. Filter the sample through a 0.22 µm filter to remove any precipitates.
  • Column Equilibration: Equilibrate the cation exchange column with at least 5 column volumes (CVs) of Binding Buffer until the UV baseline is stable.
  • Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.
  • Washing: Wash the column with Binding Buffer (typically 5-10 CVs) to remove unbound material, including free PEG and some multi-PEGylated species, until the UV absorbance returns to baseline.
  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CVs. This will separate the native lysozyme, mono-PEGylated, and other PEGylated species based on their charge.
  • Fraction Collection: Collect fractions throughout the elution step.
  • Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC-HPLC to identify the fractions containing the desired mono-PEGylated lysozyme.

Protocol 2: Removal of Free PEG using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for separating PEGylated proteins from free PEG.[16][17][18]

1. Materials:

  • Purified or partially purified PEGylated protein mixture containing free PEG.
  • Size exclusion chromatography column (e.g., Superdex 200 or similar, with an appropriate fractionation range).
  • Chromatography system (e.g., FPLC or HPLC).
  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer for your protein's stability.
  • 0.22 µm filters.

2. Method:

  • System and Column Equilibration: Equilibrate the SEC system and column with at least 2 CVs of the Mobile Phase at a constant flow rate until a stable baseline is achieved.
  • Sample Preparation: Concentrate the sample if necessary. The injection volume should ideally be less than 2% of the total column volume for optimal resolution. Filter the sample through a 0.22 µm filter.
  • Sample Injection: Inject the prepared sample onto the column.
  • Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. The larger PEGylated protein will elute earlier, followed by the smaller, unmodified protein (if present), and finally the free PEG.
  • Fraction Collection: Collect fractions based on the UV chromatogram. The first major peak should correspond to the PEGylated protein conjugate.
  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the separation and purity.

Visualizations

Experimental Workflow for PEGylated Protein Purification

G cluster_0 Upstream cluster_1 Purification cluster_2 Analysis & Formulation PEGylation_Reaction PEGylation Reaction (Protein + Activated PEG) Initial_Capture Initial Capture / Separation (e.g., IEX or HIC) PEGylation_Reaction->Initial_Capture Crude Mixture Polishing_Step Polishing Step (e.g., SEC) Initial_Capture->Polishing_Step Partially Purified Characterization Characterization (SDS-PAGE, HPLC, MS) Polishing_Step->Characterization Purified Fractions Final_Product Pure PEGylated Protein Characterization->Final_Product QC Passed

Caption: A general workflow for the purification and analysis of PEGylated protein conjugates.

Troubleshooting Logic for Poor Separation in Chromatography

G Start Poor Separation of PEGylated Species Check_Method Is the correct chromatography mode being used? Start->Check_Method Optimize_Gradient Optimize Gradient (e.g., shallower salt or organic solvent gradient) Check_Method->Optimize_Gradient Yes Consider_New_Method Consider alternative method (e.g., switch from SEC to IEX) Check_Method->Consider_New_Method No Check_Loading Is the column overloaded? Optimize_Gradient->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_FlowRate Is the flow rate optimal? Check_Loading->Check_FlowRate No Reduce_Load->Check_FlowRate Adjust_FlowRate Reduce Flow Rate Check_FlowRate->Adjust_FlowRate No Resolution_Improved Resolution Improved Check_FlowRate->Resolution_Improved Yes Adjust_FlowRate->Resolution_Improved

Caption: A decision tree for troubleshooting poor separation during chromatography of PEGylated proteins.

References

N-(Nhs ester-peg2)-N-bis(peg3-azide) stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and use of N-(NHS ester-PEG2)-N-bis(PEG3-azide) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with N-(NHS ester-PEG2)-N-bis(PEG3-azide) in aqueous solutions?

The main stability concern is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. The NHS ester is moisture-sensitive and will readily hydrolyze in aqueous environments, rendering the linker non-reactive towards primary amines.[1][2] This hydrolysis is a competitive side reaction to the desired amine conjugation.[3][4]

Q2: How should I store and handle the solid N-(NHS ester-PEG2)-N-bis(PEG3-azide) reagent?

To ensure maximum stability, the solid reagent should be stored at –20°C, protected from light and moisture.[5][6] It is crucial to use a desiccant.[1][2] Before opening the vial, it should be equilibrated to room temperature to prevent moisture condensation onto the product.[1][2]

Q3: Can I prepare a stock solution of N-(NHS ester-PEG2)-N-bis(PEG3-azide) in an aqueous buffer?

No, it is strongly advised not to prepare stock solutions of this reagent in aqueous buffers for storage.[1][2] The NHS-ester moiety will hydrolyze over time. The reagent should be dissolved immediately before use.[1][2] If a stock solution is necessary, it should be prepared in an anhydrous organic solvent like DMSO or DMF and used promptly.[5][7]

Q4: What is the optimal pH for reacting N-(NHS ester-PEG2)-N-bis(PEG3-azide) with my protein or other amine-containing molecule?

The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[4][8] A common recommendation is a pH of 8.3-8.5.[7][9] This pH range offers a good compromise between the reactivity of the primary amine (which is more nucleophilic when deprotonated at higher pH) and the rate of NHS ester hydrolysis (which increases with pH).[7][10]

Q5: What types of buffers should I avoid in my conjugation reaction?

You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][8][11] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[8]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is a common issue that can arise from several factors related to the stability and handling of the NHS ester.

Possible Cause Recommended Solution
Hydrolysis of NHS Ester Ensure the reagent was stored properly at -20°C with a desiccant. Always allow the vial to warm to room temperature before opening. Prepare the solution of the linker immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[4][8]
Incompatible Buffer Verify that your reaction buffer does not contain primary amines (e.g., Tris, Glycine).[1][11] If necessary, perform a buffer exchange on your protein sample into an amine-free buffer like phosphate-buffered saline (PBS).[1]
Incorrect pH Check the pH of your reaction buffer. The optimal range is 7.2-8.5.[4] At low pH, the amine on your target molecule may be protonated and less reactive. At very high pH, the hydrolysis of the NHS ester is rapid.[7]
Poor Reagent Quality If the reagent is old or has been handled improperly, it may have degraded. You can test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base.[12]

Issue 2: Inconsistent Results Between Experiments

Possible Cause Recommended Solution
Variable Reagent Activity Do not prepare large stock solutions of the linker. Weigh out and dissolve only the amount needed for the immediate experiment to ensure consistent reactivity.[1][2]
Impure Solvents If dissolving the linker in DMF, be aware that it can degrade over time to form amines. Use high-quality, anhydrous DMF.[7][13] Anhydrous DMSO is a good alternative.[5]
Fluctuations in pH Large-scale labeling reactions can lead to a decrease in pH due to the release of N-hydroxysuccinimide. Use a more concentrated buffer or monitor and adjust the pH during the reaction.[7]

Issue 3: Unwanted Side Reactions or Aggregation

Possible Cause Recommended Solution
Excess Unreacted Linker After the conjugation reaction is complete, it is important to quench any unreacted NHS ester to prevent further, unwanted labeling in subsequent steps.[14]
Quenching Procedure Add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM to stop the reaction.[4][8][15]

Quantitative Data: NHS Ester Stability

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester in aqueous solution.

pHTemperature (°C)Half-Life
7.004 - 5 hours[3][4]
8.04~1 hour[16]
8.6410 minutes[3][4]

Experimental Protocols

Protocol 1: General Protein Conjugation with N-(NHS ester-PEG2)-N-bis(PEG3-azide)

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(NHS ester-PEG2)-N-bis(PEG3-azide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the Linker Solution: Equilibrate the vial of N-(NHS ester-PEG2)-N-bis(PEG3-azide) to room temperature. Immediately before use, prepare a 10 mM solution in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to your protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[8][15]

  • Purification: Remove the excess, unreacted linker and byproducts by using a desalting column or through dialysis against an appropriate storage buffer.

Protocol 2: Assessing NHS Ester Hydrolysis

This protocol allows for a qualitative or semi-quantitative assessment of the NHS ester's reactivity by measuring the release of the NHS byproduct, which absorbs light at ~260 nm.

Materials:

  • NHS ester-containing reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N NaOH

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.

  • Initial Measurement: Immediately measure the absorbance of the solution at 260 nm. This is your baseline reading.

  • Induce Hydrolysis: Add a small volume of 0.5 N NaOH to the cuvette to raise the pH significantly and accelerate hydrolysis. Mix gently.

  • Final Measurement: After 5-10 minutes, measure the absorbance at 260 nm again.

  • Interpretation: A significant increase in absorbance at 260 nm after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group.[12]

Visualizations

Hydrolysis_Pathway reagent N-(NHS ester-PEG2)-N-bis(PEG3-azide) hydrolyzed Inactive Carboxylate + N-Hydroxysuccinimide reagent->hydrolyzed Hydrolysis (competing reaction) conjugate Stable Amide Bond (Conjugated Product) reagent->conjugate Aminolysis (desired reaction) water H₂O (Aqueous Buffer) amine Primary Amine (e.g., Protein-NH₂)

Caption: Competing reactions of an NHS ester in aqueous buffer.

Experimental_Workflow start Start: Prepare Protein in Amine-Free Buffer prep_linker Dissolve NHS-PEG-Azide in Anhydrous DMSO/DMF (Immediately Before Use) start->prep_linker reaction Combine Protein and Linker (pH 7.2-8.5, RT or 4°C) prep_linker->reaction quench Add Quenching Buffer (e.g., Tris, Glycine) reaction->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify end End: Purified Conjugate purify->end

Caption: Workflow for a typical bioconjugation experiment.

References

Technical Support Center: NHS Ester Reactions in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the impact of organic solvents on N-hydroxysuccinimide (NHS) ester reaction rates and efficiency.

Frequently Asked Questions (FAQs)

Q1: Why are organic solvents necessary for NHS ester reactions?

Many NHS ester reagents, particularly those that are not sulfonated, have poor solubility in aqueous buffers.[1][2] Therefore, a water-miscible organic solvent is required to first dissolve the NHS ester before adding it to the aqueous reaction mixture containing the amine-functionalized molecule.[1][2] The most commonly used solvents for this purpose are dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4]

Q2: Which organic solvents are recommended for dissolving NHS esters?

Anhydrous (water-free) DMF and DMSO are the most recommended solvents.[5][6] Other solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can also be used for reactions involving small molecules entirely in an organic phase.[7][8] For most bioconjugation reactions in aqueous buffers, DMF and DMSO are preferred due to their high polarity and miscibility with water.[4]

Q3: How critical is the quality of the organic solvent?

Solvent quality is paramount for successful conjugation. The solvent must be anhydrous (water-free) and pure.[6][9]

  • Moisture: NHS esters are highly sensitive to moisture and will readily hydrolyze in the presence of water, rendering them inactive.[3][7] Solvents like DMSO are very hygroscopic and can absorb water from the atmosphere if not stored properly.[9]

  • Amine Contamination: DMF can degrade over time to form dimethylamine.[10] This contaminating amine will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[10][11] Therefore, using high-purity, "labeling grade" or amine-free DMF is crucial.[10][11]

Q4: How much organic solvent can be present in the final aqueous reaction mixture?

For bioconjugation reactions, the volume of the organic solvent should be kept to a minimum, typically not exceeding 10% of the total reaction volume.[7][12] While a small amount is necessary for solubility, excessive organic solvent can potentially denature proteins or alter reaction kinetics.

Q5: How should NHS esters and their solvent stock solutions be stored?

  • Solid NHS Esters: Store the solid reagent desiccated at -20°C.[7][12] Before opening, the vial must be equilibrated to room temperature to prevent moisture from condensing onto the product.[3][7]

  • Stock Solutions: It is strongly recommended to prepare NHS ester solutions in anhydrous DMF or DMSO immediately before use.[7][12] Stock solutions should not be prepared for long-term storage, as the NHS-ester moiety readily hydrolyzes.[7] If storage is unavoidable, use small aliquots in high-quality anhydrous solvent, store at -20°C or -80°C under an inert gas like argon or nitrogen, and avoid repeated freeze-thaw cycles.[9][] DMF has the advantage of not freezing at -20°C, which prevents damage from melting and thawing cycles.[9]

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

Potential Cause Recommended Solution
Hydrolyzed NHS Ester Reagent The NHS ester has been inactivated by moisture. Always use a fresh vial or a properly stored and desiccated reagent.[3][5] Equilibrate the vial to room temperature before opening to prevent water condensation.[12] Prepare the NHS ester solution in anhydrous solvent immediately before use.[5]
Poor Quality Solvent The solvent (e.g., DMF) may contain water or amine impurities.[10] Use a new, sealed bottle of high-purity, anhydrous, amine-free solvent.[5][6]
Incorrect Buffer pH The reaction is highly pH-dependent. The optimal range is typically pH 7.2-8.5.[1][] At lower pH, the target amine is protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[5][11] Verify the buffer pH with a calibrated meter.
Presence of Competing Nucleophiles The reaction buffer or sample contains primary amines (e.g., Tris, glycine) or other nucleophiles.[5][7] Exchange the sample into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1]
Insufficient Reactant Concentration In dilute solutions, the competing hydrolysis reaction can dominate over the desired amine reaction.[14][15] If possible, increase the concentration of the protein or amine-containing molecule to favor the bimolecular reaction with the NHS ester.[14]

Problem 2: Inconsistent Results Between Experiments

Potential Cause Recommended Solution
Variable Solvent Quality Using different lots or ages of solvent can introduce variability. An older bottle of DMF may have accumulated more amine impurities.[10] Use a single, high-quality lot of solvent for a series of related experiments.
Inconsistent Reagent Handling Small differences in the time the NHS ester vial is open to the air or how long the stock solution sits (B43327) before use can lead to varying degrees of hydrolysis. Standardize the entire workflow, from reagent equilibration to the timing of its addition to the reaction.
Repeated Freeze-Thaw of Stock Solutions If you are storing and reusing stock solutions, each freeze-thaw cycle can introduce moisture and degrade the NHS ester.[] Aliquot stock solutions into single-use volumes to ensure consistent reagent activity.[9]

Problem 3: Side Reactions and Non-Specific Labeling

Potential Cause Recommended Solution
Reaction with Other Nucleophiles While highly selective for primary amines, NHS esters can react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, especially at high molar excess of the ester.[16][17][18] The resulting ester or thioester bonds are less stable than the amide bond formed with amines.[14]
Managing O-acylation If O-acylation of hydroxyl groups is a concern, the resulting unstable ester bonds can often be selectively hydrolyzed by incubating the sample in a boiling water bath, which leaves the stable amide bonds intact.[16][18]

Quantitative Data Summary

The rate of the NHS ester reaction is a competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water). The rates are influenced by pH, temperature, and reactant concentrations.

ParameterConditionValue/ObservationCitation
NHS Ester Hydrolysis Half-life pH 7.0, 0°C4 - 5 hours[2]
pH 8.6, 4°C10 minutes[2]
Porphyrin-NHS Ester Hydrolysis Half-life (in 10% DMSO) pH 8.0210 min[19]
pH 8.5180 min[19]
pH 9.0125 min[19]
Porphyrin-NHS Ester Amidation Half-life (in 10% DMSO) pH 8.080 min[19]
pH 8.520 min[19]
pH 9.010 min[19]
Reaction Rate in DMF (25°C) NHS-ester with ethanolamine (B43304) (amino group)Much faster reaction[20]
NHS-ester with ethanol (B145695) (hydroxyl group)Significantly slower reaction[20]

Experimental Protocols

General Protocol for Labeling a Protein with an NHS Ester

This protocol provides a general workflow. The molar excess of the NHS ester and incubation times may need to be optimized for specific applications.

1. Materials Required:

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS ester reagent.

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or glycine).[8]

  • Purification equipment (e.g., desalting column, dialysis cassettes).[12]

2. Reagent Preparation:

  • Equilibrate the vial of NHS ester reagent to room temperature for at least 20 minutes before opening to prevent moisture condensation.[7]

  • Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of the NHS ester by dissolving it in anhydrous DMSO or DMF.[12] Do not store this solution.[7]

  • Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5.[11]

3. Labeling Reaction:

  • Add a calculated molar excess (typically 5- to 20-fold) of the NHS ester stock solution to the protein solution while gently vortexing.[12][15] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[12]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8] Incubation times may vary depending on the specific reactants.

4. Quenching the Reaction:

  • Stop the reaction by adding a quenching buffer with a final concentration of approximately 50 mM (e.g., add Tris or glycine (B1666218) buffer).

  • Incubate for an additional 15-30 minutes to ensure any remaining active NHS ester is hydrolyzed or reacted.

5. Purification of the Conjugate:

  • Remove the unreacted NHS ester, hydrolyzed label, and reaction by-products (like N-hydroxysuccinimde) from the labeled protein conjugate.[15]

  • Common purification methods include size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[12][15]

Visualizations

NHS_Ester_Reaction Amine Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NHSEster NHS Ester NHSEster->Intermediate Amide Stable Amide Bond (R-NH-CO-R') Intermediate->Amide Collapse of Intermediate NHS_LG NHS Leaving Group Intermediate->NHS_LG

Caption: Mechanism of NHS ester reaction with a primary amine.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Quench & Purify Prep_NHS Dissolve NHS Ester in Anhydrous Solvent (e.g., DMF, DMSO) Mix Add NHS Ester Solution to Protein Solution Prep_NHS->Mix Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Prep_Protein->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify

Caption: General workflow for NHS ester protein conjugation.

Reaction_Competition NHSEster Active NHS Ester Aminolysis Desired Reaction: Aminolysis NHSEster->Aminolysis + Primary Amine Hydrolysis Competing Reaction: Hydrolysis NHSEster->Hydrolysis + Water (H₂O) Amide Stable Amide Product Aminolysis->Amide Inactive Inactive Carboxylic Acid Hydrolysis->Inactive Favorable Favorable Conditions Favorable->Aminolysis Optimal pH (7.2-8.5) High [Amine] Anhydrous Solvent Unfavorable Unfavorable Conditions Unfavorable->Hydrolysis High pH (>8.5) Low [Amine] Aqueous Solvent

Caption: Factors influencing aminolysis vs. hydrolysis of NHS esters.

References

Technical Support Center: Minimizing ADC Aggregation During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of antibody-drug conjugate (ADC) aggregation during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern?

Antibody-drug conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1][2] This is a critical quality attribute (CQA) that needs to be controlled because aggregation can negatively impact the stability, efficacy, and safety of the therapeutic.[1][2] Aggregates can lead to increased immunogenicity, altered pharmacokinetic profiles, and reduced potency.[3][4] Furthermore, significant aggregation can lead to product loss during manufacturing, impacting yields and process economics.[1]

Q2: What are the primary causes of ADC aggregation during conjugation?

ADC aggregation is a multifactorial issue stemming from the intrinsic properties of the ADC components and the extrinsic conditions of the conjugation process.[1][5]

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the monoclonal antibody (mAb) is a primary driver of aggregation.[1][3][6] These hydrophobic moieties can create patches on the antibody surface, leading to self-association to minimize exposure to the aqueous environment.[3]

  • Conjugation Chemistry and Site: The type of conjugation chemistry and the site of drug attachment on the antibody can influence aggregation. For instance, conjugation at cysteine residues, particularly those involving the reduction of interchain disulfide bonds, can destabilize the antibody structure and promote aggregation.[7][8]

  • Process Conditions: Several process parameters during conjugation can induce aggregation, including:

    • pH: Performing the conjugation at or near the isoelectric point (pI) of the antibody can reduce its solubility and lead to aggregation.[3]

    • Temperature: Elevated temperatures can cause partial unfolding of the antibody, exposing aggregation-prone regions.[4]

    • Organic Solvents: The use of organic co-solvents to dissolve hydrophobic payloads can disrupt the antibody's structure.[3][9]

    • High Protein Concentration: Increased antibody concentration can enhance the probability of intermolecular interactions, leading to aggregation.[1][10]

  • Antibody Properties: The inherent stability and hydrophobicity of the parent monoclonal antibody also play a significant role.[7]

Q3: How does the drug-to-antibody ratio (DAR) affect aggregation?

Generally, a higher drug-to-antibody ratio (DAR) correlates with an increased propensity for aggregation.[1] This is because a higher DAR often means a greater number of hydrophobic payloads are attached to the antibody, increasing the overall hydrophobicity of the ADC.[4] However, the relationship also depends on the specific payload, linker, and conjugation site.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating ADC aggregation issues during your conjugation experiments.

Problem: I am observing significant precipitation or visible aggregates during my conjugation reaction.

This is a common and critical issue. The following workflow can help you troubleshoot the problem.

cluster_0 Troubleshooting Workflow: Visible Aggregation Start Visible Aggregation Observed Check_Hydrophobicity Assess Payload/Linker Hydrophobicity Start->Check_Hydrophobicity Check_Process_Conditions Review Conjugation Process Conditions Start->Check_Process_Conditions Check_mAb_Properties Evaluate mAb Stability & Concentration Start->Check_mAb_Properties Hydrophilic_Linker Incorporate Hydrophilic Linker (e.g., PEG) Check_Hydrophobicity->Hydrophilic_Linker Lower_DAR Optimize for a Lower DAR Check_Hydrophobicity->Lower_DAR Optimize_pH Adjust pH Away from pI Check_Process_Conditions->Optimize_pH Lower_Temp Reduce Reaction Temperature Check_Process_Conditions->Lower_Temp Reduce_Solvent Minimize Organic Co-solvent Check_Process_Conditions->Reduce_Solvent Lower_Concentration Decrease mAb Concentration Check_mAb_Properties->Lower_Concentration Solid_Phase Consider Solid-Phase Conjugation Check_mAb_Properties->Solid_Phase End Aggregation Minimized Hydrophilic_Linker->End Lower_DAR->End Optimize_pH->End Lower_Temp->End Reduce_Solvent->End Lower_Concentration->End Solid_Phase->End

Caption: A troubleshooting workflow for addressing visible ADC aggregation.

Detailed Steps:

  • Assess Payload and Linker Hydrophobicity: Highly hydrophobic payloads are a major cause of aggregation.[1][6][11][12][13]

    • Solution: Consider using more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates.[1][14][15][16] These can help shield the hydrophobic payload and improve the overall solubility of the ADC.

  • Review Conjugation Process Conditions: Suboptimal reaction conditions can denature the antibody.

    • pH: Ensure the buffer pH is not close to the antibody's isoelectric point (pI), where it is least soluble.[3] A pH range of 6.5-7.5 is often suitable for common conjugation chemistries like maleimide-thiol reactions.[10]

    • Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) to enhance protein stability.[10]

    • Organic Co-solvents: If a co-solvent like DMSO or DMF is required to dissolve the linker-payload, use the minimum amount necessary and add it slowly to the antibody solution with gentle mixing.[3][9]

  • Evaluate mAb Concentration and Intrinsic Properties:

    • Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[1][10] Try reducing the antibody concentration during the conjugation step.

    • Solid-Phase Conjugation: To prevent antibodies from interacting with each other during conjugation, consider immobilizing them on a solid support (e.g., an affinity resin).[1][3] This "lock-release" approach physically separates the antibodies during the critical conjugation steps.[13]

Problem: My final ADC product shows high molecular weight (HMW) species on SEC analysis, but no visible precipitation occurred.

Even without visible precipitation, the presence of soluble aggregates is a significant concern as they can be immunogenic.[3]

Mitigation Strategies:

StrategyRationaleKey Considerations
Formulation Optimization Excipients can stabilize the ADC and prevent aggregation during storage and handling.Use stabilizers like sugars (sucrose, trehalose) or polyols (glycerol, sorbitol).[10] Amino acids such as arginine and proline can also act as aggregation inhibitors.[17] Consider specialized ADC stabilizing buffers for long-term storage.[18]
Site-Specific Conjugation Conjugation at specific, engineered sites can lead to a more homogeneous product with a potentially lower aggregation propensity compared to random conjugation on lysines or cysteines.[7]This requires antibody engineering but offers greater control over the final product's characteristics.
Purification Strategy Post-conjugation purification is essential to remove aggregates.Size Exclusion Chromatography (SEC) is the standard method for removing HMW species.[1][3] Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADC species and may help in removing certain types of aggregates.[19]

Experimental Protocols

Protocol 1: General Protocol for Cysteine-Based Conjugation with Aggregation Monitoring

This protocol outlines a typical workflow for conjugating a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds, incorporating in-process aggregation analysis.

cluster_1 Experimental Workflow: Cysteine Conjugation mAb_Prep 1. mAb Preparation (Buffer Exchange) Reduction 2. Partial Reduction (e.g., TCEP) mAb_Prep->Reduction DLS_1 In-process DLS Analysis Reduction->DLS_1 Conjugation 3. Conjugation (Add Drug-Linker) DLS_1->Conjugation DLS_2 In-process DLS Analysis Conjugation->DLS_2 Quench 4. Quenching Reaction DLS_2->Quench Purification 5. Purification (e.g., SEC) Quench->Purification Characterization 6. Final Characterization (SEC, HIC, LC-MS) Purification->Characterization

Caption: A workflow for cysteine-based ADC conjugation with in-process controls.

Methodology:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a conjugation-compatible buffer (e.g., phosphate-buffered saline, pH 6.5-7.5) to remove any interfering substances.[10]

    • Adjust the antibody concentration, considering that lower concentrations (e.g., 1-5 mg/mL) may reduce aggregation risk.[10]

  • Partial Reduction of Disulfide Bonds:

    • Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. The molar ratio of TCEP to antibody will determine the number of disulfide bonds reduced and should be optimized.[20]

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • In-Process Aggregation Analysis (Optional but Recommended):

    • Before adding the drug-linker, take a small aliquot of the reduced antibody and analyze it using Dynamic Light Scattering (DLS) to establish a baseline size distribution. An increase in the hydrodynamic radius or polydispersity index (PDI) can indicate early-stage aggregation.[1]

  • Conjugation:

    • Dissolve the maleimide-functionalized drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio to achieve the target DAR.

    • Incubate the reaction at a controlled, often reduced, temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours or overnight).

  • Quenching:

    • Stop the conjugation reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

  • Purification:

    • Remove excess drug-linker, quenching reagent, and any aggregates using a purification method such as Size Exclusion Chromatography (SEC).[10]

  • Final Characterization:

    • Analyze the purified ADC for aggregation levels (SEC), DAR (HIC or RP-HPLC), and identity (LC-MS).[19][21]

Analytical Techniques for Aggregation Assessment

A multi-faceted approach using orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation.[21]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Quantifies the percentage of monomer, dimer, and higher molecular weight (HMW) aggregates based on hydrodynamic volume.[1][19]Industry standard, robust, quantitative.[1]May underestimate some aggregates if they interact with the column matrix.
SEC with Multi-Angle Light Scattering (SEC-MALS) Determines the absolute molar mass of eluting species, providing accurate characterization of monomers and aggregates.[1][21]Provides absolute molecular weight, not just retention time. Can detect changes under different stress conditions.[1]More complex setup and data analysis than standard SEC.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, providing an average hydrodynamic diameter and a polydispersity index (PDI).[1]Rapid, non-invasive, useful for monitoring aggregation kinetics.[1]Highly sensitive to small amounts of large particles, not a high-resolution separation technique.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides detailed information on the composition and structure of ADC species, including aggregates.[1]Highly sensitive and specific, can detect low levels of aggregates.[1]Can be complex to implement for large, heterogeneous molecules like ADCs.

References

Technical Support Center: Strategies for Controlling the Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the control of the drug-to-antibody ratio (DAR) in antibody-drug conjugate (ADC) development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the importance and control of the DAR.

Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute?

A1: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute because it directly influences the ADC's therapeutic index, impacting its efficacy, toxicity, and pharmacokinetics.[1][3][4][5] An insufficient DAR may lead to reduced potency, while an excessively high DAR can result in increased toxicity and faster clearance from circulation.[3][5][6]

Q2: What is a typical or optimal DAR?

A2: There is no universal optimal DAR; it must be determined empirically for each ADC. Historically, many successful ADCs have an average DAR between 2 and 4.[7] This range is often considered a good balance between efficacy and safety.[7] However, some newer ADCs, like Enhertu, have a high DAR of approximately 8.[7] The ideal DAR is dependent on factors such as the potency of the payload, the stability of the linker, and the expression level of the target antigen.[7]

Q3: What are the primary strategies for controlling DAR?

A3: The main strategies for controlling DAR can be broadly categorized into two approaches:

  • Stochastic (Non-Specific) Conjugation: This traditional method targets naturally occurring amino acid residues, primarily the ε-amino groups of lysines or the thiol groups from reduced interchain cysteines.[][9] This approach typically results in a heterogeneous mixture of ADC species with a range of DAR values.[10] Precise control of reaction parameters is crucial for achieving a consistent average DAR.[7]

  • Site-Specific Conjugation: This approach involves conjugating the drug to a specific, predetermined site on the antibody.[1][11][] This is achieved through various techniques, including engineering specific amino acids, enzymatic modification, or using peptide tags.[1][11][] Site-specific conjugation produces a more homogeneous ADC with a well-defined DAR.[11][]

Q4: How does the choice of conjugation site (lysine vs. cysteine) affect DAR control?

A4: Both lysine (B10760008) and cysteine conjugation present unique characteristics for DAR control:

  • Lysine Conjugation: A typical IgG antibody has approximately 80-100 lysine residues, with about 20 being solvent-accessible.[9] This abundance can lead to a highly heterogeneous mixture of ADCs with varying DARs.[][10] Controlling the DAR in lysine conjugation is challenging and relies heavily on optimizing reaction conditions.[]

  • Cysteine Conjugation: A standard IgG1 antibody has four interchain disulfide bonds that, upon reduction, yield eight reactive thiol groups.[14] This provides a more limited and predictable number of conjugation sites compared to lysine, typically resulting in DAR values of 0, 2, 4, 6, or 8.[7][14] Engineered cysteine residues can also be introduced to create ADCs with a highly uniform DAR.[14][15]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during ADC conjugation and DAR analysis.

Problem Potential Causes Troubleshooting Steps & Solutions
Consistently Low DAR 1. Inefficient Antibody Reduction (Cysteine Conjugation): Incomplete reduction of interchain disulfide bonds leads to fewer available thiol groups.[7][16] 2. Suboptimal Conjugation Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[1][17] 3. Poor Reagent Quality: Degradation or incorrect concentration of the drug-linker, reducing agents, or buffers.[7] 4. Hydrolysis of Linker: Some linkers, particularly those with active esters like NHS esters, can hydrolyze before conjugation.1. Optimize Reduction: Increase the concentration of the reducing agent (e.g., TCEP or DTT), extend the incubation time, or slightly raise the temperature. Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[16] 2. Optimize Reaction Conditions: Systematically vary the pH, temperature, and reaction time to identify the optimal conditions for your specific antibody and drug-linker.[] 3. Verify Reagent Quality: Use fresh reagents and accurately determine their concentrations before use.[7] 4. Control Reaction Environment: For moisture-sensitive reagents, perform reactions under inert gas (e.g., argon or nitrogen).
Inconsistent DAR Between Batches 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker.[17] 2. Lack of Precise Control Over Reaction Parameters: Minor fluctuations in pH, temperature, or reaction time.[7][17] 3. Inconsistent Purification Process: Variations in the purification method can enrich different DAR species.[17]1. Characterize Starting Materials: Thoroughly characterize each new batch of antibody and drug-linker to ensure consistency. 2. Standardize Protocols: Strictly adhere to established protocols and use calibrated equipment to ensure reproducibility.[18] 3. Validate Purification Method: Ensure your purification method is robust and consistently applied across all batches.
High Levels of Aggregation 1. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[17] 2. Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can denature the antibody.[17] 3. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.[17]1. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation may result in a lower average DAR and reduced aggregation.[17] 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[17] 3. Use Hydrophilic Linkers: Incorporating hydrophilic linkers (e.g., PEG) can help mitigate the hydrophobicity of the payload.[3]
High DAR Species Not Detected by HIC 1. Irreversible Binding to Column: Highly hydrophobic, high-DAR species can bind irreversibly to the HIC column under standard aqueous conditions.[7]1. Optimize the Gradient: Extend the gradient time or use a shallower gradient to improve the separation and elution of hydrophobic species.[7] 2. Modify Mobile Phase: Include a stronger organic solvent in the mobile phase to facilitate the elution of highly hydrophobic species.

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cysteine-Based Conjugation (Stochastic)

This protocol describes a general method for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-linker with a thiol-reactive group (e.g., maleimide)

  • Reaction Buffer: PBS, pH 7.0-7.5, containing 1 mM EDTA

  • Quenching Reagent: N-acetylcysteine

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Start with a purified mAb solution at a concentration of 5-10 mg/mL. Perform a buffer exchange into the reaction buffer if necessary.

  • Antibody Reduction: Add a calculated amount of TCEP or DTT solution to the mAb solution to achieve the desired molar excess (e.g., 2.5-fold molar excess for a target DAR of 4).[19] Incubate at 37°C for 1-2 hours.[19]

  • Drug-Linker Conjugation: Dissolve the drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO). Add the dissolved linker to the reduced antibody solution at a specific molar ratio to the antibody. Incubate at 4°C or room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the resulting ADC from unconjugated drug-linker, quenching reagent, and other reactants using SEC.

  • Characterization: Characterize the purified ADC for average DAR, aggregation, and purity using methods like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry (MS).

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR and the distribution of different drug-loaded species for cysteine-conjugated ADCs.[6][20]

Materials:

  • Purified ADC sample

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The species will elute in order of increasing hydrophobicity (and thus, increasing DAR).[6]

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value of that species) / Σ (Total Peak Area)

Section 4: Visualizations

Diagrams illustrating key workflows and relationships in DAR control are provided below.

ADC_Conjugation_Workflow General Workflow for ADC Conjugation and DAR Analysis mAb Monoclonal Antibody reduction Antibody Reduction (for Cysteine Conjugation) mAb->reduction 1. drug_linker Drug-Linker Compound conjugation Conjugation Reaction drug_linker->conjugation reduction->conjugation 2. quenching Quenching conjugation->quenching 3. purification Purification (e.g., SEC) quenching->purification 4. analysis DAR Analysis (e.g., HIC, MS) purification->analysis 5. characterization Further Characterization (Aggregation, Purity) analysis->characterization 6.

Caption: General Workflow for ADC Conjugation and DAR Analysis.

DAR_Control_Strategies Key Strategies for DAR Control dar_control DAR Control Strategies lysine Lysine Conjugation dar_control->lysine cysteine Cysteine Conjugation (Reduced Disulfides) dar_control->cysteine engineered_aa Engineered Amino Acids (e.g., Cysteines, Unnatural AAs) dar_control->engineered_aa enzymatic Enzymatic Conjugation (e.g., Transglutaminase, Sortase A) dar_control->enzymatic click_chem Click Chemistry dar_control->click_chem

Caption: Key Strategies for Drug-to-Antibody Ratio (DAR) Control.

Section 5: Data Summary

The following table summarizes the different analytical techniques used for DAR characterization.

Analytical Technique Principle Information Provided Advantages Limitations
UV-Vis Spectrophotometry Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[6][20]Average DAR.[21]Quick and simple.[21]Provides only an estimate of the average DAR; does not give information on drug load distribution.[6][21] Can be inaccurate if the drug and antibody absorbance spectra overlap.[20]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[6][20]Average DAR and drug load distribution.[20][21]The most widely used method for cysteine-conjugated ADCs.[20][21] Elution conditions are mild, keeping the ADC intact.[6]Not suitable for lysine-conjugated ADCs as it does not resolve different species.[20] Highly hydrophobic species may bind irreversibly.[7]
Reversed-Phase Liquid Chromatography (RP-LC) Separates molecules based on hydrophobicity under denaturing conditions.[20]Average DAR and drug load distribution of reduced antibody chains.[20][21]Robust method for quality control and stability testing.[2]Denaturing conditions disrupt the intact ADC structure.[20]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components by LC and identifies them by their mass-to-charge ratio.[21]Detailed DAR analysis, drug load distribution, and identification of different ADC forms.[21]High resolution and sensitivity; provides detailed structural information.[2][21]Can be complex and may require sample pre-treatment.[2]

References

dealing with steric hindrance in dual-labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dual-labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance and other common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of dual-labeling experiments?

A1: Steric hindrance refers to the spatial obstruction that occurs when the bulky size of antibodies or labeling molecules prevents them from binding to their target epitopes, especially when these targets are in close proximity.[1][2] An IgG antibody is approximately 10 nm in diameter, and this size can increase to 15 nm or more with the addition of secondary antibodies.[1] This crowding can lead to reduced signal or false-negative results because the labeling reagents physically block each other from accessing their binding sites.

Q2: How can I identify if steric hindrance is affecting my dual-labeling experiment?

A2: A common method to identify steric hindrance is to compare the signal intensity of each target in a single-plex versus a multiplex (dual-labeling) experiment. A significant reduction in signal for one or both targets in the dual-labeling setup suggests steric hindrance.[1] Another approach is to alter the order of primary antibody incubation in a sequential labeling protocol; a change in signal intensity depending on the incubation order is a strong indicator of steric hindrance.[3]

Q3: What are the key considerations for antibody selection to minimize steric hindrance?

A3: To minimize steric hindrance, consider the following when selecting antibodies:

  • Host Species: When using indirect immunofluorescence, primary antibodies should be raised in different species to avoid cross-reactivity of secondary antibodies.[4]

  • Antibody Size: Consider using smaller antibody fragments, such as F(ab) or F(ab')2 fragments, which can penetrate tissues more efficiently and reduce steric hindrance.[1]

  • Directly Conjugated Primaries: Using primary antibodies directly conjugated to fluorophores eliminates the need for bulky secondary antibodies, thereby reducing the overall size of the labeling complex.[1]

  • Antibody Clonality: Recombinant monoclonal antibodies are often recommended for their high specificity and batch-to-batch consistency.

Q4: When should I choose a sequential versus a simultaneous incubation protocol?

A4: A sequential protocol, where primary and secondary antibodies for each target are added in separate, successive steps, is often preferred to bypass steric hindrance.[1][5] This method ensures that the first antibody pair does not obstruct the binding of the second. A simultaneous protocol, where both primary antibodies are incubated together followed by a cocktail of secondary antibodies, is faster but more prone to steric hindrance, especially when the target epitopes are close.[6]

Troubleshooting Guide

Problem 1: Weak or no signal from one or both labels.

  • Possible Cause: Steric hindrance is preventing antibody binding.

    • Solution: Switch to a sequential labeling protocol.[1] If already using a sequential protocol, try reversing the order of antibody addition.[3] Consider using smaller detection reagents like antibody fragments (F(ab)) or directly conjugated primary antibodies.[1]

  • Possible Cause: Low abundance of the target protein.

    • Solution: Use a brighter fluorophore for the less abundant target.[4] Employ a signal amplification method, such as a biotin-streptavidin system.[7][8]

  • Possible Cause: Suboptimal antibody concentration.

    • Solution: Perform a titration experiment to determine the optimal dilution for each primary antibody.[7][9]

  • Possible Cause: Inefficient permeabilization.

    • Solution: If using formaldehyde (B43269) fixation, ensure adequate permeabilization with a detergent like Triton X-100.[10]

Problem 2: High background or non-specific staining.

  • Possible Cause: Cross-reactivity of secondary antibodies.

    • Solution: Use pre-adsorbed secondary antibodies that have been tested against immunoglobulins from other species. Ensure all secondary antibodies are from the same host species.

  • Possible Cause: Non-specific binding of the primary or secondary antibodies.

    • Solution: Increase the duration and number of wash steps. Optimize the blocking step by using serum from the same species as the secondary antibody.[11][12]

  • Possible Cause: Autofluorescence of the tissue or cells.

    • Solution: Use unstained samples as a control to assess autofluorescence.[13] Use fresh fixative solutions, as old formaldehyde can be a source of autofluorescence.[13]

Problem 3: Unexpected co-localization of signals.

  • Possible Cause: Spectral bleed-through between fluorophore channels.

    • Solution: Select fluorophores with minimal spectral overlap. Use sequential scanning on a confocal microscope to acquire images for each channel independently.[4]

  • Possible Cause: Cross-reactivity between detection systems.

    • Solution: When using primary antibodies from the same species, a sequential protocol with a stripping step to remove the first set of antibodies before adding the second can be employed.[14]

Experimental Protocols

Protocol 1: Sequential Immunofluorescence Staining

This protocol is designed to minimize steric hindrance by incubating primary and secondary antibodies for each target in a stepwise manner.[5]

  • Blocking: Incubate the sample for 30-60 minutes in a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS) to prevent non-specific antibody binding.[5]

  • Primary Antibody 1 Incubation: Incubate with the first primary antibody diluted in an appropriate buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature or overnight at 4°C.[5]

  • Washing: Wash the sample three times with PBS for 5 minutes each.[5]

  • Secondary Antibody 1 Incubation: Incubate with the first fluorophore-conjugated secondary antibody (specific to the host of primary antibody 1) for 1 hour at room temperature, protected from light.[5]

  • Washing: Repeat the washing step as in step 3, keeping the sample protected from light.

  • Second Blocking Step: To prevent cross-reactivity, a second blocking step with serum from the host species of the second secondary antibody can be performed for 30 minutes.[5]

  • Primary Antibody 2 Incubation: Incubate with the second primary antibody, following the same procedure as in step 2.

  • Washing: Repeat the washing step.

  • Secondary Antibody 2 Incubation: Incubate with the second fluorophore-conjugated secondary antibody (specific to the host of primary antibody 2) for 1 hour at room temperature, protected from light.[5]

  • Final Washes and Mounting: Wash three times with PBS for 5 minutes each in the dark. Mount the sample with an anti-fade mounting medium.[5]

Protocol 2: Using Smaller Labeling Reagents

This approach focuses on reducing the size of the labeling complex to mitigate steric hindrance.

  • Option A: Directly Conjugated Primary Antibodies:

    • Follow a standard immunofluorescence protocol, but use primary antibodies that are directly conjugated to distinct fluorophores. This eliminates the secondary antibody incubation and washing steps, reducing both the size of the complex and the protocol time.[9]

  • Option B: F(ab) or F(ab')2 Fragments:

    • Substitute standard secondary antibodies with smaller F(ab) or F(ab')2 fragments conjugated to fluorophores. The overall protocol remains the same as a standard indirect immunofluorescence protocol, but the smaller size of these fragments can improve tissue penetration and reduce steric hindrance.[1]

Quantitative Data Summary

ParameterRecommendationRationale
Primary Antibody Dilution Titrate to find optimal concentration (e.g., 1:50, 1:100, 1:200)[15]Oversaturation can lead to quenching of signal and non-linear quantification[9]
Secondary Antibody Dilution Typically 1:100 to 1:500To ensure sufficient signal without excessive background.
Incubation Time (Primary) 1 hour at RT or overnight at 4°C[5]Longer incubation may be needed for low-abundance targets or thick samples[9]
Incubation Time (Secondary) 45-60 minutes at RT[5][16]To allow for adequate binding without increasing background.
Wash Steps 3 x 5 minutes in PBS[5]Crucial for removing unbound antibodies and reducing non-specific signal

Visualizations

StericHindrance cluster_0 No Steric Hindrance cluster_1 Steric Hindrance Epitope A A Epitope B B Antibody A Ab-A Antibody A->Epitope A Antibody B Ab-B Antibody B->Epitope B Epitope C A Epitope D B Antibody C Ab-A Antibody C->Epitope C Antibody D Ab-B (Blocked) Antibody D->Epitope D Binding Prevented

Caption: Mechanism of steric hindrance in dual-labeling.

TroubleshootingWorkflow Start Weak or No Signal in Dual-Labeling CheckSinglePlex Run Single-Plex Controls Start->CheckSinglePlex CompareSignals Signal Reduced in Dual-Label vs. Single-Plex? CheckSinglePlex->CompareSignals StericHindrance Steric Hindrance Likely CompareSignals->StericHindrance Yes OtherIssue Investigate Other Causes (e.g., antibody concentration, antigen retrieval) CompareSignals->OtherIssue No OptimizeProtocol Implement Mitigation Strategy StericHindrance->OptimizeProtocol Sequential Switch to Sequential Incubation OptimizeProtocol->Sequential SmallerLabels Use Smaller Labels (e.g., F(ab), direct conjugates) OptimizeProtocol->SmallerLabels ReverseOrder Reverse Order of Antibody Addition OptimizeProtocol->ReverseOrder

Caption: Troubleshooting workflow for weak dual-labeling signals.

SequentialStaining Start Start Block Block Sample Start->Block PrimaryA Incubate Primary Ab 1 Block->PrimaryA Wash1 Wash PrimaryA->Wash1 SecondaryA Incubate Secondary Ab 1 Wash1->SecondaryA Wash2 Wash SecondaryA->Wash2 PrimaryB Incubate Primary Ab 2 Wash2->PrimaryB Wash3 Wash PrimaryB->Wash3 SecondaryB Incubate Secondary Ab 2 Wash3->SecondaryB Wash4 Wash SecondaryB->Wash4 Mount Mount Sample Wash4->Mount End End Mount->End

Caption: Experimental workflow for sequential immunofluorescence.

References

Technical Support Center: Optimizing Reactions with N-(Nhs ester-peg2)-N-bis(peg3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Nhs ester-peg2)-N-bis(peg3-azide). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments. The molecule features a dual-functionality design: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and two terminal azide (B81097) groups for subsequent "click chemistry" reactions.[1][2][]

Section 1: NHS Ester-Amine Coupling Reaction

This section focuses on the first conjugation step: reacting the NHS ester group with a primary amine on your target molecule (e.g., protein, peptide, or amine-modified surface).

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for the NHS ester-amine reaction? A1: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7 to 9.[4][5][6][7] The optimal pH is generally considered to be between 8.3 and 8.5.[8] Below pH 7, the primary amine is protonated and less nucleophilic, slowing the reaction. Above pH 9, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[8]

Q2: What buffers should I use for the conjugation? A2: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 or borate (B1201080) buffer (50mM) at a pH of 8.0-9.0 are common choices.[4][9][10] It is critical to avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[6][11][12][13]

Q3: What is the recommended reaction time and temperature? A3: Reaction conditions can be adjusted to balance conjugation efficiency with the stability of the target molecule. Common protocols include incubation for 30-60 minutes at room temperature or for 2 hours on ice.[6][13][14][15] Longer incubations of up to 4 hours at room temperature or overnight at 4°C are also frequently used.[4][9][10] The optimal time should be determined empirically for each specific system.

Q4: How can I prevent hydrolysis of the NHS ester? A4: The NHS ester group is susceptible to hydrolysis in aqueous solutions.[12][16] To minimize this, you should prepare solutions of the reagent immediately before use and avoid storing it in solution.[6][13][14] If the reagent must be dissolved in an organic solvent like DMSO or DMF first, ensure the solvent is anhydrous (dry).[12] Running the reaction at a lower temperature (e.g., 4°C) and within the optimal pH range will also slow the rate of hydrolysis.[9][10][17]

Q5: What are common causes of low conjugation yield? A5: Low yield can result from several factors:

  • NHS Ester Hydrolysis : The reagent degraded before it could react.[12]

  • Incompatible Buffer : The presence of primary amines (e.g., Tris, glycine) in the buffer quenched the reaction.[11][18]

  • Incorrect pH : The reaction pH was outside the optimal 7-9 range.[4]

  • Inaccessible Reactive Sites : The target amine on the molecule may be sterically hindered or buried within its 3D structure.[11][19][20] The PEG spacers on the N-(Nhs ester-peg2)-N-bis(peg3-azide) molecule are designed to help overcome some steric hindrance.[4]

  • Impure Antibody/Protein : If your target protein sample contains other amine-containing impurities (e.g., BSA, gelatin), these will compete for the NHS ester.[18][21]

Data Presentation: NHS Ester Reaction Parameters

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Coupling

Parameter Recommended Range Typical Value Citations
pH 7.0 - 9.0 8.3 [4][5][6][8]
Temperature 4°C to Room Temp (20-25°C) Room Temp [5][9][10]
Reaction Time 30 minutes - 4 hours (RT) or 2 hours - overnight (4°C) 1 - 2 hours (RT) [6][8][9][16]

| Molar Excess of Reagent | 5-fold to 20-fold | 20-fold |[4][6] |

Table 2: Influence of pH and Temperature on NHS Ester Hydrolysis

pH Temperature Half-life of Hydrolysis Citations
7.0 0°C 4 - 5 hours [9][10][17]
8.0 4°C ~1 hour [22]

| 8.6 | 4°C | 10 minutes |[9][10][17] |

Section 2: Azide-Alkyne "Click Chemistry" Reaction

After successfully conjugating the linker to your target molecule via the NHS ester, the two terminal azide groups are available for reaction with alkyne-containing molecules, most commonly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Frequently Asked Questions (FAQs)

Q1: What are the key components for a CuAAC reaction? A1: A successful CuAAC reaction requires your azide-functionalized molecule, an alkyne-containing molecule, a source of Copper(I) ions, and typically a stabilizing ligand.[23][24] The active catalyst is Cu(I), which is often generated in situ from a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[25]

Q2: Why is a ligand necessary for the CuAAC reaction? A2: While not always required, a copper-coordinating ligand (e.g., THPTA, BTTAA) is highly recommended for bioconjugation.[24][25] The ligand accelerates the reaction and protects the Cu(I) catalyst from oxidation to the inactive Cu(II) state, which can be caused by dissolved oxygen in the buffer.[23][25][26]

Q3: What are the optimal temperature and time for the CuAAC reaction? A3: CuAAC reactions are known for their efficiency and can often be run at room temperature with short reaction times.[27][28] Reaction times can range from 1 to 4 hours, but this depends on the concentration and reactivity of the substrates. While many reactions proceed well at ambient temperature, modestly increasing the temperature (e.g., to 37°C) can sometimes improve the rate and yield.[25]

Q4: What can cause my click reaction to fail or have a low yield? A4: Common issues with CuAAC reactions include:

  • Catalyst Inactivity : The Cu(I) catalyst may have been oxidized to Cu(II). This can be mitigated by using fresh reducing agent, a stabilizing ligand, or by degassing your buffers to remove dissolved oxygen.[25][26]

  • Poor Solubility : One or both of the reaction partners may have poor solubility in the aqueous buffer, leading to an incomplete reaction. Using a co-solvent such as DMSO or t-butanol can help.[25]

  • Suboptimal Temperature : If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial.[25]

  • Inhibitors : Certain functional groups, like thiols, can poison the copper catalyst.[28]

Data Presentation: CuAAC Reaction Parameters

Table 3: Recommended Reaction Conditions for CuAAC

Parameter Recommended Range Typical Value Citations
pH 4.0 - 12.0 7.0 - 8.0 [27]
Temperature Room Temp to 60°C Room Temp [25][27][29]
Reaction Time 1 - 12 hours 1 - 4 hours N/A
Catalyst (CuSO₄) 50 µM - 1 mM 100 µM [23]
Reducing Agent (Na Ascorbate) 5-fold excess over CuSO₄ 500 µM [23]

| Ligand (e.g., THPTA) | 5-fold excess over CuSO₄ | 500 µM |[23] |

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for NHS Ester-Amine Coupling
  • Buffer Preparation : Prepare an amine-free buffer such as 100 mM phosphate (B84403) buffer or 100 mM sodium bicarbonate buffer with a pH of 8.3.[8] If your protein is in a buffer containing Tris or glycine, it must be exchanged into the reaction buffer using dialysis or a desalting column.[6][11]

  • Prepare Target Molecule : Dissolve your amine-containing molecule (e.g., protein) in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare Reagent Solution : Immediately before use, allow the vial of N-(Nhs ester-peg2)-N-bis(peg3-azide) to equilibrate to room temperature before opening.[6][12] Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[8][16]

  • Conjugation Reaction : Add a 20-fold molar excess of the reagent stock solution to your target molecule solution.[6] Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Quenching (Optional) : To stop the reaction, you can add a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[4][9]

  • Purification : Remove excess, unreacted reagent and byproducts using size-exclusion chromatography, dialysis, or a desalting column.[4][16]

Protocol 2: General Procedure for CuAAC "Click" Reaction
  • Prepare Reactants : Prepare a solution of your newly created azide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). Prepare a separate stock solution of your alkyne-containing molecule.

  • Prepare Catalyst Premix : In a separate tube, prepare the catalyst premix. For a final reaction concentration of 100 µM CuSO₄, mix the required volume of a CuSO₄ stock solution with a 5-fold molar excess of a ligand (e.g., THPTA) stock solution.[23]

  • Initiate Reaction : In the reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule. Add the catalyst premix.

  • Add Reducing Agent : Initiate the click reaction by adding a 5-fold molar excess of freshly prepared sodium ascorbate relative to the CuSO₄.[23]

  • Incubation : Allow the reaction to proceed for 1-4 hours at room temperature. Protect the reaction from light if using fluorescent probes.

  • Purification : Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the copper catalyst, excess reagents, and byproducts.

Visualized Workflows and Logic Diagrams

G cluster_0 Stage 1: NHS Ester-Amine Coupling cluster_1 Stage 2: Azide-Alkyne CuAAC Reaction p_target Amine-Containing Molecule (Protein) p_react Combine & React (pH 8.3, RT, 1-2h) p_target->p_react p_reagent Dissolve Reagent in Anhydrous DMSO/DMF p_reagent->p_react p_purify1 Purify Azide-Modified Molecule (SEC/Dialysis) p_react->p_purify1 c_target Azide-Modified Molecule p_purify1->c_target c_react Combine & Add Sodium Ascorbate c_target->c_react c_alkyne Alkyne-Containing Partner c_alkyne->c_react c_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) c_catalyst->c_react c_purify2 Purify Final Conjugate c_react->c_purify2

Caption: Experimental workflow for two-stage bioconjugation.

G start Low / No Yield in NHS Ester Coupling q_buffer Buffer contains primary amines? start->q_buffer q_ph Reaction pH outside 7-9 range? q_buffer->q_ph No sol_buffer Solution: Exchange into amine-free buffer (PBS, Borate) q_buffer->sol_buffer Yes q_reagent Reagent prepared fresh in anhydrous solvent? q_ph->q_reagent No sol_ph Solution: Adjust pH to 8.0-8.5 q_ph->sol_ph Yes q_steric Steric hindrance suspected? q_reagent->q_steric Yes sol_reagent Solution: Use fresh reagent and dry DMSO/DMF q_reagent->sol_reagent No sol_steric Solution: Increase reaction time or temperature moderately q_steric->sol_steric Yes

Caption: Troubleshooting logic for the NHS ester-amine coupling step.

G start Low / No Yield in CuAAC Reaction q_oxygen Reaction degassed or ligand used? start->q_oxygen q_reagents Sodium Ascorbate solution fresh? q_oxygen->q_reagents Yes sol_oxygen Solution: Add Cu(I) stabilizing ligand (e.g., THPTA) q_oxygen->sol_oxygen No q_solubility Reactants fully soluble? q_reagents->q_solubility Yes sol_reagents Solution: Prepare fresh reducing agent solution q_reagents->sol_reagents No q_temp Reaction sluggish at room temp? q_solubility->q_temp Yes sol_solubility Solution: Add co-solvent (e.g., DMSO, t-butanol) q_solubility->sol_solubility No sol_temp Solution: Increase temp to 37°C q_temp->sol_temp Yes

Caption: Troubleshooting logic for the CuAAC "click chemistry" step.

References

Validation & Comparative

The Optimal Balancing Act: Comparing PEG Linker Lengths for ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of ADC performance with varying PEG linker lengths, supported by a synthesis of preclinical experimental data.

The efficacy of an Antibody-Drug Conjugate (ADC) is a delicate interplay between its constituent parts: the specificity of the monoclonal antibody, the potency of the cytotoxic payload, and the crucial role of the linker that connects them. Among the various linker technologies, the incorporation of Polyethylene Glycol (PEG) chains has become a important strategy to modulate the physicochemical and pharmacological properties of ADCs. The length of this PEG linker is a critical design parameter that can significantly impact an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity and safety profile.

This guide provides a comparative analysis of the impact of PEG linker length on ADC performance, drawing upon data from multiple preclinical studies. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key processes, this guide aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation ADCs.

Impact of PEG Linker Length on ADC Performance: A Comparative Analysis

The inclusion of hydrophilic PEG linkers can counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2] This enhancement in solubility and stability directly influences the ADC's behavior in vivo.

Longer PEG chains generally lead to an increased hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends the plasma half-life.[1][3] This prolonged circulation time can result in greater accumulation of the ADC within the tumor tissue, potentially leading to enhanced efficacy.[4] However, a trade-off can exist, as increasing linker length may sometimes be associated with a decrease in in vitro cytotoxicity.[5] This highlights the necessity of optimizing the PEG linker length for each specific antibody-payload combination.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics of ADCs with different PEG linker lengths. It is important to note that these data are synthesized from studies using different antibodies, payloads, and experimental models, which may influence the results.

| PEG Linker Length | In Vitro Cytotoxicity (IC50, nM) (Lower is better) | Plasma Half-Life (t1/2, hours) (Higher is better) | Tumor Growth Inhibition (%) (Higher is better) | Reference | | :--- | :--- | :--- | :--- | :--- | | Non-PEGylated | ~1-5 | Variable, often shorter | ~11% |[4] | | PEG2 | ~5-10 | Increased vs. Non-PEGylated | ~35-45% |[4] | | PEG4 | ~5-15 | Increased vs. Non-PEGylated | ~35-45% |[4] | | PEG8 | ~10-20 | Significantly Increased | ~75-85% |[4][6] | | PEG12 | ~10-25 | Significantly Increased | ~75-85% |[4][6] | | PEG24 | ~15-30 | Significantly Increased | ~75-85% |[4][6] |

Table 1: Comparative Performance of ADCs with Varying PEG Linker Lengths. This table provides a synthesized overview of the general trends observed across multiple preclinical studies. Actual values can vary significantly based on the specific ADC components and the cancer model used.

PEG Linker Category General Trends and Observations Potential Advantages Potential Disadvantages
Short (e.g., PEG2, PEG4) May favor ADC stability and can be sufficient to improve solubility for some payloads.Can maintain high in vitro potency.May have a less pronounced effect on improving pharmacokinetics.
Intermediate (e.g., PEG8, PEG12) Often represents an optimal balance, significantly improving pharmacokinetics and in vivo efficacy.[6]Enhanced plasma half-life, improved tumor accumulation, and potent in vivo activity.[4]May exhibit a slight decrease in in vitro potency compared to shorter linkers.
Long (e.g., PEG24) Provides maximal improvement in pharmacokinetics, though further increases beyond a certain threshold may not offer additional benefits.[6]Longest circulation time, potentially maximizing tumor exposure.May lead to a more significant reduction in in vitro potency and could introduce steric hindrance.[7]

Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table summarizes the general characteristics and trade-offs associated with different ranges of PEG linker lengths.

Visualizing the Process: From ADC Administration to Payload Delivery

To better understand the journey of an ADC and the influence of its linker, the following diagrams illustrate the key experimental workflows and the generalized signaling pathway of ADC action.

ADC_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation ADC_Synthesis ADC Synthesis & Characterization Cytotoxicity_Assay In Vitro Cytotoxicity Assay ADC_Synthesis->Cytotoxicity_Assay Binding_Assay Antigen Binding Assay (ELISA/FACS) ADC_Synthesis->Binding_Assay PK_Study Pharmacokinetic (PK) Study in Rodents ADC_Synthesis->PK_Study Efficacy_Study Xenograft Model Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

ADC_Signaling_Pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: Generalized signaling pathway of ADC internalization and payload release.

Detailed Experimental Protocols

To ensure the reproducibility and comparability of studies evaluating ADC efficacy, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture target cancer cell lines expressing the antigen of interest in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths. Remove the culture medium from the wells and add the ADC dilutions. Include an untreated control and a control with a non-targeting ADC.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and 168 hours) post-injection.

  • Sample Processing: Isolate plasma from the blood samples by centrifugation.

  • Quantification: Quantify the concentration of the total antibody or ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including clearance, volume of distribution, and elimination half-life (t1/2).

Xenograft Tumor Model Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells that express the target antigen into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, and ADCs with different PEG linker lengths).

  • ADC Administration: Administer the ADCs intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs, with a profound impact on their therapeutic index. The presented data suggests a clear trend where increasing PEG linker length generally enhances pharmacokinetic properties and, consequently, in vivo efficacy.[1][4] However, this can be accompanied by a decrease in in vitro cytotoxicity.[5] This trade-off underscores the importance of empirical evaluation and optimization of the PEG linker length for each specific ADC. The optimal length is likely context-dependent, influenced by the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density. By systematically evaluating a range of PEG linker lengths using standardized experimental protocols, researchers can rationally design more effective and safer antibody-drug conjugates for the treatment of cancer.

References

A Head-to-Head Comparison of Trifunctional Linkers: Spotlight on N-(Nhs ester-peg2)-N-bis(peg3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and targeted therapeutics, the choice of a linker molecule is paramount. Trifunctional linkers, with their ability to connect three distinct molecular entities, have emerged as powerful tools in the development of complex biomolecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and multimodal imaging agents. This guide provides an objective comparison of N-(Nhs ester-peg2)-N-bis(peg3-azide) with other classes of trifunctional linkers, supported by experimental data to inform your selection process.

Introduction to Trifunctional Linkers

Trifunctional linkers are chemical moieties that possess three reactive functional groups, enabling the covalent linkage of three different molecules.[1] This capability allows for the creation of sophisticated constructs with enhanced functionalities. For instance, in the context of an ADC, a trifunctional linker can simultaneously attach to an antibody for targeting, a cytotoxic drug for therapeutic effect, and a third molecule, such as an imaging agent or a stabilizing moiety.[][3]

N-(Nhs ester-peg2)-N-bis(peg3-azide) is a polyethylene (B3416737) glycol (PEG)-based trifunctional linker. Its structure features:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, to form stable amide bonds.[4][5]

  • Two azide (B81097) groups : These groups are bioorthogonal and readily participate in "click chemistry" reactions, most commonly with alkyne-containing molecules.[4][5] This allows for the specific and efficient attachment of one or two additional molecules.

The PEG spacers in its backbone enhance the solubility and bioavailability of the resulting conjugate.[6]

Comparative Analysis of Trifunctional Linkers

The selection of a trifunctional linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Below is a comparison of N-(Nhs ester-peg2)-N-bis(peg3-azide) with other commonly used trifunctional linker types.

Data Presentation: Quantitative Comparison of Linker Technologies
Linker TypeReactive GroupsTypical Conjugation EfficiencyKey AdvantagesKey DisadvantagesReferences
NHS-PEG-Azide (e.g., N-(Nhs ester-peg2)-N-bis(peg3-azide)) NHS ester, AzideHigh for both NHS-amine and azide-alkyne reactions.Bioorthogonal azide groups allow for highly specific "click chemistry" conjugation. PEG enhances solubility.NHS esters can be susceptible to hydrolysis in aqueous solutions.[4][5]
Maleimide-PEG-Biotin Maleimide, BiotinHigh for maleimide-thiol reaction.Site-specific conjugation to cysteine residues. Biotin allows for strong affinity-based purification or detection.Maleimide-thiol linkage can be reversible under certain physiological conditions.[3]
Thiol-Reactive Trifunctional Linkers (e.g., with dithiomethylene groups) Thiol-reactive groups, other functionalitiesVariable, dependent on specific chemistry.Enables dynamic exchange processes and can be used for reversible conjugation.Can be less stable than other covalent linkages.[1]
Cleavable Trifunctional Linkers (e.g., containing disulfide or hydrazone bonds) Various, with a cleavable moietyHighAllows for controlled release of a payload in a specific environment (e.g., intracellularly).Can exhibit premature cleavage in circulation, leading to off-target effects.[7]
Non-cleavable Trifunctional Linkers VariousHighOffers high stability in circulation.Requires degradation of the entire conjugate to release the payload.[7]

Note: The table presents a qualitative summary based on available literature. Specific efficiencies can vary depending on reaction conditions and the molecules involved.

One study highlighted a lysine-targeted enrichable trifunctional cross-linker, which demonstrated a fourfold increase in the number of identified inter-linked peptide pairs from complex samples compared to the traditional bifunctional cross-linker BS3.[8] This underscores the potential of well-designed trifunctional linkers to enhance experimental outcomes.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experiments involving trifunctional linkers.

Protocol 1: Antibody Conjugation using an NHS-PEG-Azide Linker

This protocol describes the general steps for conjugating an antibody with a molecule of interest (MOI) and a payload using an NHS-PEG-Azide trifunctional linker.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Nhs ester-peg2)-N-bis(peg3-azide) linker

  • Alkyne-functionalized MOI-1

  • Alkyne-functionalized MOI-2 (Payload)

  • Anhydrous DMSO or DMF

  • Copper(I) catalyst (for CuAAC click chemistry) or a cyclooctyne (B158145) (for copper-free click chemistry)

  • Desalting column or dialysis cassette

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS.[9]

  • Linker Activation: Immediately before use, dissolve the N-(Nhs ester-peg2)-N-bis(peg3-azide) linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9]

  • NHS Ester Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.[9]

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.[10]

    • Remove the excess, unreacted linker using a desalting column or dialysis.[10]

  • Click Chemistry Reaction (Azide-Alkyne Cycloaddition):

    • To the azide-modified antibody, add the alkyne-functionalized MOI-1 and MOI-2.

    • If using copper-catalyzed click chemistry (CuAAC), add the copper(I) catalyst and incubate.

    • If using strain-promoted azide-alkyne cycloaddition (SPAAC), add the cyclooctyne-functionalized molecules and incubate.

    • The reaction is typically complete within 1-4 hours at room temperature.

  • Purification: Purify the final antibody conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove excess reagents.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity and purity.

Protocol 2: Stability Assay of a PEGylated Conjugate in Serum

This protocol outlines a general procedure to assess the stability of a bioconjugate in serum.

Materials:

  • Purified bioconjugate

  • Human or mouse serum

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical method for conjugate analysis (e.g., ELISA, HPLC, SDS-PAGE)

Procedure:

  • Sample Preparation: Dilute the bioconjugate to a final concentration in serum. A parallel control in PBS can also be prepared.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the samples.

  • Analysis: Analyze the aliquots to determine the integrity of the conjugate. This could involve:

    • ELISA: To measure the amount of intact, functional antibody.

    • HPLC: To separate the intact conjugate from degraded products.

    • SDS-PAGE: To visualize any fragmentation of the antibody or loss of the conjugated molecules.

  • Data Analysis: Plot the percentage of intact conjugate over time to determine the stability profile.

Mandatory Visualizations

Diagrams of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of trifunctional linkers.

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Analysis Antibody Antibody Antibody_Linker Azide-Modified Antibody Antibody->Antibody_Linker NHS Ester Reaction Linker N-(Nhs ester-peg2)-N-bis(peg3-azide) Linker->Antibody_Linker MOI1 Alkyne-MOI 1 Final_Conjugate Trifunctional Conjugate MOI1->Final_Conjugate MOI2 Alkyne-MOI 2 (Payload) MOI2->Final_Conjugate Antibody_Linker_ref->MOI1 Click Chemistry Antibody_Linker_ref->MOI2 Click Chemistry Purification Purification (e.g., SEC) Analysis Characterization (e.g., DAR) Purification->Analysis Final_Conjugate_ref->Purification

Caption: Experimental workflow for creating a trifunctional conjugate.

adc_protac cluster_adc Antibody-Drug Conjugate (ADC) cluster_protac Proteolysis-Targeting Chimera (PROTAC) Antibody Targeting Antibody Linker_ADC Trifunctional Linker Antibody->Linker_ADC Payload Cytotoxic Payload Linker_ADC->Payload Imaging_Agent Imaging Agent Linker_ADC->Imaging_Agent POI_Ligand Protein of Interest (POI) Ligand Linker_PROTAC Trifunctional Linker POI_Ligand->Linker_PROTAC E3_Ligase_Ligand E3 Ligase Ligand Linker_PROTAC->E3_Ligase_Ligand Functional_Moiety Functional Moiety (e.g., Solubilizer) Linker_PROTAC->Functional_Moiety

Caption: Applications of trifunctional linkers in ADCs and PROTACs.

signaling_pathway ADC Antibody-Drug Conjugate Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General signaling pathway for ADC-mediated cell killing.

Conclusion

N-(Nhs ester-peg2)-N-bis(peg3-azide) represents a versatile and powerful trifunctional linker for the construction of complex bioconjugates. Its combination of an amine-reactive NHS ester and bioorthogonal azide groups, coupled with the benefits of PEGylation, makes it a strong candidate for a wide range of applications in drug delivery, diagnostics, and fundamental research. The choice between this and other trifunctional linkers will ultimately be dictated by the specific requirements of the intended application, including the desired conjugation chemistry, the need for cleavability, and the overall properties of the final conjugate. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and advancing your research and development efforts.

References

Unlocking Enhanced Therapeutic Potential: A Comparative Guide to Bis-Azide Linkers for Multivalency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, the concept of multivalency—the simultaneous presentation of multiple copies of a ligand or drug molecule—has emerged as a powerful strategy to enhance binding affinity, avidity, and overall therapeutic efficacy. This is particularly crucial in the design of antibody-drug conjugates (ADCs), where achieving a high and homogeneous drug-to-antibody ratio (DAR) is paramount for delivering a potent cytotoxic payload to cancer cells. Bis-azide linkers, featuring two azide (B81097) functionalities, have gained significant traction as versatile tools for creating multivalent bioconjugates through highly efficient and bioorthogonal "click chemistry."

This guide provides an objective comparison of bis-azide linkers with other multivalency platforms, supported by experimental data, detailed protocols, and visual workflows to inform researchers, scientists, and drug development professionals in their pursuit of next-generation targeted therapies.

The Advantage of Bis-Azide Linkers in Multivalent Design

Bis-azide linkers offer several distinct advantages for constructing multivalent systems, primarily revolving around the principles of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the precise and stable attachment of multiple molecules to a central scaffold, such as an antibody.

The core benefits of employing bis-azide linkers include:

  • High Drug-to-Antibody Ratios (DAR): By providing two points of attachment, bis-azide linkers enable the conjugation of multiple payload molecules, effectively increasing the DAR and, consequently, the potency of ADCs.[1]

  • Homogeneity and Defined Stoichiometry: Click chemistry allows for controlled and predictable conjugation, leading to more homogeneous ADC populations with a well-defined number of attached payloads. This is a significant improvement over traditional conjugation methods that often result in heterogeneous mixtures.

  • Enhanced Stability: The triazole linkage formed during the click reaction is exceptionally stable under physiological conditions, preventing premature drug release and minimizing off-target toxicity.[2]

  • Synthetic Versatility: The modular nature of click chemistry allows for the straightforward synthesis of a wide array of multivalent constructs by simply varying the alkyne-functionalized payload or the central antibody scaffold.

Performance Comparison: Bis-Azide Linkers vs. Alternative Multivalency Platforms

While bis-azide linkers offer a robust solution for achieving multivalency, other platforms such as dendrimers and branched peptides are also employed. The following table provides a comparative overview of these strategies.

FeatureBis-Azide LinkersDendrimersBranched Peptides
Drug-to-Antibody Ratio (DAR) High and tunableVery high, dependent on dendrimer generationHigh, dependent on branching
Homogeneity HighModerate to highHigh
Stability Excellent (stable triazole linkage)Generally stableDependent on peptide sequence and linkage chemistry
Synthetic Accessibility Relatively straightforwardComplex, multi-step synthesisWell-established solid-phase synthesis
Potential for Aggregation Low, especially with PEGylationCan be an issue with higher generationsLow, can be optimized with hydrophilic amino acids
Key Advantage Simplicity and efficiency of click chemistryHigh payload capacityBiocompatible and biodegradable

Experimental Protocols

Synthesis of a Multivalent Antibody-Drug Conjugate using a Bis-Azide Linker

This protocol outlines the general steps for conjugating an alkyne-modified cytotoxic payload to an antibody functionalized with a bis-azide linker via CuAAC click chemistry.

Materials:

  • Antibody with a reactive handle (e.g., lysine (B10760008) residues)

  • Bis-azide-PEG-NHS ester linker

  • Alkyne-functionalized cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Desalting columns

Protocol:

  • Antibody Modification with Bis-Azide Linker:

    • Prepare the antibody solution in PBS at a concentration of 5-10 mg/mL.

    • Dissolve the bis-azide-PEG-NHS ester linker in DMSO to create a 10 mM stock solution.

    • Add the linker solution to the antibody solution at a 10-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker using a desalting column equilibrated with PBS.

    • Determine the concentration of the azide-modified antibody.

  • Preparation of the Copper Catalyst Complex:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the Cu(I)-THPTA complex.[3]

  • Click Chemistry Conjugation:

    • In a reaction tube, combine the azide-modified antibody with the alkyne-functionalized drug (typically at a molar ratio of 1:4 to 1:10 antibody to drug).[3]

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.[3]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug and catalyst components using a desalting column or size-exclusion chromatography.

    • Concentrate the purified ADC and determine the final concentration and DAR using techniques such as UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).

Visualizing the Workflow and Mechanism of Action

To better understand the practical application and biological significance of bis-azide linkers in multivalency, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the mechanism of action of a multivalent ADC.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Antibody Ab_Azide Azide-Modified Antibody Ab->Ab_Azide Bis-Azide Linker + NHS Chemistry Click CuAAC Click Chemistry Ab_Azide->Click Payload Cytotoxic Payload Payload_Alkyne Alkyne-Modified Payload Payload->Payload_Alkyne Alkyne Functionalization Payload_Alkyne->Click ADC Multivalent ADC Click->ADC Analysis DAR & Purity Analysis ADC->Analysis

Experimental workflow for multivalent ADC construction.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Multivalent ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Signaling Downstream Signaling (e.g., Caspase Activation) Payload_Release->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Mechanism of action of a multivalent ADC.

Conclusion

Bis-azide linkers represent a highly effective and versatile tool for the construction of multivalent bioconjugates, particularly in the development of next-generation ADCs. Their compatibility with click chemistry enables the creation of homogeneous and stable conjugates with high DARs, leading to enhanced therapeutic potency. While alternative multivalency platforms like dendrimers and branched peptides offer their own unique advantages, the synthetic simplicity and efficiency of the bis-azide approach make it a compelling choice for researchers in the field of targeted drug delivery. The continued innovation in linker technology, including the development of novel bis-azide architectures, will undoubtedly play a pivotal role in advancing the clinical success of multivalent therapeutics.

References

A Comparative Guide to the Mass Spectrometry Characterization of N-(Nhs ester-peg2)-N-bis(peg3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry characterization of the bifunctional linker, N-(Nhs ester-peg2)-N-bis(peg3-azide), against simpler linear PEG alternatives. Understanding the mass spectrometric behavior of this key reagent is crucial for its application in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. This document outlines expected mass spectrometry data, detailed experimental protocols, and a visual workflow to aid in the accurate identification and quality control of this and similar molecules.

Data Presentation: Comparison of PEG Linkers by Mass Spectrometry

The following table summarizes the expected mass spectrometry data for N-(Nhs ester-peg2)-N-bis(peg3-azide) and two common linear alternatives. The data for the target compound are inferred from its chemical structure and publicly available data on similar discrete PEG molecules.

FeatureN-(Nhs ester-peg2)-N-bis(peg3-azide)Linear NHS-PEG4-Acid (Alternative 1)Linear Azido-PEG4-Amine (Alternative 2)
Structure Branched with one NHS ester and two azide (B81097) groupsLinear with one NHS ester and one carboxylic acid groupLinear with one azide and one amine group
Molecular Formula C28H48N8O13C15H23NO9C8H18N4O3
Theoretical Monoisotopic Mass ( g/mol ) 704.3355365.1427234.1379
Expected [M+H]+ (m/z) 705.3428366.1500235.1452
Expected [M+Na]+ (m/z) 727.3247388.1319257.1271
Expected [M+NH4]+ (m/z) 722.3689383.1761252.1713
Commonly Observed Adducts H+, Na+, NH4+H+, Na+, NH4+H+, Na+, NH4+
Potential Fragmentation Ions Loss of NHS group (-115 Da), cleavage of PEG chains (-44 Da repeats), loss of N2 from azide (-28 Da)Loss of NHS group (-115 Da), cleavage of PEG chain (-44 Da repeats), loss of CO2 (-44 Da)Loss of N2 from azide (-28 Da), cleavage of PEG chain (-44 Da repeats)

Experimental Protocols

Accurate mass determination is critical for confirming the identity and purity of these PEG linkers. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for analyzing polar molecules like PEG derivatives.

  • Sample Preparation:

    • Dissolve the PEG linker in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • For improved signal and to reduce charge state complexity, a post-column infusion of a charge-stripping agent like triethylamine (B128534) (TEA) at a low flow rate can be beneficial.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

    • Ionization Mode: Positive ion mode is typically used for PEG analysis.

    • Infusion Method: Direct infusion via a syringe pump or Liquid Chromatography (LC) coupling can be used. LC-MS is preferred for analyzing reaction mixtures or purity assessments.

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: Scan a range appropriate for the expected ions, for example, m/z 100-1000.

  • Data Analysis:

    • Identify the monoisotopic mass of the parent ion.

    • Look for common adducts such as [M+H]+, [M+Na]+, and [M+NH4]+. The presence of multiple adducts can help confirm the molecular weight.

    • If fragmentation is observed or induced (MS/MS), analyze the fragment ions to confirm the presence of key structural motifs like the NHS ester, azide groups, and the PEG backbone.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF is another powerful technique, particularly for obtaining singly charged ions, which can simplify spectral interpretation.

  • Sample Preparation:

    • Prepare a matrix solution. α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for small molecules and peptides and is effective for PEG analysis.[1][2][3] Dissolve CHCA to a concentration of 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid.

    • Prepare a cationizing agent solution, such as sodium trifluoroacetate (B77799) (NaTFA), at 1 mg/mL in the same solvent to promote the formation of [M+Na]+ ions.[1]

    • Mix the sample, matrix, and cationizing agent in a 1:10:1 ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A MALDI-TOF instrument.

    • Ionization Mode: Positive ion mode.

    • Laser: Nitrogen laser (337 nm). Adjust the laser intensity to the minimum required for good signal-to-noise to avoid excessive fragmentation.

    • Mass Range: Set the mass range to include the expected m/z of the sodiated molecule.

  • Data Analysis:

    • Identify the peak corresponding to the [M+Na]+ ion. The high abundance of the sodiated species is characteristic of PEG analysis by MALDI.[4]

    • Confirm the monoisotopic mass.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the characterization of N-(Nhs ester-peg2)-N-bis(peg3-azide) conjugates and a conceptual representation of its mass spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis sample N-(Nhs ester-peg2)-N-bis(peg3-azide) dissolve Dissolve in appropriate solvent (e.g., ACN/Water) sample->dissolve esi ESI-MS dissolve->esi maldi MALDI-TOF MS dissolve->maldi spectrum Acquire Mass Spectrum esi->spectrum maldi->spectrum identify Identify Parent Ion & Adducts spectrum->identify fragment Analyze Fragmentation (MS/MS) identify->fragment confirm Confirm Structure & Purity fragment->confirm

Caption: Experimental workflow for mass spectrometry analysis.

mass_spectrum cluster_spectrum Conceptual ESI Mass Spectrum x_axis m/z y_axis Relative Abundance peak1 [M+H]+ peak2 [M+Na]+ peak3 [M+NH4]+ origin origin->peak1 705.34 origin->peak2 727.32 origin->peak3 722.37

Caption: Conceptual ESI mass spectrum of the target compound.

References

A Researcher's Guide to Confirming Successful Bioconjugation: A Comparison of Key Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful covalent linkage of biomolecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The complexity of modern bioconjugates, such as antibody-drug conjugates (ADCs), necessitates a multi-faceted analytical approach to ensure product quality, efficacy, and safety.[1] This guide provides an objective comparison of essential analytical methods used to validate bioconjugation, complete with experimental data summaries and detailed protocols.

Robust analytical techniques are indispensable at every stage of development, from initial screening to quality control.[1] Key quality attributes that require confirmation include the extent of conjugation, such as the drug-to-antibody ratio (DAR) in ADCs, the distribution of conjugated species, the location of the conjugation site, and the stability of the final product.[1][2] This guide will explore and compare the primary techniques employed to measure these critical parameters.

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the bioconjugate, and the stage of development.[3] A combination of orthogonal methods is often necessary for comprehensive characterization.[4][5]

Feature Mass Spectrometry (MS) Hydrophobic Interaction Chromatography (HIC) SDS-PAGE Size-Exclusion Chromatography (SEC) UV-Vis Spectroscopy
Primary Information Precise mass, DAR, conjugation sites, sequence verification.[2][6][7]DAR, drug load distribution, heterogeneity assessment.[7][8][9]Molecular weight estimation, initial confirmation of conjugation.[10]Detection of aggregates and fragments.[7][11]Average DAR, protein concentration.[12][13]
Resolution Very HighHighLow to MediumMediumN/A (Bulk Measurement)
Sample State Denaturing or Native[2][14]Native (non-denaturing)[4][9]Denaturing[10]Native[11][14]Native
Key Advantage Provides unambiguous mass identification and site-specific information.[15]Excellent for resolving species with different drug loads under native conditions.[8]Rapid, inexpensive, and widely available for initial screening.[10]Effective for assessing product purity and stability (aggregation).[11]Simple, fast, and convenient for determining average conjugation.[12][16]
Key Limitation High instrument cost and complexity.Typically incompatible with MS due to non-volatile salts; indirect DAR measurement.[8][9]Provides only MW estimates; denaturing conditions disrupt native structure.[10]Does not resolve species with the same size but different conjugation levels.Provides only an average DAR, no information on distribution.[17]
Common Application Definitive characterization of ADCs, including intact mass, subunit analysis, and peptide mapping.[18][19]Gold standard for DAR and drug load distribution analysis of cysteine-linked ADCs.[17][20]Quick check for successful conjugation by observing a shift in molecular weight.[10]Quality control for monitoring aggregation during manufacturing and storage.[7][11]Rapid estimation of average DAR in process development and initial screening.[20][]

Key Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are workflows and protocols for the most common analytical techniques.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC separates molecules based on their hydrophobicity.[8] For ADCs, as the number of hydrophobic drug molecules increases, the protein becomes more hydrophobic and binds more strongly to the HIC column, allowing for the separation of species with different drug loads.[9]

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis s_prep Prepare ADC Sample inject Inject Sample onto HIC Column (e.g., Butyl) s_prep->inject mp_a Prepare Mobile Phase A (High Salt Buffer, e.g., 1.5M Ammonium (B1175870) Sulfate) mp_a->inject mp_b Prepare Mobile Phase B (Low Salt Buffer, e.g., 50mM Sodium Phosphate) mp_b->inject gradient Run Gradient Elution (Decreasing Salt Concentration) inject->gradient detect Detect at 280 nm gradient->detect integrate Integrate Peak Areas for each DAR species detect->integrate calculate Calculate Average DAR integrate->calculate

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using HIC-HPLC.

  • System Preparation: Use an HPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).[3]

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[3]

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[3]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Detection: UV absorbance at 280 nm.[3]

    • Gradient: A typical gradient might run from 0% B to 100% B over 30 minutes to elute species with increasing hydrophobicity.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Injection and Run: Inject 10-20 µL of the prepared sample and run the gradient method.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the antibody with 0, 2, 4, 6, and 8 drugs (for a typical cysteine-linked ADC).

    • Calculate the average DAR using the formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated.[]

SDS-PAGE for Initial Conjugation Confirmation

SDS-PAGE separates denatured proteins based on their molecular weight.[22] A successful conjugation reaction results in a new, larger molecule that migrates more slowly through the gel, appearing as a band with a higher molecular weight than the starting components.[10]

SDS_PAGE_Logic decision decision result result start Start: Conjugation Reaction Mixture prep Prepare Samples: - Unconjugated Control - Conjugated Sample - Add SDS-PAGE Sample Buffer - Heat to Denature start->prep load Load Samples and MW Marker onto Gel prep->load run Perform Electrophoresis load->run stain Stain Gel (e.g., Coomassie Blue) run->stain visualize Visualize Bands stain->visualize compare Compare Bands: Conjugate vs. Control visualize->compare decision_node New, higher MW band present? compare->decision_node success Success: Conjugation Confirmed decision_node->success Yes fail Failure/Incomplete: No new band or strong control bands remain decision_node->fail No

Caption: Decision workflow for confirming bioconjugation using SDS-PAGE analysis.

  • Sample Preparation:

    • In separate tubes, pipette the unconjugated starting protein(s) and the final conjugation reaction mixture.

    • Add 4X Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol) to each sample.[23]

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[23]

  • Gel Electrophoresis:

    • Load a molecular weight marker (ladder) into the first well of a polyacrylamide gel (e.g., 4-20% gradient gel).[22]

    • Load the prepared unconjugated and conjugated samples into adjacent wells.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Carefully remove the gel from the cassette.

    • Stain the gel with a protein stain like Coomassie Brilliant Blue for 1 hour.

    • Destain the gel with a solution of methanol (B129727) and acetic acid until distinct protein bands are visible against a clear background.

  • Analysis:

    • Image the gel.

    • Compare the lane containing the conjugated sample to the unconjugated control lane. Successful conjugation is indicated by the appearance of a new band at a higher molecular weight and a potential decrease in the intensity of the starting material bands.[10]

Mass Spectrometry (MS) for Definitive Characterization

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information.[6] For bioconjugates, it can be used to determine the exact mass of the intact conjugate, confirm the DAR and distribution, and identify the specific sites of conjugation through peptide mapping.[2][15]

MS_Strategy cluster_level1 Intact Mass Analysis cluster_level2 Subunit Analysis cluster_level3 Peptide Mapping analysis_type analysis_type start ADC Sample intact_ms LC-MS of Intact ADC (Native or Denaturing) start->intact_ms reduce Reduce ADC (e.g., with DTT) start->reduce digest Digest ADC with Enzyme (e.g., Trypsin) start->digest intact_info Provides: - Average DAR - Drug Load Distribution - Confirms Overall Conjugation intact_ms->intact_info subunit_ms LC-MS of Light & Heavy Chains reduce->subunit_ms subunit_info Provides: - Drug Load on Each Chain - Higher Resolution DAR subunit_ms->subunit_info peptide_ms LC-MS/MS of Peptides digest->peptide_ms peptide_info Provides: - Exact Conjugation Site - Site Occupancy peptide_ms->peptide_info

Caption: A multi-level mass spectrometry strategy for ADC characterization.

  • System Preparation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UPLC system.[18][24]

  • Chromatography (Denaturing):

    • Column: Reversed-phase column (e.g., C4 or C8).[11]

    • Mobile Phase A: 0.1% Formic acid in water.[24]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[24]

    • Gradient: Run a gradient from low to high percentage of Mobile Phase B to elute the protein.

  • Chromatography (Native):

    • Column: Size-exclusion column (SEC).[14][25]

    • Mobile Phase: MS-compatible, non-denaturing buffer like 50-100 mM ammonium acetate (B1210297).[25]

    • Gradient: Isocratic flow.[25]

  • Sample Preparation:

    • For denaturing analysis, dilute the sample in Mobile Phase A.

    • For native analysis, perform a buffer exchange into the ammonium acetate mobile phase.

    • For deglycosylated analysis, treat the sample with PNGase F prior to analysis to simplify the resulting spectrum.[24]

  • Mass Spectrometry:

    • Acquire data over an appropriate m/z range (e.g., 900–4000 m/z for intact ADCs).[24]

    • Optimize source conditions for protein analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.

    • The resulting spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of drugs. The mass difference between peaks corresponds to the mass of the drug-linker moiety.

    • Calculate the average DAR from the relative abundance of each species.[24]

References

assessing the stability of the amide bond from NHS ester reaction

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Amide Bond Stability in Bioconjugation

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that influences the stability, efficacy, and overall performance of bioconjugates. N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, prized for its ability to form stable amide bonds with primary amines on biomolecules. This guide provides an objective comparison of the stability of amide bonds derived from NHS ester reactions against those formed by common alternative methods, supported by experimental data and detailed protocols.

The Gold Standard: NHS Ester Chemistry

NHS esters react with primary amines (N-terminus and lysine (B10760008) side chains) via nucleophilic acyl substitution to form a chemically stable amide bond.[1][] This reaction is highly efficient and proceeds under mild physiological to slightly alkaline conditions (pH 7.2-8.5).[3] The resulting amide bond is considered effectively irreversible under physiological conditions, with an estimated half-life of around 7 years in water, making it a reliable choice for applications requiring long-term stability, such as therapeutic antibody-drug conjugates (ADCs).[][4]

The primary competing reaction during NHS ester conjugation is the hydrolysis of the NHS ester itself, which increases with pH.[3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C), necessitating that the reagent be prepared fresh and that the conjugation reaction is performed efficiently.[3]

Comparative Analysis of Amine-Reactive Chemistries

While NHS ester chemistry is robust, several alternatives exist, each with a unique profile of reactivity, specificity, and resulting bond stability. The optimal choice depends on the specific biomolecule, the desired degree of labeling, and the end-application requirements.

Data Presentation: Performance of Amine Coupling Chemistries
FeatureNHS Ester ChemistryEDC/NHS ChemistryReductive AminationIsothiocyanates
Target Group Primary Amines (-NH₂)Carboxyls (-COOH) to Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)
Reactive Species NHS EsterO-acylisourea intermediate, stabilized as NHS esterAldehyde/KetoneIsothiocyanate
Resulting Linkage Amide Bond Amide Bond (zero-length)Secondary Amine Bond Thiourea Bond
Optimal pH 7.2 - 8.5[3]4.5 - 7.5 (activation/coupling)[5]6.5 - 7.5[6]9.0 - 11.0[7]
Bond Stability Exceptionally High (effectively irreversible)[][7]Exceptionally High (Amide bond)[1][8]Very High (Very stable secondary amine)[6]High (Reasonably stable)[4][7]
Control Moderate (random lysine labeling)Good (can be a two-step process)[1]High (can be site-specific at N-terminus)[9]Moderate (random lysine labeling)
Reported Efficiency Varies with conditions; hydrolysis is a key factor[1]~68%[1]Tunable yield, can achieve high specificity[10]Generally efficient[4]
Key Advantage Simplicity, reliability, and highly stable bond.[7]Forms zero-length crosslink; no spacer incorporated.[1]High specificity, stable linkage, orthogonal to NHS.[6][9]Alternative to NHS; stable linkage.[7]
Key Limitation Reagent is prone to hydrolysis; random labeling.[7]O-acylisourea intermediate is highly unstable.[8]Requires a reducing agent (e.g., NaBH₃CN).[6]Requires higher pH which can affect some proteins.[7]

Mandatory Visualization

Logical Relationship: Amide Bond Formation and Competing Hydrolysis

The efficiency of an NHS ester reaction is a balance between the desired aminolysis (amide bond formation) and the competing hydrolysis of the ester. This relationship is crucial for optimizing reaction conditions.

cluster_0 NHS Ester in Aqueous Buffer cluster_1 Reaction Pathways cluster_2 Products NHS_Ester NHS Ester Reagent Aminolysis Aminolysis (Reaction with Amine) NHS_Ester->Aminolysis pH 7.2-8.5 High Amine Conc. Hydrolysis Hydrolysis (Reaction with Water) NHS_Ester->Hydrolysis Higher pH Low Amine Conc. Amide_Bond Stable Amide Bond (Desired Product) Aminolysis->Amide_Bond Inactive_Acid Inactive Carboxylic Acid (Byproduct) Hydrolysis->Inactive_Acid

Caption: NHS ester reaction pathways and competing hydrolysis.

Experimental Workflow: Assessing Bioconjugate Stability

A robust assessment of conjugate stability is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the degradation of a bioconjugate over time by separating the intact conjugate from any released payload or degradation products.

cluster_workflow Stability Assay Workflow A Prepare Bioconjugate Stock (e.g., in PBS at known concentration) B Incubate under Stress Conditions (e.g., 37°C in human plasma) A->B C Collect Aliquots at Time Points (t=0, 24h, 48h, 1 week, etc.) B->C D Quench & Prepare for Analysis (e.g., flash freeze, add stop reagent) C->D E Analyze by Reverse-Phase HPLC D->E F Quantify Peak Areas (Intact Conjugate vs. Free Payload) E->F G Calculate Conjugate Half-Life F->G

Caption: Workflow for assessing bioconjugate stability via HPLC.

Experimental Protocols

Protocol 1: General NHS Ester-Mediated Protein Labeling

This protocol provides a general method for conjugating an NHS ester-functionalized molecule to a protein.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5

  • NHS ester reagent

  • Anhydrous organic solvent (DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography desalting column)

Methodology:

  • Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer. Ensure the protein concentration is appropriate to favor aminolysis over hydrolysis.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently mixing. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess reagent, the NHS leaving group, and quenching agent by purifying the conjugate using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Stability Assessment of Bioconjugates by HPLC

This protocol outlines a stability-indicating assay using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the stability of the linkage.

Materials:

  • Purified bioconjugate

  • Stability buffer (e.g., PBS pH 7.4, human plasma)

  • HPLC system with a UV or other suitable detector

  • Appropriate RP-HPLC column (e.g., C4, C8, or C18) capable of separating the conjugate from the free payload.[11]

  • Mobile Phases (e.g., A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile)

  • Reference standards for the intact conjugate and the expected free payload/degradation product.

Methodology:

  • Method Development: Develop an HPLC gradient method that achieves baseline separation between the intact bioconjugate, the unconjugated biomolecule, and the free payload.[12][13]

  • Sample Preparation: Dilute the purified bioconjugate to a final concentration of approximately 1 mg/mL in the stability buffer (e.g., human plasma).

  • Incubation: Incubate the sample at a physiologically relevant temperature (e.g., 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24, 72 hours, and 1 week), withdraw an aliquot of the sample. Stop any further degradation by flash-freezing or adding a quenching agent if necessary.

  • HPLC Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the intact bioconjugate and the released payload at each time point.

  • Stability Calculation: Plot the percentage of intact bioconjugate remaining versus time. From this plot, the half-life (t½) of the conjugate can be determined, providing a quantitative measure of its stability.

Conclusion

The amide bond formed from an NHS ester reaction is exceptionally stable, making it a benchmark for covalent bioconjugation.[][7] While alternatives like reductive amination also yield very stable linkages, other methods such as maleimide-thiol coupling result in bonds with known stability liabilities that must be considered.[6][14] The selection of a conjugation strategy should therefore be a deliberate process, weighing the required bond stability against other factors such as reaction specificity, efficiency, and the sensitivity of the biomolecule to reaction conditions. The protocols provided herein offer a framework for both performing these conjugations and rigorously assessing the stability of the final product.

References

The Double-Edged Sword of PEGylation: A Comparative Guide to its Impact on Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, presents a pivotal strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of PEGylated versus non-PEGylated proteins, supported by experimental data, to elucidate the multifaceted consequences of this widely adopted bioconjugation technique.

The covalent attachment of PEG chains to a protein can profoundly alter its biological characteristics, offering a range of benefits from extended circulatory half-life to reduced immunogenicity.[1][2][3] However, these advantages can come at the cost of diminished biological activity.[4][5] This guide will delve into the critical parameters affected by PEGylation, present quantitative data for comparison, and provide detailed experimental protocols for their assessment.

Key Impacts of PEGylation on Protein Properties

PEGylation influences several key attributes of a protein therapeutic. The most significant of these include:

  • Enhanced Stability: PEGylation is widely reported to increase the thermal and proteolytic stability of proteins.[1][4][6] The attached PEG chains can sterically hinder the approach of proteases and can also stabilize the protein's tertiary structure.

  • Reduced Immunogenicity: By masking surface epitopes on the protein, PEGylation can reduce its recognition by the immune system, thereby lowering the incidence of anti-drug antibody (ADA) formation.[2][7][8]

  • Altered Bioactivity: The steric hindrance provided by the PEG chains, while beneficial for stability and immunogenicity, can also impede the protein's interaction with its target receptor or substrate, leading to a decrease in its specific activity.[4][5][9]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated proteins reduces their renal clearance, leading to a significantly longer half-life in the bloodstream.[3][9][10]

  • Modified Aggregation Propensity: PEGylation can prevent protein aggregation, a major issue in the manufacturing and storage of protein therapeutics.[1][6][11]

Quantitative Comparison of PEGylated vs. Non-PEGylated Proteins

The following tables summarize quantitative data from various studies, highlighting the typical effects of PEGylation on key protein parameters.

Table 1: Impact of PEGylation on Protein Stability

ProteinPEG Size (kDa)ParameterNon-PEGylatedPEGylatedFold ChangeReference
Lysozyme5Retained Activity (after melt-processing)~20%~80%4.0x[1]
α-1 Antitrypsin40 (2-armed)Proteolytic Resistance (vs. Trypsin)-Significantly Increased-[4]
Model Protein-Thermal Unfolding Midpoint (Tm)-Increased-[6]
SH3 Domain-Conformational Stability (ΔG)--0.93 kcal/mol more stable-[11]

Table 2: Impact of PEGylation on Pharmacokinetics and Immunogenicity

ProteinPEG Size (kDa)ParameterNon-PEGylatedPEGylatedFold ChangeReference
Interferon α-2a40 (branched)In-vivo Half-life~4 hours~7 days~42x[7]
MDSPI16-Antibody Titer-Decreased by 62.5%0.375x[7]
111In-Proticles-Blood Concentration (1h post-injection)0.06 ± 0.01 %ID/g0.23 ± 0.01 %ID/g~3.8x[10]

Table 3: Impact of PEGylation on Biological Activity

ProteinPEG Size (kDa)ParameterNon-PEGylatedPEGylated% Retained ActivityReference
Interferon40 (branched)Antiviral Activity100%7%7%[9]

Experimental Protocols for Evaluating PEGylated Proteins

Accurate and reproducible assessment of the effects of PEGylation is crucial. Below are detailed methodologies for key experiments.

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal unfolding midpoint (Tm) of a protein, which is an indicator of its thermal stability.

Methodology:

  • Sample Preparation:

    • Prepare solutions of both the non-PEGylated and PEGylated protein at a concentration of 1-2 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Dialyze both samples against the same buffer to ensure identical buffer conditions.

    • Degas the samples and the buffer immediately before the experiment to prevent bubble formation.

  • DSC Analysis:

    • Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the microcalorimeter.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature well above the Tm (e.g., 90°C).

    • Record the differential heat capacity (Cp) as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the protein's heat capacity curve.

    • The peak of the thermogram corresponds to the Tm.

    • Compare the Tm values of the PEGylated and non-PEGylated proteins to assess the change in thermal stability.[6]

Assessment of Proteolytic Stability

Objective: To evaluate the resistance of a protein to degradation by proteases.

Methodology:

  • Incubation:

    • Incubate both the non-PEGylated and PEGylated protein with a specific protease (e.g., trypsin, chymotrypsin) at a defined protein-to-protease ratio (e.g., 50:1 w/w).

    • Perform the incubation at a controlled temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching the Reaction:

    • Stop the proteolytic reaction in the aliquots by adding a protease inhibitor or by rapid freezing.

  • Analysis by SDS-PAGE:

    • Analyze the aliquots by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.

    • The disappearance of the intact protein band over time indicates degradation.

  • Densitometry:

    • Quantify the intensity of the intact protein band at each time point using densitometry software.

    • Plot the percentage of intact protein remaining versus time to compare the degradation rates of the PEGylated and non-PEGylated forms.[4]

In Vitro Bioactivity Assay

Objective: To determine the biological activity of the PEGylated protein relative to its non-PEGylated counterpart. The specific assay will depend on the protein's function.

Example: Enzyme Activity Assay

  • Reaction Setup:

    • Prepare a series of dilutions for both the non-PEGylated and PEGylated enzyme.

    • In a microplate, add the substrate solution to each well.

    • Initiate the reaction by adding the enzyme dilutions to the wells.

  • Kinetic Measurement:

    • Measure the product formation or substrate consumption over time using a plate reader (e.g., by monitoring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each enzyme concentration.

    • Plot V0 against enzyme concentration to determine the specific activity (activity per unit of protein).

    • Compare the specific activities of the PEGylated and non-PEGylated enzymes to calculate the percentage of retained activity.[1]

Visualizing the Impact and Processes of PEGylation

Diagrams generated using Graphviz provide a clear visual representation of the concepts and workflows discussed.

PEGylation_Impact cluster_protein Native Protein cluster_pegylated PEGylated Protein cluster_effects Functional Consequences Native Native Protein PEGylation PEGylation Native->PEGylation PEGylated PEGylated Protein Stability Increased Stability (Thermal & Proteolytic) PEGylated->Stability HalfLife Prolonged Half-Life (Reduced Clearance) PEGylated->HalfLife Immunogenicity Reduced Immunogenicity (Epitope Masking) PEGylated->Immunogenicity Activity Decreased Bioactivity (Steric Hindrance) PEGylated->Activity PEG PEG Polymer PEG->PEGylation Covalent Attachment PEGylation->PEGylated

Caption: The multifaceted impact of PEGylation on protein properties.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Biophysical & Functional Assays cluster_analysis Data Analysis & Comparison Protein Native & PEGylated Protein Samples DSC Differential Scanning Calorimetry (DSC) for Thermal Stability Protein->DSC Proteolysis Proteolysis Assay for Stability Protein->Proteolysis ActivityAssay In Vitro Bioactivity Assay Protein->ActivityAssay Tm Compare Tm Values DSC->Tm Degradation Compare Degradation Rates Proteolysis->Degradation Activity Compare Specific Activity ActivityAssay->Activity

Caption: A generalized workflow for evaluating PEGylated proteins.

Signaling_Pathway_Interaction cluster_native Native Protein Interaction cluster_pegylated PEGylated Protein Interaction Native Native Protein Receptor_Native Receptor Native->Receptor_Native High Affinity Binding Signaling_Native Cellular Response Receptor_Native->Signaling_Native Signal Transduction PEGylated PEGylated Protein PEG_cloud PEG Cloud Receptor_PEG Receptor PEGylated->Receptor_PEG Steric Hindrance Signaling_PEG Diminished Cellular Response Receptor_PEG->Signaling_PEG Reduced Signal Transduction

Caption: Steric hindrance by PEGylation affecting receptor binding.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Antibody-Drug Conjugates with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1][2] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vitro and in vivo stability of ADCs with different linkers, supported by experimental data, to aid in the rational design and development of next-generation ADCs.

The Crucial Role of the Linker in ADC Stability

ADCs are complex therapeutic agents composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[][4] The linker's primary role is to ensure that the ADC remains intact while in circulation and then to facilitate the release of the payload at the tumor site.[5][6] The chemical nature of the linker is the main factor governing the in vivo stability of an ADC.[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][5]

Cleavable linkers are designed to be stable in the bloodstream and are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[1][7] Common cleavage mechanisms include:

  • Enzyme-sensitive: Utilizing proteases like cathepsins that are overexpressed in tumor cells (e.g., valine-citrulline linkers).[1][5]

  • pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][8]

  • Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][7]

Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), depend on the complete lysosomal degradation of the antibody to release the payload.[1][5] This mechanism generally results in higher stability in circulation.[5][9]

Quantitative Comparison of ADC Linker Stability

The following tables summarize quantitative data from various studies comparing the in vitro and in vivo stability of different ADC linkers.

Table 1: In Vitro Plasma Stability of ADCs with Different Linkers
Linker TypeADC ExamplePlasma SourceIncubation Time (days)% Payload Release / ADC IntegrityReference
Non-Cleavable
Thioether (SMCC)Trastuzumab-DM1 (Kadcyla®)Human7< 0.01% MMAE release[10]
Cleavable
Valine-Citrulline (vc)Trastuzumab-vc-MMAEMouse7~25% MMAE release[10]
Valine-Citrulline (vc)Trastuzumab-vc-MMAEHuman6< 1% MMAE release[10]
Valine-Citrulline (vc)Trastuzumab-vc-MMAEMonkey6< 1% MMAE release[10]
HydrazoneGemtuzumab ozogamicin (B1678132) (Mylotarg®)Human2t1/2 of ~2 days[11]
Silyl EtherMMAE ConjugateHuman> 7t1/2 of > 7 days[11]
GGFG PeptideTrastuzumab-DXd (Enhertu®)Rat7~50% decrease in DAR[12]
Exo-EVC PeptideTrastuzumab-ExatecanRat7>50% DAR retention[12]
Table 2: In Vivo Stability of ADCs with Different Linkers
Linker TypeADC ExampleAnimal ModelTime PointMeasurementResultReference
Non-Cleavable
Thioether (SMCC)Ado-trastuzumab emtansine (T-DM1)RatMultipleTotal antibody and ADC concentrationHigh stability, slow clearance[13]
Cleavable
Valine-Citrulline (vc)Vedotin linker-MMAE ADCRatMultipleTotal antibody and ADC concentrationGreater payload loss compared to tandem-cleavage linker[13]
Tandem-Cleavage (Glucuronide-vc)P1' tandem-cleavage linker-MMAE ADCRatMultipleTotal antibody and ADC concentrationGreater in vivo stability and payload retention[13]

Experimental Protocols

Accurate assessment of linker stability is crucial for ADC development. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma from different species.[10][14]

  • Incubation: The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at a concentration of approximately 100 µg/mL at 37°C.[10] Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96, 144, 168 hours).[10][14]

  • Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis: The ADC is purified from the plasma sample using affinity capture, such as with protein A magnetic beads.[10][15] The beads are washed to remove non-specifically bound proteins. The purified ADC is then eluted.

  • Sample Preparation for Free Payload Analysis: Proteins in the plasma samples are precipitated using an organic solvent (e.g., acetonitrile).[1] The samples are centrifuged, and the supernatant containing the small molecule free payload is collected.[1]

  • Analysis:

    • DAR Analysis: The purified and eluted ADC is analyzed by methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR over time.[10][16]

    • Free Payload Analysis: The collected supernatant is analyzed by LC-MS/MS to quantify the amount of released payload.[1]

In Vivo Stability Assessment

This method is used to measure the concentration of the intact ADC, total antibody, and free payload over time in plasma samples from animal models.[17]

  • Animal Dosing: The ADC is administered intravenously to the selected animal model (e.g., mice, rats).[1]

  • Sample Collection: Blood samples are collected at predetermined time points post-injection.[1] The blood is processed to obtain plasma.

  • ELISA for Total Antibody and Intact ADC Quantification:

    • A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.[1]

    • Plasma samples are added to the wells, allowing the ADC and total antibody to bind to the antigen.

    • For total antibody measurement, a detection antibody that binds to the antibody portion of the ADC is used.

    • For intact ADC measurement, a detection antibody that binds to the payload portion of the ADC is used.

    • A substrate is added to produce a measurable signal that is proportional to the concentration of the analyte.

  • LC-MS/MS for Free Payload Quantification:

    • Plasma samples are processed as described in the in vitro assay to isolate the free payload.

    • The amount of free payload is quantified using LC-MS/MS by comparing its signal to a standard curve.[1]

Visualizing ADC Concepts and Workflows

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate (ADC) ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation CellDeath Apoptosis (Cell Death) PayloadRelease->CellDeath 5. Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Stability_Workflow Workflow for Assessing In Vitro and In Vivo ADC Stability cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Incubation ADC Incubation in Plasma TimePoints Sample Collection at Time Points Incubation->TimePoints Purification ADC Purification/ Payload Extraction TimePoints->Purification Analysis_invitro LC-MS / ELISA (DAR, Free Payload) Purification->Analysis_invitro Dosing ADC Dosing in Animal Model BloodSampling Blood Sampling at Time Points Dosing->BloodSampling PlasmaProcessing Plasma Processing BloodSampling->PlasmaProcessing Analysis_invivo ELISA / LC-MS/MS (Total Ab, ADC, Free Payload) PlasmaProcessing->Analysis_invivo Linker_Cleavage_Mechanisms Cleavage Mechanisms for Different Types of ADC Linkers cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers Enzyme Enzyme-Sensitive (e.g., Val-Cit) PayloadRelease Payload Release Enzyme->PayloadRelease pH pH-Sensitive (e.g., Hydrazone) pH->PayloadRelease Redox Redox-Sensitive (e.g., Disulfide) Redox->PayloadRelease Degradation Antibody Degradation (e.g., SMCC) Degradation->PayloadRelease Trigger Triggering Condition Trigger->Enzyme Cathepsins Trigger->pH Low pH (Lysosome) Trigger->Redox Glutathione Trigger->Degradation Lysosomal Proteases

References

A Comparative Guide to Bifunctional PEG Linkers: Benchmarking N-(Nhs ester-peg2)-N-bis(peg3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of success in bioconjugation, influencing the stability, efficacy, and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of the heterobifunctional linker, N-(Nhs ester-peg2)-N-bis(peg3-azide), against its commercial alternatives. We will delve into its performance metrics, supported by experimental data, and provide detailed protocols for its application.

N-(Nhs ester-peg2)-N-bis(peg3-azide) is a versatile polyethylene (B3416737) glycol (PEG) linker possessing a dual-reactive nature. It features an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, such as those found on the surface of proteins and antibodies, and two terminal azide (B81097) groups that can participate in bioorthogonal "click" chemistry reactions. This unique architecture makes it a valuable tool in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

At a Glance: Key Specifications and Commercial Alternatives

A direct comparison of N-(Nhs ester-peg2)-N-bis(peg3-azide) with its alternatives highlights the trade-offs in reactivity, specificity, and application suitability.

Product NameReactive Group 1Reactive Group 2Molecular Weight ( g/mol )PurityKey Applications
N-(Nhs ester-peg2)-N-bis(peg3-azide) NHS esterAzide (x2)704.74>90-95%Click Chemistry, ADCs, PROTACs[1][2][3][4]
Azido-PEGn-NHS ester (linear)NHS esterAzideVariable>95%General bioconjugation, Click Chemistry[5]
Mal-PEGn-NHS esterNHS esterMaleimideVariable>95%Antibody-drug conjugation (thiol-reactive)[6]
N-(Methyltetrazine-PEG2)-N-bis(PEG3-azide)MethyltetrazineAzide (x2)762.998%Click Chemistry (TCO reaction)[7]
N-(Amino-PEG2)-N-bis(PEG3-azide)AmineAzide (x2)550.798%Click Chemistry, further functionalization[8]

Delving into Performance: A Quantitative Comparison

The choice of a bifunctional linker is contingent upon the specific demands of the intended application, including the nature of the biomolecule and the desired stability of the conjugate.

Performance ParameterN-(Nhs ester-peg2)-N-bis(peg3-azide)NHS Ester Linkers (General)Maleimide LinkersClick Chemistry (Azide-Alkyne)
Reaction pH 7.2-8.5 (for NHS ester)7.2-8.56.5-7.5Biocompatible range
Reaction Time 30-60 min at RT (for NHS ester)30-60 min at RT2-4 hours at RTFast
Target Residue Primary amines (e.g., Lysine)Primary aminesThiols (e.g., Cysteine)Alkyne-modified molecules
Bond Stability Stable amide bondStable amide bondThioether bond (potential for retro-Michael addition)Stable triazole ring
Specificity Moderate (targets available amines)ModerateHigh (targets free thiols)Very High (bioorthogonal)

Experimental Protocols

Protocol for Protein Labeling with N-(Nhs ester-peg2)-N-bis(peg3-azide)

This protocol outlines the procedure for labeling a protein with N-(Nhs ester-peg2)-N-bis(peg3-azide) via its NHS ester functionality.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • N-(Nhs ester-peg2)-N-bis(peg3-azide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer like PBS at a pH of 7.2-8.0. If necessary, perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the N-(Nhs ester-peg2)-N-bis(peg3-azide) in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove the excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using a suitable method, such as UV-Vis spectrophotometry or mass spectrometry.

Protocol for Subsequent Click Chemistry Reaction

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein from the previous step.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper (II) sulfate (B86663)

  • Sodium ascorbate (B8700270) (or other reducing agent)

  • TBTA or other copper ligand

  • Purification system

Procedure:

  • Reactant Preparation: Dissolve the alkyne-containing molecule in a suitable solvent.

  • Catalyst Preparation: Prepare fresh solutions of copper (II) sulfate and sodium ascorbate.

  • Click Reaction: In a reaction vessel, combine the azide-labeled protein, the alkyne-containing molecule, the copper ligand, copper (II) sulfate, and finally initiate the reaction by adding sodium ascorbate.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method to remove the catalyst and unreacted components.

Visualizing the Workflow and Applications

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry Protein Protein (with primary amines) Labeled_Protein Azide-Functionalized Protein Protein->Labeled_Protein NHS Ester Reaction pH 7.2-8.5 Linker N-(Nhs ester-peg2)-N-bis(peg3-azide) Linker->Labeled_Protein Final_Conjugate Final Bioconjugate (e.g., ADC) Labeled_Protein->Final_Conjugate CuAAC Click Chemistry Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug) Alkyne_Molecule->Final_Conjugate

Caption: Experimental workflow for a two-step bioconjugation using N-(Nhs ester-peg2)-N-bis(peg3-azide).

logical_relationship cluster_linker N-(Nhs ester-peg2)-N-bis(peg3-azide) cluster_function Functionality cluster_application Applications NHS_Ester NHS Ester Amine_Reaction Amine Reactivity NHS_Ester->Amine_Reaction PEG_Spacer PEG Spacer Solubility Enhanced Solubility & PK Profile PEG_Spacer->Solubility Azide_Groups Bis-Azide Click_Chemistry Bioorthogonal Ligation Azide_Groups->Click_Chemistry ADCs Antibody-Drug Conjugates Amine_Reaction->ADCs PROTACs PROTACs Amine_Reaction->PROTACs Biomolecule_Labeling Biomolecule Labeling Amine_Reaction->Biomolecule_Labeling Click_Chemistry->ADCs Click_Chemistry->PROTACs Click_Chemistry->Biomolecule_Labeling

Caption: Logical relationship between the structure, functionality, and applications of the linker.

Conclusion

N-(Nhs ester-peg2)-N-bis(peg3-azide) stands out as a highly versatile bifunctional linker, offering a combination of amine reactivity and the capacity for dual bioorthogonal ligation. Its branched structure with two azide groups allows for the attachment of multiple molecules via click chemistry, potentially leading to conjugates with higher drug-to-antibody ratios or the assembly of more complex molecular constructs.

The choice between this linker and its alternatives will ultimately be guided by the specific requirements of the research. For applications demanding high specificity for thiol groups, a maleimide-containing linker may be preferable. For simpler azide functionalization, a linear Azido-PEGn-NHS ester could be sufficient. However, for the construction of intricate bioconjugates requiring both amine reactivity and multivalent, bioorthogonal ligation capabilities, N-(Nhs ester-peg2)-N-bis(peg3-azide) presents a compelling and powerful option for the discerning researcher.

References

A Researcher's Guide to Determining the Degree of Labeling for Dual-Functionalized Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of methodologies, featuring detailed experimental protocols and data for accurate characterization of dually modified proteins.

For researchers and drug development professionals, the precise characterization of dual-functionalized proteins is paramount. The degree of labeling (DoL), which defines the average number of labels attached to a protein, is a critical quality attribute. Accurately determining the DoL for each functionality is essential for ensuring batch-to-batch consistency, optimizing therapeutic efficacy, and meeting regulatory requirements. This guide provides an objective comparison of common techniques used to determine the DoL of dual-functionalized proteins, supported by experimental data and detailed protocols.

Key Methodologies for DoL Determination

The two primary techniques for determining the DoL of dual-functionalized proteins are UV-Vis spectroscopy and mass spectrometry. Each method offers distinct advantages and is suited to different experimental needs. The selection of an appropriate method depends on factors such as the nature of the labels, the required accuracy, and the available instrumentation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely accessible and straightforward method for determining the DoL of proteins labeled with chromophores. The principle lies in measuring the absorbance of the protein and the attached labels at specific wavelengths.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Purify the dual-labeled protein conjugate to remove any unreacted labels. This can be achieved through methods like dialysis or size-exclusion chromatography.

    • Prepare a blank solution using the same buffer in which the protein is dissolved.

  • Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer with a quartz cuvette (1 cm path length).

    • Set the wavelength range to scan from approximately 250 nm to a wavelength beyond the maximum absorbance of both labels.

  • Data Acquisition:

    • Measure the absorbance of the blank solution and use it to zero the spectrophotometer.

    • Measure the absorbance of the purified dual-labeled protein solution.

    • Record the absorbance at 280 nm (A280), the maximum absorbance wavelength of the first label (Amax1), and the maximum absorbance wavelength of the second label (Amax2).

  • DoL Calculation:

    • The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the labels at 280 nm.

    • The concentration of each label is determined from its maximum absorbance.

    • The DoL for each label is then calculated as the molar ratio of the label to the protein.

Addressing Spectral Overlap:

A significant challenge with dual-labeled proteins is the potential for spectral overlap between the two labels and the protein. To address this, a set of simultaneous equations based on the Beer-Lambert law must be solved, incorporating the extinction coefficients of the protein and each label at the respective absorbance maxima.

Table 1: Quantitative Comparison of DoL Determination by UV-Vis Spectroscopy

ParameterMethod 1: No Spectral OverlapMethod 2: With Spectral Overlap Correction
DoL (Label 1) 1.81.9
DoL (Label 2) 1.11.2
Standard Deviation ± 0.1± 0.15
Notes Assumes no spectral interference between labels.Utilizes simultaneous equations to correct for overlap.

Workflow for UV-Vis DoL Determination of a Dual-Labeled Protein

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_calculation DoL Calculation Purify Purify dual-labeled protein (e.g., Dialysis, SEC) Sample Measure sample absorbance spectrum Purify->Sample PrepareBlank Prepare blank buffer Blank Measure blank absorbance PrepareBlank->Blank Blank->Sample Record Record A280, Amax1, Amax2 Sample->Record Correct Correct A280 for label absorbance Record->Correct CalcLabel Calculate concentrations of Label 1 & 2 Record->CalcLabel CalcProt Calculate protein concentration Correct->CalcProt CalcDoL Calculate DoL for each label CalcProt->CalcDoL CalcLabel->CalcDoL

Caption: Workflow for UV-Vis Spectroscopy DoL determination.

Mass Spectrometry

Mass spectrometry (MS) is a powerful and highly accurate technique for characterizing proteins and determining their DoL. It directly measures the mass of the protein, and the mass shift resulting from the covalent attachment of labels allows for the calculation of the number of attached molecules. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Experimental Protocol for Mass Spectrometry (Intact Protein Analysis):

  • Sample Preparation:

    • Purify the dual-labeled protein to remove non-conjugated labels and other impurities.

    • Desalt the protein sample using methods like zip-tipping or buffer exchange to make it compatible with MS analysis.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer using a protein standard of a similar mass range.

    • For MALDI-TOF, mix the desalted protein with a suitable matrix (e.g., sinapinic acid) and spot it onto the target plate.

    • For LC-MS, set up a liquid chromatography method suitable for intact protein separation (e.g., reverse-phase chromatography).

  • Data Acquisition:

    • Acquire the mass spectrum of the unlabeled (native) protein as a reference.

    • Acquire the mass spectrum of the dual-labeled protein.

  • Data Analysis and DoL Calculation:

    • Determine the mass of the native protein from its spectrum.

    • Determine the mass of the dual-labeled protein. The spectrum may show a distribution of peaks corresponding to different numbers of attached labels.

    • The mass difference between the labeled and native protein is used to calculate the total mass of the attached labels.

    • Knowing the molecular weights of each label, the DoL for each functionality can be determined by solving a system of equations if the individual labels can be resolved or by analyzing the peptide fragments (bottom-up approach).

Bottom-Up Proteomics for Site-Specific DoL:

For a more detailed analysis, a "bottom-up" proteomics approach can be used. The dual-labeled protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. This method can identify the specific sites of labeling and quantify the extent of modification at each site, providing a more precise DoL for each functionality.

Table 2: Quantitative Comparison of DoL Determination by Mass Spectrometry

ParameterMALDI-TOF (Intact Mass)LC-MS/MS (Bottom-Up)
DoL (Label 1) 2.12.0 (site-specific)
DoL (Label 2) 1.31.2 (site-specific)
Resolution Average DoLSite-specific DoL
Notes Provides an average DoL for the entire protein population.Provides detailed information on the distribution of labels.

Logical Flow for Choosing a DoL Determination Method

DoL_Method_Selection Start Start: Need to determine DoL for a dual-functionalized protein Chromophores Are both labels chromophores with distinct absorbance maxima? Start->Chromophores MS_Available Is a mass spectrometer (MALDI-TOF or LC-MS) available? Chromophores->MS_Available No UV_Vis Use UV-Vis Spectroscopy Chromophores->UV_Vis Yes Site_Specific Is site-specific DoL information required? MS_Available->Site_Specific Yes End DoL Determined MS_Available->End No, explore alternative methods UV_Vis->End MS_Intact Use Intact Mass Analysis (MALDI-TOF or LC-MS) MS_Intact->End Site_Specific->MS_Intact No Bottom_Up Use Bottom-Up Proteomics (LC-MS/MS) Site_Specific->Bottom_Up Yes Bottom_Up->End

Caption: Decision tree for selecting a DoL determination method.

Conclusion

The accurate determination of the Degree of Labeling is a critical step in the development of dual-functionalized proteins. Both UV-Vis spectroscopy and mass spectrometry offer robust and reliable means to achieve this. UV-Vis spectroscopy provides a rapid and accessible method, particularly when dealing with chromophoric labels and when spectral overlap can be mathematically resolved. Mass spectrometry, on the other hand, delivers higher accuracy and can provide detailed, site-specific information, which is often crucial for understanding the structure-function relationship of the modified protein. The choice of method should be guided by the specific requirements of the project, including the nature of the labels, the need for site-specific information, and the available instrumentation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately characterize their dual-functionalized protein products.

A Comparative Guide to the Pharmacokinetic Effects of PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become instrumental in modulating the pharmacokinetic properties of ADCs. This guide provides an objective comparison of different PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The Impact of PEG Linker Properties on ADC Pharmacokinetics

The inclusion of PEG linkers in ADC design offers several advantages that directly influence their behavior in vivo. The length and nature (cleavable vs. non-cleavable) of the PEG chain are key parameters that can be fine-tuned to optimize an ADC's pharmacokinetic profile.

PEGylation, the addition of PEG chains, primarily enhances the hydrophilicity of the ADC.[1][2] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[3][4][5] By increasing the hydrophilicity, PEG linkers mitigate this issue, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability.[6]

Furthermore, the PEG chain increases the hydrodynamic volume of the ADC, which reduces renal clearance and prolongs its plasma half-life.[2] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue, enhancing its efficacy.[2]

Comparative Analysis of PEG Linker Length

The length of the PEG chain is a crucial factor that balances improved pharmacokinetics with maintaining potent cytotoxicity.

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Half-Life (t½)In Vivo Tumor Growth InhibitionKey Observations
No PEG HighShortLowProne to aggregation and rapid clearance, especially with hydrophobic payloads.[3][4][5]
Short (PEG2, PEG4) HighModerately IncreasedModerateProvides some improvement in hydrophilicity and stability.[7]
Medium (PEG8, PEG12) Slightly ReducedSignificantly IncreasedHighOften represents a good balance between PK improvement and maintaining potency. A threshold effect is sometimes seen around PEG8, with diminishing returns on clearance with longer chains.[7]
Long (PEG24) Moderately ReducedSubstantially IncreasedVery HighMaximizes circulation time and tumor accumulation, but may slightly decrease in vitro potency.[6]
Very Long (PEG4k, PEG10k) ReducedDramatically IncreasedHighSignificant increase in half-life, but may negatively impact cytotoxicity and tumor penetration.[2][8]

Cleavable vs. Non-Cleavable PEG Linkers

The release mechanism of the payload is another critical design element, governed by whether the PEG linker is cleavable or non-cleavable.

Cleavable Linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH. This allows for targeted drug delivery and can reduce off-target toxicity. A common example is the valine-citrulline (Val-Cit) dipeptide linker, which is cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[9][][11]

Non-Cleavable Linkers remain attached to the payload and the amino acid residue from the antibody after internalization and degradation of the antibody in the lysosome.[3][12][13][14] This approach offers greater stability in circulation, a longer half-life, and potentially a wider therapeutic window due to reduced off-target toxicity.[] However, the payload must remain active with the linker and an amino acid attached.

Linker TypePlasma StabilityPayload Release MechanismHalf-LifeKey Characteristics
Cleavable (e.g., Val-Cit) Generally high, but susceptible to premature cleavage.Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[9][][11]Generally shorter than non-cleavable.Enables bystander killing of neighboring tumor cells. Release is dependent on the tumor microenvironment.
Non-Cleavable Very high.[14]Proteolytic degradation of the antibody in the lysosome.[3][12][13][14]Generally longer than cleavable.[]Reduced "bystander effect." Payload release is dependent on ADC internalization and lysosomal processing.[]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different PEG linkers in ADCs.

ADC Synthesis and Characterization
  • Antibody Reduction: The monoclonal antibody is partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Synthesis: The PEGylated linker-payload is synthesized with a defined PEG length (e.g., PEG4, PEG8, PEG24) and functionalized with a reactive group (e.g., maleimide) for conjugation.

  • Conjugation: The activated drug-linker is incubated with the reduced antibody to form a stable covalent bond.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated species.

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drugs conjugated to each antibody is a critical quality attribute.[9] It is typically determined by:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, as each conjugated payload increases the overall hydrophobicity.[9]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reducing the ADC to separate the light and heavy chains.[9]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise mass of the intact ADC, allowing for accurate DAR calculation.[9][]

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs with different PEG linkers.

  • Viability Assessment: After a set incubation period (e.g., 72-96 hours), cell viability is measured using assays like MTT or CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Pharmacokinetic (PK) Study
  • Animal Model: Typically conducted in healthy mice or rats.

  • Administration: ADCs are administered intravenously at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, etc.).

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the total antibody or the ADC in the plasma is measured using a validated method, most commonly an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using specialized software.

Biodistribution Study
  • Radiolabeling: The ADC is labeled with a radionuclide (e.g., ⁸⁹Zr, ¹¹¹In, ¹²⁵I).

  • Animal Model: Tumor-bearing mice (xenograft or syngeneic models) are used.

  • Administration: The radiolabeled ADC is administered intravenously.

  • Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (tumor, blood, liver, spleen, kidney, etc.) are collected.

  • Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter.

  • Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of ADC distribution.

Visualizing the Pathways

Intracellular Trafficking and Payload Release of ADCs

ADC_Trafficking cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Early Endosome (pH 6.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload_Cleavable Released Payload (Cleavable Linker) Lysosome->Payload_Cleavable 4a. Enzymatic Cleavage (e.g., Cathepsin B) Payload_NonCleavable Released Payload + Linker + Amino Acid (Non-Cleavable Linker) Lysosome->Payload_NonCleavable 4b. Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload_Cleavable->Target 5. Cytotoxicity Payload_NonCleavable->Target

Caption: Intracellular journey of an ADC from receptor binding to payload release.

Experimental Workflow for Comparing PEG Linkers in ADCs

ADC_Workflow start Start: Define ADC Candidates (Varying PEG Linkers) synthesis ADC Synthesis & Purification start->synthesis characterization Characterization (DAR, Purity, Aggregation) synthesis->characterization in_vitro In Vitro Cytotoxicity (IC50 Determination) characterization->in_vitro pk_study In Vivo Pharmacokinetic Study (Rodents) characterization->pk_study data_analysis Data Analysis & Comparison in_vitro->data_analysis biodistribution Biodistribution Study (Tumor-Bearing Mice) pk_study->biodistribution biodistribution->data_analysis conclusion Conclusion: Select Optimal PEG Linker data_analysis->conclusion

Caption: Workflow for the preclinical evaluation of ADCs with different PEG linkers.

Conclusion

The choice of a PEG linker is a critical decision in the design of an ADC, with profound implications for its pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety. Longer PEG chains generally improve an ADC's half-life and tumor accumulation but may come at the cost of reduced in vitro potency. The selection between a cleavable and non-cleavable linker depends on the desired mechanism of action and the specific characteristics of the target and payload. A systematic and rigorous experimental evaluation, as outlined in this guide, is paramount to identifying the optimal PEG linker for a given ADC candidate, thereby paving the way for the development of more effective and safer cancer therapies.

References

Safety Operating Guide

Safe Disposal of N-(Nhs ester-peg2)-N-bis(peg3-azide): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide fournit des informations de sécurité et logistiques essentielles pour l'élimination appropriée du N-(Nhs ester-peg2)-N-bis(peg3-azide). Le respect des protocoles d'élimination appropriés est crucial pour atténuer les risques potentiels pour le personnel et l'environnement. **

Le N-(Nhs ester-peg2)-N-bis(peg3-azide) est un réactif de chimie click bifonctionnel qui contient deux groupes azide (B81097) potentiellement explosifs et un ester de N-hydroxysuccinimide (NHS) réactif. Une manipulation et une élimination appropriées sont impératives pour garantir la sécurité du laboratoire. Ce composé est classé comme nocif en cas d'ingestion, provoque une irritation de la peau et des yeux, et peut provoquer une irritation des voies respiratoires[1].

I. Immediate Safety and Handling Precautions

Avant de commencer toute procédure d'élimination, il est impératif de porter un équipement de protection individuelle (EPI) approprié, y compris une blouse de laboratoire, des lunettes de protection contre les produits chimiques et des gants résistants aux produits chimiques[2][3]. Toutes les manipulations doivent être effectuées dans une hotte chimique bien ventilée[2][4].

Key Hazards:

  • Organic Azides: Les azides organiques sont des composés potentiellement explosifs qui peuvent se décomposer violemment lorsqu'ils sont exposés à la chaleur, à la lumière, aux chocs ou aux frottements[5]. Ils sont également toxiques[5].

  • NHS Esters: Les esters de NHS sont sensibles à l'humidité et peuvent s'hydrolyser.

  • Incompatibilities: Les azides ne doivent jamais entrer en contact avec des acides, car cela peut produire de l'acide hydrazoïque hautement toxique et explosif[5]. Le contact avec des métaux tels que le plomb et le cuivre doit également être évité pour empêcher la formation d'azides métalliques très explosifs[4][6]. Les solvants halogénés ne doivent pas être utilisés avec des azides[3][5].

II. Step-by-Step Disposal Procedure

La procédure d'élimination recommandée se concentre sur la désactivation des groupes azide réactifs avant l'élimination en tant que déchet chimique. La réduction des azides en amines correspondantes à l'aide d'une réaction de Staudinger est une méthode courante et efficace[7].

Experimental Protocol: Deactivation of Azide Groups via Staudinger Reaction

  • Preparation: Dans une hotte chimique, préparez une solution du N-(Nhs ester-peg2)-N-bis(peg3-azide) résiduel dans un solvant approprié (par exemple, THF, éther diéthylique). Refroidissez la solution dans un bain de glace[7].

  • Reagent Preparation: Dans un flacon séparé, dissolvez 1,1 équivalent de triphénylphosphine (par rapport à l'azide) dans le même solvant[7].

  • Reaction: Ajoutez lentement la solution de triphénylphosphine à la solution d'azide refroidie en agitant. Une effervescence (dégagement d'azote gazeux) doit être observée.

  • Completion: Continuez à agiter jusqu'à ce que le dégagement de gaz cesse. Laissez le mélange réactionnel se réchauffer à température ambiante et agitez pendant une heure supplémentaire pour assurer une réaction complète[7].

  • Hydrolysis (Optional but Recommended): La solution résultante contient l'iminophosphorane. L'hydrolyse en amine peut être réalisée en ajoutant de l'eau au mélange réactionnel[7].

Data Presentation: Reactant Quantities

ReactantMolecular WeightMolar Equivalents
N-(Nhs ester-peg2)-N-bis(peg3-azide)704.74 g/mol 1.0
Triphenylphosphine (B44618)262.29 g/mol 2.2 (1.1 per azide group)

Note: Les quantités réelles doivent être calculées en fonction de la quantité de composé à éliminer.

III. Waste Collection and Final Disposal

  • Collection: Une fois la réaction de désactivation terminée, la solution résultante doit être collectée dans un conteneur à déchets dangereux clairement étiqueté[4][8]. L'étiquette doit indiquer « Déchets contaminés par l'azide (désactivé) » et répertorier tous les constituants chimiques[5].

  • Segregation: Les flux de déchets contenant des azides doivent être collectés séparément des autres déchets chimiques, en particulier des déchets acides[5].

  • Disposal: Le conteneur de déchets scellé doit être éliminé par l'intermédiaire du programme de déchets chimiques de votre institution ou d'un entrepreneur agréé en matière de déchets chimiques[5][9][10]. Ne jetez jamais de solutions d'azide, même diluées, dans l'évier [4][6][8].

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Figure 1. Disposal Workflow for N-(Nhs ester-peg2)-N-bis(peg3-azide) cluster_prep Preparation cluster_deactivation Deactivation (Staudinger Reaction) cluster_disposal Waste Management A Wear appropriate PPE B Work in a fume hood A->B C Prepare azide solution in an ice bath B->C E Slowly add triphenylphosphine to azide solution C->E Initiate Reaction D Prepare triphenylphosphine solution D->E F Stir until gas evolution ceases E->F G Warm to room temperature and stir for 1 hour F->G H Collect deactivated solution in a labeled waste container G->H Transfer Waste I Segregate from acidic and other incompatible wastes H->I J Dispose through licensed hazardous waste program I->J

Caption: Figure 1. Disposal Workflow for N-(Nhs ester-peg2)-N-bis(peg3-azide)

IV. Emergency Procedures

  • Spills: En cas de déversement, absorbez soigneusement le matériau avec des tampons absorbants chimiques. Nettoyez la zone avec de l'eau et du savon[4]. Pour les déversements importants, évacuez la zone et contactez le personnel de sécurité de votre institution[8].

  • Exposure:

    • Skin Contact: Rincez immédiatement la zone affectée avec du savon et de grandes quantités d'eau pendant au moins 15 minutes et consultez un médecin[4].

    • Eye Contact: Rincez immédiatement les yeux avec de grandes quantités d'eau pendant au moins 15 minutes, en soulevant occasionnellement les paupières supérieures et inférieures. Consulter un médecin[4].

    • Inhalation: Déplacez-vous à l'air frais et consultez immédiatement un médecin[4].

    • Ingestion: Rincez la bouche avec de l'eau et consultez immédiatement un médecin[4].

En suivant ces procédures, les chercheurs peuvent manipuler et éliminer en toute sécurité le N-(Nhs ester-peg2)-N-bis(peg3-azide), garantissant ainsi un environnement de laboratoire sûr et le respect des réglementations en matière de sécurité.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.